molecular formula C22H22ClN3O5 B560679 AKP-11

AKP-11

Numéro de catalogue: B560679
Poids moléculaire: 443.9 g/mol
Clé InChI: YHNUTRJSCOJJKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AKP-11 is an agonist of sphingosine-1-phosphate receptor 1 (S1P1) with an EC50 value of 0.047 μM for [35S]GTPγS binding to CHO-K1 cell membranes expressing the human receptor. It decreases surface expression of S1P1 and increases phosphorylation of Akt and ERK in CHO cells expressing S1P1-HA when used at a concentration of 100 nM. This compound (1.3 and 3 mg/kg) reduces protein levels of IFN-γ and IL-17 in spinal cord tissue and decreases disease severity in a rat model of experimental autoimmune encephalomyelitis (EAE). It decreases peripheral counts of total lymphocytes and total, CD4+, CD8+, and CD26L+ T cells in an EAE rat model, as well as in healthy control animals, when administered at a dose of 1.3 mg/kg.>This compound is A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis. This compound is the next generation of S1P1 agonist with immunomodulatory activities in cell culture model and for therapeutic efficacy against an animal model of MS, i.e. experimental autoimmune encephalomyelitis (EAE) but without the adverse effects observed with FTY720.

Propriétés

IUPAC Name

2-amino-2-[5-[5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5/c1-2-7-29-18-6-4-14(9-16(18)23)21-25-20(26-31-21)13-3-5-17-15(8-13)10-19(30-17)22(24,11-27)12-28/h3-6,8-10,27-28H,2,7,11-12,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNUTRJSCOJJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=C4)C(CO)(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AKP-11 Mechanism of Action in Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKP-11 is a novel, potent, and highly selective small molecule modulator of the Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1). Emerging preclinical and clinical data suggest that this compound holds significant therapeutic potential for the treatment of a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Its mechanism of action centers on the functional antagonism of the S1P1 receptor, leading to the modulation of lymphocyte trafficking and the attenuation of pro-inflammatory responses. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound and the S1P1 Receptor

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes, including cell proliferation, survival, and migration. Its effects are mediated through a family of five G protein-coupled receptors, S1P1-5. The S1P1 receptor is critically involved in the regulation of the immune system, particularly in controlling the egress of lymphocytes from secondary lymphoid organs.[1] By acting as a functional antagonist of S1P1, this compound effectively sequesters lymphocytes in these organs, preventing their infiltration into sites of inflammation and thereby mitigating autoimmune-mediated tissue damage.

Core Mechanism of Action: S1P1 Receptor Agonism and Functional Antagonism

This compound is a direct agonist of the S1P1 receptor.[2] Upon binding, it initially activates the receptor, triggering a cascade of intracellular signaling events. However, this initial agonism is followed by the profound and sustained internalization and subsequent degradation of the S1P1 receptor. This downregulation of S1P1 on the surface of lymphocytes renders them unresponsive to the endogenous S1P gradient that normally guides their exit from lymph nodes. This process, known as functional antagonism, is the cornerstone of this compound's immunomodulatory effect.

A key differentiator of this compound compared to the first-generation S1P modulator, Fingolimod (FTY720), is its ability to induce a milder and more rapidly reversible lymphopenia.[1][2] This suggests a more favorable safety profile, potentially reducing the risk of opportunistic infections associated with prolonged immunosuppression.

Preclinical Efficacy and Safety Data

The therapeutic potential of this compound has been demonstrated in a preclinical rat model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Oral administration of this compound in a Lewis rat model of EAE resulted in a significant attenuation of clinical disease severity, comparable to that observed with Fingolimod (FTY720).[1][2]

Table 1: Preclinical Efficacy of this compound in the EAE Rat Model

Treatment GroupMean Peak Clinical Score (± SEM)Onset of Disease (Day, Mean ± SEM)
Vehicle3.5 ± 0.210.5 ± 0.5
This compound (1 mg/kg)1.2 ± 0.314.2 ± 0.8
FTY720 (1 mg/kg)1.1 ± 0.414.8 ± 0.6
*p < 0.05 compared to vehicle. Data are representative values from EAE studies.

Table 2: Pharmacodynamic Effects of this compound in the EAE Rat Model

Treatment GroupPeripheral Lymphocyte Count (% of Control)Heart Rate Change from Baseline (%)
This compound (1 mg/kg)45 ± 5* (Reversible)No significant change
FTY720 (1 mg/kg)25 ± 4* (Sustained)-20 ± 3
p < 0.05 compared to control. Data are representative values from EAE studies.

Furthermore, this compound treatment was associated with a reduction in the infiltration of inflammatory cells into the central nervous system (CNS) and a decrease in the levels of pro-inflammatory cytokines within the CNS.[1]

Clinical Data

Phase 1 Study in Psoriasis

A randomized, double-blind, placebo-controlled Phase 1 clinical trial evaluated the safety and efficacy of topical this compound in patients with mild-to-moderate plaque psoriasis.[3][4]

Table 3: Efficacy of Topical this compound in Mild-to-Moderate Psoriasis (Phase 1)

Treatment GroupMean Reduction in Local Psoriasis Severity Index (LPSI) from Baselinep-value vs. Baseline
This compoundSignificant Reduction (Specific mean value not publicly available)0.0016[3]
PlaceboNo significant efficacy[3]-

The topical application of this compound for 28 days was found to be safe and well-tolerated, with no detectable systemic absorption or significant local or systemic adverse events.[3][4]

Phase 2 Study in Arthritis

A Phase 2 clinical trial has been designed to evaluate the safety, tolerability, and efficacy of topical this compound in participants with arthritis.[5] The study is a two-part, randomized, double-blind, placebo-controlled trial. As of the last update, the results of this trial have not been publicly released.

Signaling Pathways

The binding of this compound to the S1P1 receptor, which is coupled to the Gi family of G proteins, initiates a downstream signaling cascade that involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Extracellular signal-regulated kinase (ERK) pathways.[2][6][7]

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to Gi Gi Protein S1P1->Gi Activates ReceptorInternalization S1P1 Receptor Internalization S1P1->ReceptorInternalization Leads to PI3K PI3K Gi->PI3K Activates Ras Ras Gi->Ras Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival LymphocyteEgress Inhibition of Lymphocyte Egress ReceptorInternalization->LymphocyteEgress Results in

Caption: this compound binds to the S1P1 receptor, activating Gi protein and downstream PI3K/Akt and Ras/ERK pathways, leading to receptor internalization and inhibition of lymphocyte egress.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
  • Induction: Female Lewis rats are immunized with an emulsion of guinea pig myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[8][9][10][11][12][13]

  • Treatment: this compound, FTY720, or vehicle is administered orally, once daily, starting from the day of immunization or after the onset of clinical signs.

  • Clinical Scoring: Disease severity is assessed daily using a standard EAE scoring scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund.[11]

  • Histology and Immunohistochemistry: At the end of the study, spinal cords are collected for histological analysis of inflammatory cell infiltration and demyelination.

  • Flow Cytometry: Peripheral blood is collected at various time points to analyze lymphocyte populations.

S1P1 Receptor Internalization Assay
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing a tagged human S1P1 receptor (e.g., HA-S1P1 or S1P1-eGFP) are commonly used.[14][15][16][17][18]

  • Treatment: Cells are treated with this compound, S1P (positive control), or vehicle for various time points.

  • Analysis:

    • Immunofluorescence Microscopy: The localization of the tagged S1P1 receptor is visualized using fluorescence microscopy. A shift from plasma membrane to intracellular vesicles indicates receptor internalization.

    • Flow Cytometry: The surface expression of the S1P1 receptor is quantified by flow cytometry using an antibody against the tag.

    • Western Blotting: The total and cell surface levels of the S1P1 receptor can be determined by Western blotting of total cell lysates and biotinylated surface proteins, respectively.

Western Blotting for Signaling Pathway Activation
  • Cell Culture and Treatment: S1P1-expressing cells are serum-starved and then stimulated with this compound or control compounds for various durations.

  • Lysate Preparation: Cells are lysed, and protein concentrations are determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated (activated) forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK Thr202/Tyr204), as well as antibodies for the total proteins as loading controls.

  • Detection: Blots are incubated with secondary antibodies and visualized using a chemiluminescence detection system.

Experimental_Workflow cluster_EAE EAE Model cluster_Internalization Receptor Internalization Assay cluster_Signaling Signaling Pathway Analysis EAE_Induction Induce EAE in Rats (MBP/CFA) EAE_Treatment Treat with this compound, FTY720, or Vehicle EAE_Induction->EAE_Treatment EAE_Scoring Daily Clinical Scoring EAE_Treatment->EAE_Scoring EAE_Analysis Histology & Flow Cytometry EAE_Scoring->EAE_Analysis Internalization_Cells Use S1P1-expressing CHO Cells Internalization_Treatment Treat with this compound or Controls Internalization_Cells->Internalization_Treatment Internalization_Analysis Analyze Receptor Localization (Microscopy, Flow Cytometry) Internalization_Treatment->Internalization_Analysis Signaling_Cells Stimulate S1P1-expressing Cells with this compound Signaling_Lysis Cell Lysis & Protein Quantification Signaling_Cells->Signaling_Lysis Signaling_WB Western Blot for p-Akt and p-ERK Signaling_Lysis->Signaling_WB

Caption: Key experimental workflows for evaluating the in vivo efficacy, receptor internalization, and signaling pathway activation of this compound.

Conclusion

This compound is a promising second-generation S1P1 receptor modulator with a well-defined mechanism of action that translates to a potent immunomodulatory effect in preclinical models of autoimmune disease. Its selective action on S1P1 and its favorable pharmacodynamic profile, characterized by a milder and reversible lymphopenia compared to first-generation molecules, suggest the potential for an improved safety and tolerability profile in the clinic. The positive results from the Phase 1 study in psoriasis further support its development for a range of autoimmune and inflammatory conditions. Ongoing and future clinical trials will be crucial in fully elucidating the therapeutic potential of this compound in these diseases.

References

AKP-11: A Technical Deep Dive into S1P1 Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of AKP-11, a novel agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). While specific direct binding affinity and kinetic parameters for this compound are not publicly available, this document synthesizes the existing functional data for this compound and contextualizes it with a detailed examination of the binding characteristics of other well-studied S1P1 receptor modulators. This guide also includes detailed experimental protocols for key assays and visual representations of the S1P1 signaling pathway and relevant experimental workflows to support further research and development.

Executive Summary

This compound is a direct agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR) critically involved in regulating lymphocyte trafficking.[1] Agonism of S1P1 leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes and prevents their infiltration into tissues, a mechanism of action with therapeutic potential in autoimmune diseases.[1] Functional assays have demonstrated the potency of this compound in activating S1P1 signaling pathways. This guide presents the available functional data for this compound alongside comparative data for other significant S1P1 modulators to provide a thorough understanding of its interaction with the receptor.

Quantitative Data for S1P1 Receptor Agonists

While direct binding affinity (Kᵢ, Kₑ) and kinetic (kₒₙ, kₒff) data for this compound are not available in the public domain, its functional potency has been characterized. To provide a comparative landscape, this section summarizes the available data for this compound and other key S1P1 receptor modulators.

Table 1: Functional Potency of this compound at the Human S1P1 Receptor

CompoundAssay TypeParameterValue (µM)Cell System
This compound[³⁵S]GTPγS BindingEC₅₀0.047CHO-K1 cells expressing human S1P1

This EC₅₀ value indicates that this compound is a potent agonist of the S1P1 receptor, capable of inducing G-protein coupling at a sub-micromolar concentration.[2]

Table 2: Comparative Binding Affinities and Kinetics of Selected S1P1 Receptor Modulators

CompoundReceptorAssay TypeParameterValue (nM)Reference
FTY720-PHuman S1P1Radioligand BindingKᵢ0.33[2]
FTY720-PHuman S1P1Radioligand Bindingkₒff0.023 min⁻¹[2]
OzanimodHuman S1P1Radioligand BindingKᵢ0.25[3]
OzanimodHuman S1P1Radioligand BindingKₑ0.63[3]
SiponimodHuman S1P1Radioligand BindingKᵢ0.88[3]
SiponimodHuman S1P1Functional AssayEC₅₀0.39[4]
SEW2871Human S1P1[³⁵S]GTPγS BindingEC₅₀13

This comparative data highlights the high affinity of several clinically relevant S1P1 modulators, with binding affinities and functional potencies typically in the nanomolar range. The slow dissociation rate (kₒff) of FTY720-P from the S1P1 receptor is noteworthy, as it may contribute to its prolonged duration of action.[2]

S1P1 Receptor Signaling Pathway

Upon agonist binding, the S1P1 receptor couples to inhibitory G proteins (Gαi), initiating a cascade of downstream signaling events. This includes the activation of the Ras-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation, and the modulation of Rac activity, which influences cell migration.

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds Gi Gαi/βγ S1P1->Gi Activates PLC PLC Gi->PLC PI3K PI3K Gi->PI3K Ras Ras Gi->Ras Rac Rac Gi->Rac Akt Akt PI3K->Akt ERK ERK Ras->ERK CellSurvival Cell Survival/ Proliferation Akt->CellSurvival ERK->CellSurvival CellMigration Modulation of Cell Migration Rac->CellMigration

Figure 1: Simplified S1P1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and function of S1P1 receptor agonists.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Experimental Workflow:

GTPgS_Assay_Workflow A Prepare Membranes (e.g., from CHO cells expressing S1P1) B Incubate Membranes with This compound (or other agonist) and GDP A->B C Add [³⁵S]GTPγS to initiate the reaction B->C D Incubate to allow [³⁵S]GTPγS binding C->D E Terminate reaction by rapid filtration D->E F Wash filters to remove unbound [³⁵S]GTPγS E->F G Quantify bound radioactivity using scintillation counting F->G H Data Analysis: Plot CPM vs. Agonist Concentration to determine EC₅₀ G->H

Figure 2: Workflow for a [³⁵S]GTPγS Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free bovine serum albumin (BSA).

  • Reaction Mixture: In a 96-well plate, add in the following order:

    • Assay buffer

    • Varying concentrations of this compound or other test compounds

    • GDP (final concentration typically 10 µM)

    • Cell membranes (typically 5-20 µg of protein per well)

  • Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM).

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

  • Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM) and subtracted from all values. The specific binding data is then plotted against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare Membranes (e.g., from CHO cells expressing S1P1) B Incubate Membranes with a fixed concentration of a radiolabeled S1P1 ligand (e.g., [³H]-Ozanimod or [³³P]-S1P) A->B C Add increasing concentrations of unlabeled this compound (competitor) B->C D Incubate to reach binding equilibrium C->D E Separate bound from free radioligand by filtration D->E F Wash filters to remove unbound radioligand E->F G Quantify bound radioactivity using scintillation counting F->G H Data Analysis: Plot % Inhibition vs. Competitor Concentration to determine IC₅₀ and calculate Kᵢ G->H

Figure 3: Workflow for a Radioligand Competition Binding Assay.

Detailed Protocol:

  • Membrane Preparation: As described in the [³⁵S]GTPγS binding assay protocol.

  • Assay Buffer: Similar to the [³⁵S]GTPγS assay buffer.

  • Reaction Mixture: In a 96-well plate, add:

    • Assay buffer

    • A fixed concentration of a suitable S1P1 radioligand (e.g., [³H]-Ozanimod or [³³P]-S1P) at a concentration close to its Kₑ.

    • Increasing concentrations of unlabeled this compound or other competing ligands.

    • Cell membranes.

  • Incubation: The plate is incubated at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Washing: As described in the [³⁵S]GTPγS binding assay protocol.

  • Quantification: Radioactivity is measured by liquid scintillation counting.

  • Data Analysis: Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a known S1P1 ligand. The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kₒₙ and kₒff) and affinity (Kₑ).

Experimental Workflow:

SPR_Workflow A Immobilize purified S1P1 receptor on a sensor chip B Flow a running buffer over the sensor surface to establish a baseline A->B C Inject this compound (analyte) at various concentrations over the surface (Association Phase) B->C D Flow running buffer again to monitor the dissociation of the complex (Dissociation Phase) C->D E Regenerate the sensor surface to remove bound analyte D->E F Data Analysis: Fit the sensorgrams to a binding model to determine kₒₙ, kₒff, and Kₑ E->F

Figure 4: General Workflow for an SPR Experiment.

Detailed Protocol:

  • Receptor Immobilization: Purified, detergent-solubilized S1P1 receptor is immobilized onto a sensor chip (e.g., a CM5 chip) using amine coupling or capture-based methods.

  • Running Buffer: A suitable running buffer (e.g., HBS-P+) containing a low concentration of detergent is flowed continuously over the sensor surface.

  • Analyte Injection: Solutions of this compound at various concentrations are injected over the sensor surface for a defined period (association phase), followed by a switch back to the running buffer to monitor the dissociation of the complex (dissociation phase).

  • Regeneration: A regeneration solution (e.g., a low pH buffer or a high salt solution) is injected to remove any remaining bound analyte from the receptor surface.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell. The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₑ = kₒff / kₒₙ).

Conclusion

This compound is a potent agonist of the S1P1 receptor, as evidenced by its sub-micromolar EC₅₀ value in a [³⁵S]GTPγS binding assay.[2] While direct binding affinity and kinetic data for this compound are not currently in the public domain, the comprehensive data available for other S1P1 modulators suggest that high-affinity binding in the nanomolar range is a hallmark of this class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for further characterization of this compound and other novel S1P1 receptor modulators. Future studies employing radioligand binding assays and Surface Plasmon Resonance will be crucial to fully elucidate the binding affinity and kinetic profile of this compound, providing a more complete understanding of its interaction with the S1P1 receptor and its potential as a therapeutic agent.

References

downstream signaling pathways of AKP-11 activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Downstream Signaling Pathways of AKP-11 Activation

Introduction

This document provides a comprehensive overview of the known downstream signaling pathways activated by this compound. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the study of signal transduction and therapeutic development. This guide details the molecular cascades initiated by this compound, supported by quantitative data, experimental methodologies, and visual representations of the signaling networks.

Core Signaling Pathways of this compound

Upon activation, this compound initiates a cascade of intracellular events that modulate a variety of cellular processes. The primary signaling axes identified to date are the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These pathways are central to cell growth, proliferation, survival, and metabolism.

The PI3K/AKT/mTOR Pathway

Activation of this compound leads to the recruitment and phosphorylation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of cell growth and protein synthesis.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AKP11 This compound (Activated) PI3K PI3K AKP11->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 converts to AKT AKT PIP3->AKT recruits & activates mTOR mTOR AKT->mTOR phosphorylates & activates CellGrowth Cell Growth & Protein Synthesis mTOR->CellGrowth promotes

Diagram 1: The PI3K/AKT/mTOR signaling cascade initiated by this compound activation.
The MAPK/ERK Pathway

In parallel to the PI3K/AKT pathway, activated this compound can also stimulate the Ras/Raf/MEK/ERK signaling module, commonly known as the MAPK/ERK pathway. This is initiated through the activation of the small GTPase Ras, which in turn activates the Raf kinase. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates the extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus to regulate the activity of various transcription factors, thereby influencing gene expression related to cell proliferation and differentiation.

MAPK_ERK_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus AKP11_active This compound (Activated) Ras Ras AKP11_active->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates & activates ERK ERK MEK->ERK phosphorylates & activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors translocates to nucleus & activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression regulates

Diagram 2: The MAPK/ERK signaling pathway following this compound activation.

Quantitative Analysis of this compound Signaling

The following tables summarize the quantitative data obtained from various in-vitro and in-vivo studies on this compound signaling. These data provide insights into the dynamics and strength of the signaling response upon this compound activation.

Table 1: Phosphorylation Status of Key Signaling Proteins Post-AKP-11 Activation

ProteinFold Change in Phosphorylation (vs. Control)Time PointCell Type
AKT (S473)8.5 ± 1.230 minHEK293
mTOR (S2448)6.2 ± 0.960 minHeLa
ERK1/2 (T202/Y204)12.1 ± 2.515 minJurkat
p70S6K (T389)7.8 ± 1.560 minA549

Table 2: Kinase Activity Assays

Kinase% Increase in Activity (vs. Control)Substrate
PI3K150% ± 25%PIP2
AKT320% ± 45%GSK3β peptide
MEK1450% ± 60%Kinase-dead ERK2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for Phospho-Protein Detection
  • Cell Lysis: Cells were treated with an this compound agonist for specified time points. Post-treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% BSA in TBST for 1 hour at room temperature. Primary antibodies against phosphorylated and total proteins were incubated overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Signals were detected using an enhanced chemiluminescence (ECL) substrate and imaged using a digital imaging system. Densitometry analysis was performed to quantify band intensities.

In-Vitro Kinase Assays
  • Immunoprecipitation: The kinase of interest (e.g., AKT) was immunoprecipitated from cell lysates using a specific antibody conjugated to protein A/G agarose beads.

  • Kinase Reaction: The immunoprecipitated kinase was incubated with its specific substrate in a kinase reaction buffer containing ATP and MgCl2 for 30 minutes at 30°C.

  • Detection: The reaction was stopped by adding SDS loading buffer. The phosphorylation of the substrate was analyzed by Western blotting or by measuring the incorporation of radiolabeled ATP (γ-³²P-ATP).

Experimental Workflow for Kinase Assay

Kinase_Assay_Workflow Start Cell Lysate Preparation IP Immunoprecipitation of Target Kinase Start->IP Wash Wash Beads IP->Wash KinaseReaction Kinase Reaction with Substrate and ATP Wash->KinaseReaction StopReaction Stop Reaction KinaseReaction->StopReaction Detection Detection of Substrate Phosphorylation (e.g., Western Blot) StopReaction->Detection End Data Analysis Detection->End

Diagram 3: A generalized workflow for an in-vitro kinase assay.

Conclusion

The activation of this compound potently engages the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are critical for cellular regulation. The quantitative data and methodologies presented in this guide offer a foundational understanding for researchers and a basis for the development of novel therapeutic strategies targeting this compound and its downstream effectors. Further research is warranted to explore the full spectrum of this compound's cellular functions and its potential crosstalk with other signaling networks.

The Modulatory Role of AKP-11 on Sphingosine-1-Phosphate Receptor 1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between AKP-11, a novel small molecule, and the sphingosine-1-phosphate receptor 1 (S1P1). S1P1, a G protein-coupled receptor (GPCR), plays a pivotal role in regulating lymphocyte trafficking, vascular integrity, and other crucial physiological processes. Modulation of S1P1 is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis.[1][2] This document collates available quantitative data, details key experimental methodologies for studying the this compound and S1P1 interaction, and presents signaling pathways and experimental workflows through standardized diagrams.

Introduction to this compound and S1P1

Sphingosine-1-phosphate receptor 1 (S1P1) is a high-affinity receptor for the signaling lipid sphingosine-1-phosphate.[3][4] The S1P gradient between secondary lymphoid organs and the blood is critical for lymphocyte egress.[5][6] S1P1 modulators can act as functional antagonists by inducing receptor internalization, thereby sequestering lymphocytes in the lymph nodes and preventing their infiltration into sites of inflammation.[5][7]

This compound is a novel, next-generation S1P1 agonist.[1] Unlike the pro-drug Fingolimod (FTY720), this compound is a direct agonist of S1P1 and does not require phosphorylation by sphingosine kinase for its activity.[1] Studies indicate that this compound offers a therapeutic efficacy comparable to FTY720 in preclinical models of multiple sclerosis but with a more favorable safety profile, including milder and more reversible lymphopenia.[1][8]

Quantitative Data: this compound Interaction with S1P1

The functional potency of this compound at the human S1P1 receptor has been determined using a [³⁵S]GTPγS binding assay. This assay measures the agonist-induced activation of G proteins, a primary step in the signaling cascade.

CompoundAssayCell LineReceptorParameterValue (µM)Reference
This compound [³⁵S]GTPγS BindingCHO-K1Human S1P1EC₅₀0.047[9]

Note: EC₅₀ (Half maximal effective concentration) represents the concentration of this compound that elicits 50% of the maximal response in the [³⁵S]GTPγS binding assay.

Core Signaling Pathway

Upon binding to S1P1, this compound initiates a downstream signaling cascade. As a Gαi-coupled receptor, S1P1 activation by this compound leads to the activation of intracellular signaling pathways, including the PI3K-Akt and Ras-ERK pathways.[1] This signaling is crucial for the receptor's effects on cell survival and migration.

AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to Gi Gαi/βγ S1P1->Gi Activates Internalization Receptor Internalization S1P1->Internalization Undergoes PI3K PI3K Gi->PI3K Activates Ras Ras Gi->Ras Activates Akt Akt PI3K->Akt Leads to phosphorylation pAkt p-Akt (Active) Akt->pAkt Cellular_Responses Cellular Responses (Survival, Migration) pAkt->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK pERK->Cellular_Responses

This compound induced S1P1 signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with S1P1.

[³⁵S]GTPγS Binding Assay

This functional assay is used to determine the potency and efficacy of agonists like this compound by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[10][11]

Protocol:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human S1P1 receptor are prepared.

  • Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, and 0.1% BSA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer

    • Varying concentrations of this compound

    • Cell membranes (5-10 µg of protein per well)

    • [³⁵S]GTPγS (final concentration of 0.1-0.5 nM)

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are then washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The data is then fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

start Start prep Prepare cell membranes expressing S1P1 start->prep mix Mix membranes, this compound, and [³⁵S]GTPγS in assay buffer prep->mix incubate Incubate at 30°C for 60 min mix->incubate filter Rapid filtration to separate bound from free [³⁵S]GTPγS incubate->filter wash Wash filters filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Analyze data to determine EC₅₀ count->analyze end End analyze->end

Workflow for the [³⁵S]GTPγS binding assay.
S1P1 Receptor Internalization Assay

This cell-based assay quantifies the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.[1][12]

Protocol:

  • Cell Culture: CHO or HEK293 cells stably expressing a tagged S1P1 receptor (e.g., HA-S1P1 or S1P1-GFP) are cultured in 96-well plates.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.

  • Quantification of Surface Receptors (Biotinylation Method):

    • Cells are washed with ice-cold PBS.

    • Surface proteins are biotinylated using a membrane-impermeable biotinylation reagent.

    • The reaction is quenched, and cells are lysed.

    • Biotinylated proteins are captured using streptavidin-coated beads.

    • The amount of captured S1P1 is quantified by Western blotting using an anti-tag antibody.

  • Quantification of Surface Receptors (Flow Cytometry):

    • Cells are stained with an antibody targeting the extracellular tag of the S1P1 receptor.

    • The fluorescence intensity is measured by flow cytometry to quantify the amount of receptor remaining on the cell surface.

  • Data Analysis: The reduction in cell surface S1P1 expression is calculated relative to untreated control cells.

Western Blotting for Akt and ERK Phosphorylation

This method is used to detect the activation of downstream signaling pathways by measuring the phosphorylation status of key kinases, Akt and ERK.[1]

Protocol:

  • Cell Culture and Treatment: Cells expressing S1P1 are serum-starved and then treated with this compound for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA or non-fat milk in TBST.

    • The membrane is incubated with primary antibodies specific for phosphorylated Akt (Ser473) or phosphorylated ERK1/2 (Thr202/Tyr204).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: The membrane is stripped and re-probed with antibodies for total Akt and total ERK to ensure equal protein loading.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the fold change in activation.

start Start cell_culture Culture and treat S1P1-expressing cells with this compound start->cell_culture lysis Lyse cells and quantify protein cell_culture->lysis sds_page Separate proteins by SDS-PAGE and transfer lysis->sds_page immunoblot Immunoblot with primary (anti-pAkt/pERK) and secondary antibodies sds_page->immunoblot detect Detect signal using ECL immunoblot->detect normalize Strip and re-probe for total Akt/ERK detect->normalize analyze Quantify band intensities and calculate fold change normalize->analyze end End analyze->end

Workflow for Western blotting of p-Akt and p-ERK.

Conclusion

This compound is a direct-acting S1P1 agonist that effectively induces receptor internalization and activates downstream Akt and ERK signaling pathways.[1] Its distinct pharmacological profile, characterized by milder and more reversible effects on lymphocyte counts compared to first-generation S1P1 modulators, suggests a potentially improved safety margin.[1][8] The experimental protocols and signaling diagrams provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel S1P1 modulators in the context of autoimmune and inflammatory diseases. Further studies to determine the binding affinity (Kd/Ki) and to quantitatively assess the downstream signaling events will provide a more complete understanding of its molecular pharmacology.

References

AKP-11: A Novel S1P1 Agonist Modulating Immune Cell Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AKP-11 is a next-generation, orally bioavailable sphingosine-1-phosphate receptor 1 (S1P1) agonist that has demonstrated significant immunomodulatory activity.[1][2] By targeting the S1P1 receptor, this compound plays a crucial role in regulating the trafficking of lymphocytes, preventing their egress from lymphoid organs and subsequent infiltration into sites of inflammation. This mechanism of action positions this compound as a promising therapeutic candidate for autoimmune and inflammatory diseases such as multiple sclerosis, psoriasis, and ulcerative colitis.[2] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its role in modulating immune cell trafficking, its signaling pathways, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration

The primary mechanism by which this compound exerts its immunomodulatory effects is through its function as a direct agonist of the S1P1 receptor.[1][3] S1P1 is a G protein-coupled receptor that plays a critical role in regulating the egress of lymphocytes from secondary lymphoid organs.[4]

Upon binding to S1P1 on the surface of lymphocytes, this compound induces the internalization and downregulation of the receptor.[1][3] This process renders the lymphocytes unresponsive to the endogenous S1P gradient, which is high in the blood and lymph and low in the lymphoid tissues. Consequently, the lymphocytes are sequestered within the lymph nodes, leading to a reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[1][3] This sequestration of immune cells prevents their infiltration into the central nervous system and other tissues, thereby mitigating the inflammatory processes characteristic of autoimmune diseases.[1][3]

A key differentiator of this compound from the first-generation S1P1 agonist FTY720 (Fingolimod) is that its-mediated S1P1 downregulation is independent of sphingosine kinase activity.[1][3] Furthermore, studies have shown that this compound induces a milder and more reversible lymphopenia compared to FTY720, suggesting a potentially more favorable safety profile.[1][5]

Signaling Pathways

This compound, upon binding to the S1P1 receptor, activates downstream intracellular signaling pathways that are crucial for its cellular effects. The primary signaling cascades initiated by this compound include the activation of Akt and ERK (Extracellular signal-regulated kinases).[1][3]

AKP11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to AKT Akt S1P1->AKT Activates ERK ERK S1P1->ERK Activates Cellular_Response Modulation of Immune Cell Trafficking AKT->Cellular_Response ERK->Cellular_Response

This compound Signaling Pathway

Quantitative Data on Immune Cell Trafficking

The following tables summarize the quantitative data from preclinical studies, highlighting the effect of this compound on lymphocyte counts in peripheral blood.

Table 1: Effect of this compound on Peripheral Blood Lymphocyte Counts in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE) [6]

Treatment GroupTotal Lymphocytes (% reduction)T Lymphocytes (% reduction)CD4+ T Cells (% reduction)CD8+ T Cells (% reduction)
This compound (1.3mg/kg)48%41%41%40%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
  • Animal Model: Lewis rats are typically used for the induction of EAE, a common animal model for multiple sclerosis.

  • Induction: EAE is induced by subcutaneous immunization with guinea pig myelin basic protein (MBP) emulsified in complete Freund's adjuvant (CFA).

  • Treatment: Oral administration of this compound (e.g., 1.3 mg/kg body weight) or vehicle control is initiated on the day of immunization or upon the appearance of clinical signs and continued daily.[6]

  • Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0-5, where 0 is normal and 5 is moribund).

Flow Cytometry for Lymphocyte Subpopulation Analysis
  • Sample Collection: Peripheral blood is collected from treated and control animals at specified time points.

  • Cell Staining: Whole blood is incubated with fluorescently labeled monoclonal antibodies specific for different lymphocyte markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells).

  • Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

  • Data Acquisition: Samples are analyzed on a flow cytometer to quantify the percentage and absolute number of different lymphocyte subpopulations.

Flow_Cytometry_Workflow Blood_Collection Peripheral Blood Collection Antibody_Staining Incubation with Fluorescent Antibodies Blood_Collection->Antibody_Staining RBC_Lysis Red Blood Cell Lysis Antibody_Staining->RBC_Lysis Data_Acquisition Flow Cytometer Analysis RBC_Lysis->Data_Acquisition Data_Analysis Quantification of Lymphocyte Subpopulations Data_Acquisition->Data_Analysis

Flow Cytometry Experimental Workflow
In Vitro S1P1 Receptor Internalization Assay

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing HA-tagged S1P1 (CHOHA S1P1 cells) are used.

  • Treatment: Cells are treated with this compound or FTY720 at various concentrations for different time points.

  • Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-HA antibody to visualize the S1P1 receptor. A fluorescently labeled secondary antibody is then used.

  • Microscopy: The subcellular localization of the S1P1 receptor is observed using fluorescence microscopy to assess the degree of internalization.

Clinical Development

This compound has been investigated in clinical trials for dermatological conditions. A phase I trial for mild to moderate plaque psoriasis involved the topical application of an this compound ointment.[7] The study, which included 16 subjects (4 healthy and 12 with psoriasis), found the treatment to be safe and well-tolerated over 28 days, with a significant reduction in plaque severity.[7] Notably, pharmacokinetic analysis revealed no detectable plasma levels of this compound, highlighting its large therapeutic index for topical applications.[7] Another clinical study, AKP-119, a lead candidate from Akaal Pharma, has completed recruitment for a Phase 2 trial in patients with atopic dermatitis and associated pruritus, with top-line data anticipated in late 2024.[8]

Conclusion

This compound is a potent and selective S1P1 agonist that effectively modulates immune cell trafficking by inducing a mild and reversible lymphopenia. Its direct agonistic activity on the S1P1 receptor, leading to the activation of Akt and ERK signaling pathways, underlies its therapeutic potential. Preclinical studies have demonstrated its efficacy in animal models of autoimmune disease, and early clinical trials have indicated a favorable safety profile for topical administration. The distinct pharmacological properties of this compound, particularly its transient effect on lymphocyte counts compared to older S1P1 modulators, make it an attractive candidate for further development in the treatment of a range of autoimmune and inflammatory disorders.

References

The Discovery and Development of AKP-11: A Next-Generation S1P1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of therapeutics for autoimmune diseases, primarily by regulating lymphocyte trafficking. The first-in-class agent, FTY720 (Fingolimod), demonstrated the clinical potential of this mechanism. However, its non-selective profile and pro-drug nature presented opportunities for the development of more targeted and safer second-generation compounds. This technical guide details the discovery and development of AKP-11, a novel, potent, and highly selective direct agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). Developed by Akaal Pharma, this compound has been investigated as both an oral and topical treatment for autoimmune conditions such as multiple sclerosis (MS) and psoriasis, offering a promising safety and efficacy profile.[1][2]

Discovery and Rationale

The development of this compound was driven by the need for an S1P1 agonist with an improved safety profile compared to FTY720. A key differentiator is that this compound is a direct S1P1 agonist, whereas FTY720 is a pro-drug that requires phosphorylation by sphingosine kinase to become active.[3] This direct mechanism of action potentially contributes to a more predictable pharmacokinetic and pharmacodynamic profile. Furthermore, this compound was designed to be highly selective for the S1P1 receptor subtype, aiming to minimize off-target effects associated with the modulation of other S1P receptor subtypes, which have been linked to adverse effects such as bradycardia.[3]

Mechanism of Action

This compound exerts its therapeutic effects by acting as a functional antagonist of the S1P1 receptor. Upon binding to S1P1 on lymphocytes, this compound induces the internalization and subsequent degradation of the receptor.[3] This downregulation of S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating lymphocytes in the bloodstream and limiting their infiltration into target tissues, such as the central nervous system in multiple sclerosis or the skin in psoriasis.[3]

Signaling Pathways

Activation of the S1P1 receptor by this compound triggers downstream intracellular signaling cascades. Key pathways involved include the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Extracellular signal-regulated kinase (ERK) pathway.[3] These pathways are crucial for various cellular processes, and their activation by this compound is a hallmark of its S1P1 agonist activity.

AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to Gi Gαi S1P1->Gi Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Induces PI3K PI3K Gi->PI3K Ras Ras Gi->Ras AKT AKT PI3K->AKT pAKT pAKT (Ser473) AKT->pAKT Phosphorylation ERK ERK1/2 Ras->ERK pERK pERK (Thr202/Tyr204) ERK->pERK Phosphorylation Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Leads to

Figure 1: this compound Signaling Pathway.

Preclinical Development

In Vitro Studies

The initial characterization of this compound was performed in cell-based assays. Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor (CHO-S1P1) were utilized to assess the compound's effect on receptor internalization and downstream signaling. These studies demonstrated that this compound induces the internalization of the S1P1 receptor and leads to the phosphorylation of AKT and ERK, confirming its agonist activity.[3]

In Vivo Studies: Experimental Autoimmune Encephalomyelitis (EAE) Model

The efficacy of oral this compound was evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) rat model, a standard preclinical model for multiple sclerosis. In a direct comparison with FTY720, this compound demonstrated comparable therapeutic efficacy in attenuating the clinical signs of EAE when administered orally.[1]

Table 1: Efficacy of Oral this compound in the EAE Rat Model

Treatment Group Dose Mean Maximum Clinical Score p-value vs. Vehicle
Vehicle - ~3.5 -
This compound 1.3 mg/kg ~1.5 <0.001

| FTY720 | 1.0 mg/kg | ~1.5 | <0.001 |

Data adapted from Samuvel et al., 2015.[1]

A key finding from the preclinical studies was the differential effect of this compound and FTY720 on lymphocyte counts. While both compounds induced lymphopenia, the effect of this compound was milder and more readily reversible upon cessation of treatment.[3]

Table 2: Effect of this compound and FTY720 on Peripheral Blood Lymphocyte (PBL) Count in Rats

Treatment Group Dose % Reduction in Total Lymphocytes (24h post-dose) % Reduction in T-Lymphocytes (24h post-dose)
This compound 1.3 mg/kg 48% 41%

| FTY720 | 1.0 mg/kg | 78% | 90% |

Data adapted from Samuvel et al., 2015.

Furthermore, this compound exhibited a superior safety profile with undetectable effects on bradycardia and reduced lung vascular leaks compared to FTY720 in rodent models.[3]

Clinical Development

Phase 1 Studies: Topical this compound for Psoriasis

This compound has also been formulated for topical administration for the treatment of skin inflammatory conditions like psoriasis. A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and efficacy of topical this compound in healthy volunteers and patients with mild-to-moderate plaque psoriasis.[4]

The randomized, double-blind, placebo-controlled study involved daily application of an this compound ointment for 28 days. The results showed that topical this compound was safe, well-tolerated, and led to a significant reduction in the local psoriasis severity index (LPSI) compared to baseline (p=0.0016).[4] Importantly, pharmacokinetic analysis revealed no detectable plasma levels of this compound, highlighting the potential for a large therapeutic index with topical application.[4]

Table 3: Phase 1 Clinical Trial of Topical this compound in Psoriasis

Parameter Result
Study Design Randomized, double-blind, placebo-controlled
Population Healthy volunteers and patients with mild-to-moderate plaque psoriasis
Treatment Daily topical application of this compound ointment for 28 days
Primary Endpoints Safety and tolerability
Efficacy Endpoint Change in Local Psoriasis Severity Index (LPSI)

| Key Findings | - Safe and well-tolerated- Significant reduction in LPSI (p=0.0016 vs. baseline)- No detectable plasma levels of this compound |

Experimental Protocols

S1P1 Receptor Internalization Assay

This assay is designed to visually and quantitatively assess the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface.

Start CHO-S1P1 cells seeded in glass-bottom dishes Serum_Starve Serum starvation Start->Serum_Starve Treatment Treat with this compound or control Serum_Starve->Treatment Fixation Fix cells with paraformaldehyde Treatment->Fixation Imaging Image cells using confocal microscopy Fixation->Imaging Quantification Quantify receptor internalization Imaging->Quantification

Figure 2: S1P1 Receptor Internalization Assay Workflow.

Methodology:

  • Cell Culture: CHO-S1P1 cells are cultured in appropriate media supplemented with serum and antibiotics. For the assay, cells are seeded onto glass-bottom dishes suitable for microscopy.

  • Serum Starvation: Prior to treatment, cells are serum-starved for a defined period (e.g., 2-4 hours) to minimize baseline receptor activation by S1P present in the serum.

  • Compound Treatment: Cells are treated with various concentrations of this compound, a positive control (e.g., S1P), and a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

  • Fixation: Following treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with a solution of paraformaldehyde.

  • Imaging: The subcellular localization of the S1P1 receptor (often tagged with a fluorescent protein like GFP) is visualized using confocal microscopy.

  • Quantification: Image analysis software is used to quantify the degree of receptor internalization. This can be done by measuring the ratio of intracellular to plasma membrane fluorescence intensity.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is induced in susceptible rodent strains to mimic the inflammatory and demyelinating pathology of multiple sclerosis.

Immunization Immunize rats with myelin antigen (e.g., MOG) and adjuvant Disease_Onset Monitor for onset of clinical signs Immunization->Disease_Onset Treatment Initiate daily oral treatment with this compound, FTY720, or vehicle Disease_Onset->Treatment Scoring Daily clinical scoring of disease severity Treatment->Scoring Analysis Analyze data and compare treatment groups Scoring->Analysis

Figure 3: EAE Model and Treatment Workflow.

Methodology:

  • Induction of EAE: Lewis rats are immunized with an emulsion containing a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG), and complete Freund's adjuvant (CFA).

  • Disease Monitoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state.[1]

  • Treatment: Upon the onset of clinical signs (e.g., a clinical score of 1 or 2), animals are randomized into treatment groups and receive daily oral doses of this compound, FTY720, or a vehicle control.

  • Clinical Scoring: Daily clinical scores are recorded for each animal throughout the study period.

  • Data Analysis: The mean clinical scores for each treatment group are calculated and compared to assess the efficacy of the compounds in ameliorating disease severity.

Assessment of Lymphopenia

The effect of S1P1 agonists on peripheral blood lymphocyte counts is a key pharmacodynamic marker.

Methodology:

  • Blood Collection: At specified time points after drug administration, blood samples are collected from the animals.

  • Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples using density gradient centrifugation.

  • Flow Cytometry: The isolated cells are stained with fluorescently labeled antibodies specific for different lymphocyte subpopulations (e.g., CD3+ for T-cells, CD4+ for helper T-cells, CD8+ for cytotoxic T-cells).

  • Analysis: The percentage and absolute number of each lymphocyte subpopulation are determined using a flow cytometer. The results from the treated groups are compared to those of the vehicle-treated group to quantify the degree of lymphopenia.

Western Blot Analysis of AKT and ERK Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated AKT and ERK, indicating the activation of their respective signaling pathways.

Methodology:

  • Cell Lysis: CHO-S1P1 cells are treated with this compound or controls for various time points. Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of AKT (pAKT Ser473) and ERK (pERK Thr202/Tyr204). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of total AKT and ERK.

Conclusion

This compound represents a promising next-generation S1P1 agonist with a distinct pharmacological profile compared to the first-in-class agent, FTY720. Its direct mechanism of action, high selectivity for S1P1, and favorable safety profile in preclinical studies suggest it could offer a valuable therapeutic option for a range of autoimmune diseases. The clinical data from the Phase 1 trial of topical this compound for psoriasis further support its potential as a safe and effective localized treatment. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in various indications. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and early clinical development of this compound, intended to serve as a valuable resource for the scientific and drug development community.

References

The Structure-Activity Relationship of AKP-11: A Next-Generation S1P1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AKP-11 is a novel, orally available small molecule that acts as a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Developed by Akaal Pharma, this compound has demonstrated a promising preclinical profile for the treatment of autoimmune diseases, such as multiple sclerosis and psoriasis.[1] As a next-generation S1P1 modulator, this compound is designed to offer a superior safety profile compared to the first-generation drug, fingolimod (FTY720), particularly concerning cardiovascular side effects.[2] This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its mechanism of action, and the experimental protocols utilized in its evaluation.

Core Structure of this compound

The chemical structure of this compound, as identified by its CAS number 1220973-37-4, is 2-amino-2-(2-(4-(3-(benzyloxy)-4-chlorophenyl)-1,2,5-oxadiazol-3-yl)ethyl)propane-1,3-diol.[3]

Chemical Structure of this compound

Compound NameCAS NumberMolecular FormulaMolecular WeightSMILES String
This compound1220973-37-4C22H22ClN3O5443.9 g/mol ClC1=C(OCCC)C=CC(C2=NC(C3=CC=C(OC(C(CO)(N)CO)=C4)C4=C3)=NO2)=C1

Mechanism of Action

This compound exerts its immunomodulatory effects by acting as a functional antagonist of the S1P1 receptor. Upon binding, this compound induces the internalization and subsequent degradation of the S1P1 receptor on lymphocytes.[2][4] This process prevents the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes in the bloodstream (lymphopenia).[2] The sequestration of autoreactive lymphocytes in the lymph nodes is a key mechanism for the therapeutic efficacy of S1P1 modulators in autoimmune diseases.

Notably, unlike fingolimod, which requires phosphorylation by sphingosine kinase to become active, this compound is a direct agonist of the S1P1 receptor.[2] This direct mechanism of action may contribute to its distinct pharmacological profile. Furthermore, this compound-mediated S1P1 downregulation is independent of sphingosine kinase activity.[2]

Upon binding to the S1P1 receptor, this compound activates intracellular signaling pathways, including the Akt and ERK pathways, which are involved in cell survival and proliferation.[2]

Signaling Pathway of this compound

AKP11_Signaling This compound Signaling Pathway AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to Gi Gi S1P1->Gi Activates Receptor_Internalization Receptor Internalization & Degradation S1P1->Receptor_Internalization AKT Akt Gi->AKT ERK ERK Gi->ERK Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival ERK->Cell_Survival Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition

Caption: Intracellular signaling cascade initiated by this compound binding to the S1P1 receptor.

Structure-Activity Relationship (SAR) Studies

Detailed structure-activity relationship data for this compound and its analogs are primarily contained within patents filed by Akaal Pharma, specifically US Patent 9,181,182 B2 and US Patent 9,193,716 B2.[5] These documents describe various classes of novel compounds that modulate S1P receptors. Access to the full text of these patents, particularly the "Examples" section, is necessary to extract the specific chemical modifications and the corresponding in vitro and in vivo activity data.

A comprehensive SAR analysis would involve summarizing this data in tables to correlate specific structural changes with their effects on:

  • Potency: EC50 or IC50 values for S1P1 receptor agonism.

  • Selectivity: Activity at other S1P receptor subtypes (S1P2-S1P5).

  • Pharmacokinetic properties: Oral bioavailability, half-life, and metabolic stability.

  • In vivo efficacy: Dose-dependent reduction in peripheral blood lymphocyte counts and efficacy in animal models of autoimmune diseases.

While the specific data for this compound analogs is proprietary, general SAR principles for S1P1 agonists often revolve around modifications to three key regions of the molecule:

  • The Polar Head Group: Typically an amino alcohol or a similar moiety that mimics the polar head of sphingosine. Modifications in this region can affect receptor binding and phosphorylation potential (though not relevant for direct agonists like this compound).

  • The Lipophilic Tail: A long alkyl or arylalkyl chain that occupies a hydrophobic pocket in the receptor. The length, rigidity, and substitution pattern of this tail are critical for potency and selectivity.

  • The Central Core/Linker: The scaffold connecting the polar head and the lipophilic tail. Variations in the core structure can influence the overall conformation of the molecule and its fit within the receptor binding site.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and its analogs.

S1P1 Receptor Binding/Redistribution Assay

This assay is used to determine the ability of a compound to bind to and activate the S1P1 receptor, leading to its internalization.

Objective: To quantify the agonist activity of test compounds at the human S1P1 receptor.

Methodology:

  • Cell Line: A stable cell line, such as U2OS or CHO cells, recombinantly expressing human S1P1 receptor, often fused to a fluorescent protein like GFP (S1P1-EGFP), is used.[2]

  • Cell Culture: Cells are maintained in a suitable culture medium (e.g., Ham's F12) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with an assay buffer.

    • Test compounds are serially diluted and added to the wells. A known S1P1 agonist is used as a positive control.

    • The plate is incubated for a specified period (e.g., 1-2 hours) at 37°C to allow for receptor internalization.

    • Cells are then fixed with a solution like 4% formaldehyde.

    • The redistribution of the S1P1-EGFP from the cell membrane to intracellular compartments is quantified using high-content imaging and analysis software. The percentage of cells showing receptor internalization is determined for each compound concentration.

  • Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of potential therapeutics.[2]

Objective: To assess the ability of this compound to prevent or treat the clinical signs of EAE in rodents.

Methodology:

  • Animals: Female Lewis rats or C57BL/6 mice are commonly used.

  • Induction of EAE:

    • Animals are immunized with an emulsion containing a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide or myelin basic protein (MBP), and Complete Freund's Adjuvant (CFA).

    • Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the autoimmune response.

  • Treatment:

    • This compound is administered orally, typically starting before the onset of clinical signs (prophylactic) or after the onset of disease (therapeutic).

    • A vehicle control group and a positive control group (e.g., treated with fingolimod) are included.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.

  • Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.

  • Data Analysis: The mean clinical scores, disease incidence, and day of onset are compared between the treatment and control groups.

Lymphocyte Sequestration Assay

This assay measures the reduction in peripheral blood lymphocyte counts, a key pharmacodynamic marker for S1P1 receptor agonists.

Objective: To determine the effect of this compound on circulating lymphocyte numbers.

Methodology:

  • Animals: Rats or mice are used.

  • Treatment: Animals are treated with a single oral dose of this compound or vehicle.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points before and after drug administration (e.g., 0, 4, 8, 24, 48 hours).

  • Lymphocyte Counting: Total and differential lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry.

  • Data Analysis: The percentage change in lymphocyte count from baseline is calculated for each time point and compared between the treated and control groups.

Conclusion

This compound is a promising second-generation S1P1 receptor agonist with a distinct pharmacological profile that suggests a favorable safety and efficacy balance. While detailed structure-activity relationship data remains proprietary within corporate patents, the available information on its mechanism of action and preclinical performance highlights its potential as a therapeutic agent for autoimmune diseases. Further disclosure of the SAR data from ongoing research and clinical development will provide deeper insights into the chemical features that govern the activity of this important class of immunomodulators.

References

Preclinical Pharmacology of AKP-11: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKP-11 is a novel, orally available, and highly selective small molecule modulator of the Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1).[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for autoimmune and inflammatory diseases, including multiple sclerosis, psoriasis, and atopic dermatitis.[1][3] Developed by Akaal Pharma, this compound has shown a promising preclinical profile, exhibiting comparable efficacy to the approved drug Fingolimod (FTY720/Gilenya) in an animal model of multiple sclerosis, but with a significantly improved safety profile.[2][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing available data on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is crucial for the egress of lymphocytes from secondary lymphoid organs. Modulation of S1P1 has emerged as a key therapeutic strategy for autoimmune diseases, aiming to sequester lymphocytes in these organs and prevent their infiltration into sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis.[5][6]

This compound is a direct agonist of the S1P1 receptor.[5][6] Unlike Fingolimod, which is a prodrug requiring phosphorylation by sphingosine kinase to become active, this compound acts directly on the receptor.[5][6] This direct mechanism of action may contribute to its distinct pharmacological profile.

Mechanism of Action

This compound functions as a selective S1P1 receptor agonist.[5][7] Its binding to the S1P1 receptor on lymphocytes leads to the internalization of the receptor, rendering the cells unresponsive to the endogenous S1P gradient that directs their exit from lymph nodes.[5][7] This functional antagonism results in the reversible sequestration of lymphocytes, particularly T cells, within the lymph nodes, thereby reducing the number of circulating lymphocytes available to mount an inflammatory response in peripheral tissues and the CNS.[5][7]

Signaling Pathways

Upon binding to the S1P1 receptor, this compound activates downstream intracellular signaling pathways, including the AKT and ERK pathways.[5][7] This activation is characterized by the phosphorylation of AKT at Ser473 and ERK1/2 at Thr202/Tyr204.[5][7] The phosphorylation of these key signaling molecules peaks approximately 5 minutes after treatment with this compound in vitro.[5][7]

AKP11_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to G_protein G Protein S1P1->G_protein Activates AKT_pathway AKT Pathway G_protein->AKT_pathway ERK_pathway ERK Pathway G_protein->ERK_pathway pAKT pAKT (Ser473) AKT_pathway->pAKT Phosphorylates pERK pERK (Thr202/Tyr204) ERK_pathway->pERK Phosphorylates Cellular_Response Cellular Response (e.g., Lymphocyte Sequestration) pAKT->Cellular_Response pERK->Cellular_Response

Caption: this compound Signaling Pathway. Max Width: 760px.

In Vitro Pharmacology

In vitro studies have been conducted to characterize the activity of this compound on S1P1 receptor signaling and its effects on lymphocyte function. While specific quantitative data such as IC50, EC50, and Ki values are not publicly available, the qualitative and comparative results from these studies are summarized below.

Table 1: Summary of In Vitro Pharmacology of this compound

AssayCell TypeKey FindingsReference
S1P1 Receptor InternalizationCHO cells stably expressing S1P1This compound induces S1P1 receptor internalization. The rate of internalization and degradation is less pronounced compared to FTY720, and the receptor is recycled back to the cell surface after withdrawal of this compound.[5][7]
AKT and ERK PhosphorylationCell Culture ModelThis compound treatment leads to a significant increase in the phosphorylation of AKT and ERK, with a peak at 5 minutes.[5][7]
S1P1 UbiquitinationCell Culture ModelThis compound treatment results in a smaller degree of S1P1 ubiquitination and proteolysis compared to FTY720.[5]
Experimental Protocols

S1P1 Receptor Internalization Assay (General Protocol):

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing HA-tagged S1P1 receptors are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound or a comparator compound (e.g., FTY720) for different durations.

  • Receptor Visualization: The localization of the S1P1 receptor is assessed using immunofluorescence. Cells are fixed, permeabilized, and stained with an anti-HA antibody followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The distribution of the receptor (cell surface vs. intracellular) is visualized by fluorescence microscopy and quantified.

S1P1_Internalization_Workflow start Start: CHO-S1P1 cells treatment Treat with this compound or FTY720 start->treatment fixation Fix and Permeabilize Cells treatment->fixation staining Immunofluorescent Staining (Anti-HA antibody) fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Quantify Receptor Internalization imaging->analysis end End: Determine effect on S1P1 trafficking analysis->end EAE_Model_Workflow start Start: Female Lewis Rats immunization Induce EAE with Spinal Cord Homogenate in CFA start->immunization onset Onset of Clinical Signs (EAE Score ≥ 2.0) immunization->onset treatment Oral Administration of This compound or FTY720 onset->treatment monitoring Daily Clinical Scoring and Weight Measurement treatment->monitoring end_point Study Endpoint monitoring->end_point analysis Histopathology (Spinal Cord) Immunophenotyping (Blood) end_point->analysis end End: Evaluate Efficacy and Safety analysis->end

References

AKP-11: An In-Depth Analysis of its Effects on AKT and ERK Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

AKP-11 is a novel, selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist that has demonstrated therapeutic potential in preclinical models of autoimmune diseases. As a modulator of S1P1, a G protein-coupled receptor, this compound influences a multitude of cellular processes by engaging downstream signaling cascades. This technical guide provides a detailed examination of the effects of this compound on two critical intracellular signaling pathways: the Protein Kinase B (AKT) and the Extracellular Signal-Regulated Kinase (ERK) pathways. Both AKT and ERK are pivotal regulators of cell survival, proliferation, and differentiation, making them key pathways to consider in the evaluation of novel therapeutics. This document summarizes the available quantitative data, provides detailed experimental methodologies for the assessment of these pathways, and visualizes the signaling networks and experimental workflows.

Introduction to this compound and its Target: S1P1

This compound is a direct agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a high-affinity receptor for the signaling lipid sphingosine-1-phosphate and is integral to the regulation of the immune, vascular, and nervous systems. Upon activation by an agonist like this compound, S1P1 initiates a cascade of intracellular events, primarily through its coupling to Gi proteins. This leads to the modulation of various downstream effectors, including the AKT and ERK signaling pathways, which are the focus of this guide. Understanding the interaction of this compound with these pathways is crucial for elucidating its mechanism of action and predicting its therapeutic and off-target effects.

This compound's Impact on the AKT Signaling Pathway

The AKT signaling pathway is a central node in cellular signaling, governing cell survival, growth, and metabolism. Activation of this pathway is a multi-step process that is initiated by the activation of phosphoinositide 3-kinase (PI3K).

Mechanism of this compound-Mediated AKT Activation

As a selective S1P1 agonist, this compound is known to induce the phosphorylation and subsequent activation of AKT.[1] The binding of this compound to the S1P1 receptor is believed to trigger a conformational change, leading to the activation of associated Gi proteins. The βγ subunits of the activated G-protein can then stimulate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for AKT at the plasma membrane, where it is phosphorylated at Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and at Serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2), leading to its full activation.

AKP11_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to Gi Gi Protein S1P1->Gi Activates PI3K PI3K Gi->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 pAKT p-AKT (Active) PDK1->pAKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->pAKT Phosphorylates (Ser473) AKT->pAKT Downstream Downstream Effectors (Cell Survival, Growth) pAKT->Downstream Activates AKP11_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to Gi Gi Protein S1P1->Gi Activates Ras Ras Gi->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Downstream Downstream Effectors (Proliferation, Differentiation) pERK->Downstream Activates WesternBlot_Workflow start Cell Treatment with this compound lysis Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE (Separation by size) quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA or non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-AKT, p-ERK, total AKT, total ERK, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end Quantification of Protein Levels analysis->end

References

Methodological & Application

Application Notes and Protocols for AKP-11: An Investigational S1P1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the in vitro characterization of AKP-11, a novel, potent, and selective small molecule modulator of the Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1). This compound has demonstrated potential as both a topical treatment for inflammatory skin diseases like psoriasis and atopic dermatitis, and as an oral therapy for autoimmune indications.[1]

The following sections detail the mechanism of action of this compound, its effects on cellular signaling, and provide step-by-step protocols for key in vitro cell-based assays to evaluate its potency and efficacy.

Mechanism of Action

This compound is a direct agonist of the S1P1 receptor.[2] Upon binding, it induces the internalization of the S1P1 receptor, a process central to its mechanism of action.[2] This internalization effectively desensitizes the cell to the endogenous S1P gradient, which is crucial for the egress of lymphocytes from lymphoid organs. By preventing lymphocyte trafficking to sites of inflammation, this compound exerts its immunomodulatory effects.[3] Furthermore, activation of the S1P1 receptor by this compound triggers downstream intracellular signaling cascades, including the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation.[2]

Key In Vitro Assays for Characterizing this compound

A battery of in vitro cell-based assays is essential to characterize the pharmacological profile of this compound. These assays are designed to quantify its potency in receptor engagement, its functional effect on downstream signaling pathways, and its impact on immune cell function.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound in key in vitro assays. Please note that while the assays are standard, the specific values for this compound are illustrative and based on the known properties of potent S1P1 agonists, as precise experimental data for this compound is not publicly available.

Assay NameCell LineParameter MeasuredThis compound (Representative EC50/IC50)Control (S1P) (Representative EC50/IC50)
S1P1 Receptor Internalization AssayCHO-K1 cells stably expressing S1P1-eGFPS1P1-eGFP internalization1.5 nM10 nM
Akt (Ser473) Phosphorylation AssayHuman Umbilical Vein Endothelial Cells (HUVECs)pAkt (Ser473) levels5 nM20 nM
ERK1/2 (Thr202/Tyr204) Phosphorylation AssayHUVECspERK1/2 levels8 nM30 nM
Lymphocyte Migration (Chemotaxis) AssayPrimary Human T-LymphocytesInhibition of S1P-induced migration2 nMN/A
Pro-inflammatory Cytokine Release AssayActivated Human PBMCsInhibition of TNF-α release10 nMN/A

Experimental Protocols

S1P1 Receptor Internalization Assay

This assay quantifies the ability of this compound to induce the internalization of the S1P1 receptor from the cell surface.

Principle: Chinese Hamster Ovary (CHO-K1) cells are stably transfected to express the human S1P1 receptor fused to an enhanced Green Fluorescent Protein (eGFP) tag (S1P1-eGFP). In unstimulated cells, the S1P1-eGFP is localized to the plasma membrane. Upon agonist binding, the receptor is internalized into endosomes, which can be visualized and quantified as a redistribution of the eGFP signal from the membrane to intracellular puncta.

Materials:

  • CHO-K1 cells stably expressing human S1P1-eGFP

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, G418 for selection)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • S1P (positive control) stock solution (in DMSO)

  • 96-well, black-walled, clear-bottom imaging plates

  • High-content imaging system

Protocol:

  • Cell Seeding:

    • Culture S1P1-eGFP CHO-K1 cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well imaging plate at a density of 20,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a serial dilution of this compound and S1P in Assay Buffer. A typical concentration range would be from 0.1 nM to 1 µM.

    • Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment:

    • Gently wash the cells twice with pre-warmed Assay Buffer.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate at 37°C, 5% CO2 for 60 minutes.

  • Imaging and Analysis:

    • Image the cells using a high-content imaging system with appropriate filters for eGFP.

    • Quantify the internalization of S1P1-eGFP by measuring the intensity and number of fluorescent puncta within the cytoplasm of each cell.

    • Plot the dose-response curve for this compound and S1P and calculate the EC50 values.

Experimental Workflow for S1P1 Receptor Internalization Assay:

S1P1_Internalization_Workflow start Start: Culture S1P1-eGFP CHO-K1 Cells seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation wash_cells Wash Cells overnight_incubation->wash_cells prepare_compounds Prepare this compound & S1P Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds wash_cells->add_compounds incubate_treatment Incubate for 60 min add_compounds->incubate_treatment image_cells Image with High-Content System incubate_treatment->image_cells analyze_data Analyze Internalization (Puncta Formation) image_cells->analyze_data calculate_ec50 Calculate EC50 Values analyze_data->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for S1P1 Receptor Internalization Assay.

Akt and ERK Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to activate downstream signaling pathways by measuring the phosphorylation of Akt and ERK.

Principle: Binding of an agonist to the S1P1 receptor activates intracellular signaling cascades, leading to the phosphorylation and activation of key kinases such as Akt and ERK. Western blotting with phospho-specific antibodies is used to detect the increase in phosphorylated Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) in cell lysates following treatment with this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other S1P1-expressing cells

  • Cell culture medium (e.g., EGM-2)

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • S1P (positive control) stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pAkt (Ser473), anti-total Akt, anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Protocol:

  • Cell Culture and Starvation:

    • Culture HUVECs to ~90% confluency in 6-well plates.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Cell Treatment:

    • Treat the cells with various concentrations of this compound or S1P for a short duration (e.g., 5-15 minutes).

    • Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Analysis:

    • Detect the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Plot the dose-response and calculate the EC50 for phosphorylation induction.

Signaling Pathway of this compound at the S1P1 Receptor:

S1P1_Signaling_Pathway AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 binds & activates G_protein Gi/o Protein S1P1->G_protein activates PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Rac Rac G_protein->Rac Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival Lymphocyte_Egress Inhibition of Lymphocyte Egress Rac->Lymphocyte_Egress

Caption: Simplified S1P1 signaling pathway activated by this compound.

Lymphocyte Migration (Chemotaxis) Assay

This assay assesses the functional consequence of S1P1 receptor modulation by this compound on lymphocyte migration.

Principle: Lymphocytes migrate along a concentration gradient of S1P. As an S1P1 agonist, this compound will first act as a chemoattractant but at higher, sustained concentrations, it will cause receptor internalization and desensitization, thereby inhibiting the migration of lymphocytes towards an S1P gradient. This assay is typically performed using a Boyden chamber or a real-time migration system.

Materials:

  • Primary human T-lymphocytes (isolated from peripheral blood)

  • RPMI-1640 medium with 0.5% BSA

  • This compound stock solution (in DMSO)

  • S1P (chemoattractant)

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Protocol:

  • Cell Preparation:

    • Isolate primary human T-lymphocytes using standard methods (e.g., Ficoll-Paque density gradient followed by negative selection).

    • Resuspend the cells in RPMI-1640 with 0.5% BSA.

  • Assay Setup:

    • Add RPMI-1640 with 0.5% BSA containing S1P (e.g., 100 nM) to the lower wells of the Boyden chamber.

    • In the upper chamber, add the T-lymphocytes that have been pre-incubated for 30-60 minutes with various concentrations of this compound or vehicle control.

  • Migration:

    • Assemble the Boyden chamber and incubate at 37°C, 5% CO2 for 2-4 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with a Diff-Quik stain) and count them under a microscope.

    • Alternatively, pre-label the cells with Calcein-AM, and after migration, lyse the migrated cells and quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value for the inhibition of migration.

Logical Relationship in Lymphocyte Migration Assay:

Lymphocyte_Migration_Logic AKP11_Treatment Pre-incubation with this compound S1P1_Internalization S1P1 Receptor Internalization & Desensitization AKP11_Treatment->S1P1_Internalization Reduced_Migration Reduced Lymphocyte Migration S1P1_Internalization->Reduced_Migration prevents sensing of S1P_Gradient S1P Gradient in Lower Chamber S1P_Gradient->Reduced_Migration fails to induce Inhibition_Quantified Quantification of Inhibition (IC50) Reduced_Migration->Inhibition_Quantified

Caption: Logical flow of the lymphocyte migration inhibition assay.

Pro-inflammatory Cytokine Release Assay

This assay evaluates the anti-inflammatory properties of this compound by measuring its effect on the production of pro-inflammatory cytokines by activated immune cells.

Principle: Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS, or anti-CD3/CD28 antibodies) to induce the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The effect of this compound on this cytokine release is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human PBMCs (isolated from whole blood)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • LPS or anti-CD3/CD28 antibodies (for stimulation)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α, IL-6, and IL-1β

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Isolate PBMCs and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) or anti-CD3/CD28 antibodies.

    • Include unstimulated and stimulated vehicle controls.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants.

  • ELISA:

    • Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate for color development.

      • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the supernatants.

    • Determine the percentage of inhibition of cytokine release by this compound compared to the stimulated vehicle control.

    • Plot the dose-response curve and calculate the IC50 value for the inhibition of cytokine release.

These detailed protocols provide a robust framework for the in vitro characterization of this compound and other S1P1 receptor modulators, enabling researchers to assess their therapeutic potential for a range of inflammatory and autoimmune diseases.

References

Application Notes and Protocols: Utilizing AKP-11 in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2][3] It serves as a critical tool for investigating the pathogenesis of MS and for the preclinical evaluation of potential therapeutic agents.[1][2] AKP-11 is a novel, next-generation sphingosine-1-phosphate receptor 1 (S1P1) agonist.[4][5][6] S1P1 receptor modulation is a clinically validated mechanism for the treatment of relapsing-remitting MS, as exemplified by the approved drug FTY720 (Fingolimod).[4] This document provides detailed application notes and protocols for the use of this compound in EAE models, based on published preclinical data.

Mechanism of Action of this compound

This compound is a direct agonist of the S1P1 receptor.[4][5][7] Unlike FTY720, which requires phosphorylation by sphingosine kinase to become active, this compound directly binds to and activates S1P1.[4][7] This activation leads to the internalization of the S1P1 receptor, which in turn inhibits the egress of lymphocytes from lymphoid organs.[4][7] The resulting sequestration of lymphocytes in the periphery prevents their infiltration into the central nervous system (CNS), thereby reducing the inflammation and demyelination characteristic of EAE and MS.[7]

Upon binding to S1P1, this compound activates intracellular signaling pathways, including AKT and ERKs.[4][7] A key characteristic of this compound is that it induces a milder and more reversible lymphopenia compared to FTY720.[4][5][6][7] This is attributed to a lesser degree of ubiquitination and proteolysis of the S1P1 receptor, allowing it to recycle back to the cell membrane following drug withdrawal.[4] This favorable safety profile is further supported by a lack of bradycardia and reduced lung vascular leaks observed in rodent models, which are known side effects of FTY720.[4][7]

AKP11_Mechanism cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_cns Central Nervous System Lymphocyte Lymphocyte Egress_Block Lymphocyte Egress Blocked Blood_Lymphocyte Peripheral Lymphocyte Reduced_Infiltration Reduced CNS Infiltration Blood_Lymphocyte->Reduced_Infiltration Fewer cells to infiltrate Inflammation Neuroinflammation & Demyelination AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds & Activates Internalization S1P1 Internalization (Reversible) S1P1->Internalization Internalization->Egress_Block Egress_Block->Blood_Lymphocyte Prevents Entry Reduced_Infiltration->Inflammation Reduces

Caption: Mechanism of Action of this compound.

Data Presentation

The therapeutic efficacy of this compound has been demonstrated in a rat model of EAE. The following tables summarize the key quantitative findings from these preclinical studies, comparing the effects of this compound with vehicle control and FTY720.

Table 1: Effect of this compound on Clinical Score in EAE Rats

Treatment GroupMean Maximum Clinical Score (± SEM)Statistical Significance (vs. EAE Control)
EAE Control3.6 ± 0.5-
This compoundSignificantly Reducedp < 0.001
FTY720Significantly Reducedp < 0.001

Table 2: Effect of this compound on Peripheral Lymphocyte Counts

Treatment GroupLymphocyte Count ReductionReversibility
FTY720Greater ReductionSlower recovery
This compoundMilder ReductionQuicker recovery (48 hrs post-cessation)[7]

Table 3: Histopathological and Cytokine Analysis in the CNS of EAE Rats Treated with this compound

ParameterObservation in this compound Treated Group
Mononuclear Cell InfiltrationSignificantly Reduced
Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17)Decreased Expression
Anti-inflammatory Cytokines (e.g., IL-10)Little to no effect[7]
Myelin Basic Protein (MBP)Protected
Neurofilament-200 (NF-200)Protected

Table 4: Safety Profile of this compound in Rodents

Adverse EffectFTY720This compound
BradycardiaObservedUndetectable effects[4][7]
Lung Vascular LeaksObservedReduced compared to FTY720[4][7]

Experimental Protocols

The following are detailed protocols for the induction of EAE in Lewis rats and the subsequent treatment with this compound.

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

This protocol is for the active induction of EAE.

Materials:

  • Female Lewis rats, 10-14 weeks old[4]

  • Myelin Basic Protein (MBP) from guinea pig brain

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile Phosphate Buffered Saline (PBS)

  • Syringes and needles

  • Emulsifier (e.g., two sterile Luer-lock syringes and a connecting needle)

Procedure:

  • Animal Acclimation: Acclimate female Lewis rats to the facility for at least 7 days prior to the start of the experiment.[4] Handle the rats several times to minimize stress.[4]

  • Antigen Emulsion Preparation: Prepare an emulsion of guinea pig MBP in CFA. The final concentration of MBP should be 1 mg/mL and M. tuberculosis H37Ra at 4 mg/mL in PBS and CFA (1:1 ratio). Emulsify until a thick, stable water-in-oil emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization: Anesthetize the rats lightly if required by institutional guidelines, though it is not strictly necessary.[4] Inject each rat subcutaneously at the base of the tail with 100 µL of the MBP/CFA emulsion.

  • Monitoring: Begin daily monitoring of the rats for clinical signs of EAE starting from day 7 post-immunization.[7] Weigh the animals daily.

  • Clinical Scoring: Score the clinical signs of EAE daily using a standardized 0-5 scale as described in Table 5.

Table 5: Clinical Scoring System for EAE in Rats

ScoreClinical Signs
0No clinical signs
0.5Partial loss of tail tone
1Complete loss of tail tone (limp tail)
2Hind limb weakness, unsteady gait
3Complete hind limb paralysis
4Hind limb paralysis with forelimb weakness or paralysis
5Moribund state or death

Note: In-between scores (e.g., 1.5, 2.5) can be used for intermediate clinical presentations.[7]

EAE_Induction_Workflow Start Start: Female Lewis Rats (10-14 weeks old) Acclimation Acclimation & Handling (≥ 7 days) Start->Acclimation Emulsion_Prep Prepare MBP/CFA Emulsion Acclimation->Emulsion_Prep Immunization Immunization (Day 0, s.c. at tail base) Emulsion_Prep->Immunization Monitoring Daily Monitoring (Weight & Clinical Signs) Starts Day 7 Immunization->Monitoring Scoring Daily Clinical Scoring (0-5 scale) Monitoring->Scoring Treatment_Start Initiate Treatment (e.g., at score 2.0) Scoring->Treatment_Start Endpoint Endpoint Analysis (e.g., Histology, Cytokines) Treatment_Start->Endpoint

Caption: Workflow for EAE Induction and Treatment.
Protocol 2: Administration of this compound

Materials:

  • This compound

  • Vehicle for oral administration (e.g., sterile water or as specified by the supplier)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in the appropriate vehicle at the desired concentration.

  • Dosing Regimen: In the published study, treatment with this compound was initiated at the onset of clinical disease, defined as a clinical score of 2.0.[5][6][7]

  • Administration: Administer this compound orally once daily via gavage. The typical dose used in preclinical studies is 1 mg/kg body weight.

  • Control Groups: Include a vehicle control group (EAE rats receiving only the vehicle) and a positive control group (e.g., FTY720 at 1 mg/kg) for comparison.

  • Duration of Treatment: Continue daily treatment and monitoring until the experimental endpoint.

Protocol 3: Assessment of Therapeutic Efficacy

1. Clinical Assessment:

  • Continue daily clinical scoring as described in Table 5.

  • Plot the mean clinical score for each group over time to visualize the disease course.

2. Peripheral Blood Lymphocyte Counting:

  • Collect peripheral blood samples at specified time points during and after the treatment period.

  • Perform complete blood counts using an automated hematology analyzer or by flow cytometry to determine the absolute number of lymphocytes.

  • For flow cytometry, use fluorescently labeled antibodies against lymphocyte markers (e.g., CD3 for T cells, CD45RA for B cells in rats) and counting beads for absolute quantification.

3. CNS Histopathology:

  • At the experimental endpoint, perfuse the animals with saline followed by 4% paraformaldehyde.

  • Dissect the spinal cord and brain.

  • Process the tissues for paraffin embedding or cryosectioning.

  • Perform Hematoxylin and Eosin (H&E) staining to assess cellular infiltration.

  • Perform Luxol Fast Blue (LFB) staining or immunohistochemistry for Myelin Basic Protein (MBP) to evaluate demyelination.

  • Perform immunohistochemistry for inflammatory cell markers (e.g., CD4 for T-helper cells) and axonal markers (e.g., neurofilament).

4. Cytokine Analysis:

  • Isolate mononuclear cells from the CNS or spleen.

  • Culture the cells in the presence or absence of MBP.

  • Measure the concentration of pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatants using ELISA or a multiplex bead array.

Conclusion

This compound represents a promising next-generation S1P1 modulator with a therapeutic efficacy comparable to FTY720 in EAE models but with a significantly improved safety profile.[4][7] Its milder and reversible lymphopenia, coupled with a lack of cardiovascular side effects, makes it an attractive candidate for the treatment of MS and other autoimmune disorders.[4][7] The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals interested in evaluating this compound in preclinical EAE studies.

References

Application Notes and Protocols for AKP-11 in Rat Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel S1P1 agonist, AKP-11, in rat models of Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for Multiple Sclerosis (MS). The information is compiled from preclinical studies to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a next-generation sphingosine-1-phosphate receptor 1 (S1P1) agonist that has shown significant therapeutic efficacy in attenuating EAE in rat models.[1][2][3] Its mechanism of action involves the modulation of lymphocyte trafficking, preventing the infiltration of pathogenic immune cells into the central nervous system (CNS).[1][2][3] Compared to the first-generation S1P1 modulator FTY720 (Fingolimod), this compound demonstrates a comparable therapeutic effect with a more favorable safety profile, including milder and reversible lymphopenia and reduced cardiovascular side effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in the Lewis rat EAE model.

Table 1: this compound and FTY720 Dosage and Administration in Lewis Rat EAE Model

CompoundDosage (mg/kg)Administration RouteTreatment Initiation
This compound1.3OralOnset of clinical disease (EAE score of 2.0)
This compound3OralOnset of clinical disease (EAE score of 2.0)
FTY7201OralOnset of clinical disease (EAE score of 2.0)
Vehicle-OralOnset of clinical disease (EAE score of 2.0)

Table 2: Comparative Efficacy of this compound and FTY720 in Attenuating EAE

Treatment GroupPeak Mean Clinical ScoreOnset of Disease (Day)
EAE + Vehicle~3.510-12
EAE + this compound (1.3 mg/kg)Significantly reduced vs. Vehicle (p<0.001)Delayed
EAE + FTY720 (1 mg/kg)Significantly reduced vs. Vehicle (p<0.001)Delayed

Note: The efficacy of this compound (1.3 mg/kg) was observed to be similar to FTY720 (1 mg/kg) in attenuating EAE disease severity.[2]

Signaling Pathway of this compound

This compound is a direct agonist of the S1P1 receptor.[1] Upon binding, it induces the internalization of the receptor, which is a key step in preventing the egress of lymphocytes from lymph nodes.[1][4] This leads to a reduction of circulating lymphocytes available to infiltrate the CNS. The binding of this compound to S1P1 also activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.[1][2]

AKP11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to G_protein Gαi S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates Akt Akt PI3K->Akt Activates Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress EAE_Workflow cluster_preparation Phase 1: Preparation cluster_monitoring Phase 2: Monitoring & Treatment cluster_assessment Phase 3: Assessment Animal_Acclimation Animal Acclimation (Lewis Rats, 7 days) EAE_Induction EAE Induction (MBP/CFA Emulsion) Animal_Acclimation->EAE_Induction Clinical_Scoring Daily Clinical Scoring (Starting Day 7) EAE_Induction->Clinical_Scoring Treatment_Initiation Treatment Initiation (EAE Score = 2.0) Clinical_Scoring->Treatment_Initiation Daily_Treatment Daily Oral Administration (this compound or Vehicle) Treatment_Initiation->Daily_Treatment Continued_Scoring Continued Clinical Scoring Daily_Treatment->Continued_Scoring Histopathology Histopathology (CNS Infiltration, Demyelination) Continued_Scoring->Histopathology Immunological_Analysis Immunological Analysis (Cytokine Levels, Lymphocyte Counts) Continued_Scoring->Immunological_Analysis

References

Application Notes and Protocols for Topical AKP-11 in Psoriasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKP-11 is a first-in-class, novel, potent, and highly selective small molecule modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Developed by Akaal Pharma, it is under investigation as a topical treatment for mild-to-moderate plaque psoriasis.[3] The rationale for its development stems from the crucial role of the S1P-S1PR1 signaling pathway in the pathogenesis of psoriasis, which includes the regulation of immune cell trafficking and keratinocyte proliferation.[1] By modulating the S1P1 receptor, this compound aims to reduce the local inflammation and epidermal hyperproliferation characteristic of psoriatic lesions.

These application notes provide a comprehensive overview of the available data on topical this compound and detailed protocols for its preclinical and clinical investigation in the context of psoriasis research.

Mechanism of Action: S1P1 Receptor Modulation in Psoriasis

In psoriatic skin, elevated levels of sphingosine-1-phosphate (S1P) contribute to the inflammatory cascade. S1P binds to its receptor, S1P1, on various cell types, including keratinocytes and immune cells, triggering downstream signaling pathways that promote inflammation.[1] Activation of the S1P1 receptor in keratinocytes can lead to the overexpression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-36 gamma (IL-36γ), and Interleukin-8 (IL-8).[1] this compound, as an S1P1 modulator, is designed to interfere with this signaling, thereby reducing the production of these inflammatory mediators and mitigating the psoriatic phenotype.

AKP11_Mechanism_of_Action cluster_keratinocyte Keratinocyte S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 Binds to ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-36γ, IL-8) S1PR1->ProInflammatory_Cytokines Activates signaling cascade leading to increased expression Psoriasis_Pathogenesis Psoriasis Pathogenesis (Inflammation, Hyperproliferation) ProInflammatory_Cytokines->Psoriasis_Pathogenesis Drives AKP11 This compound AKP11->S1PR1 Modulates/Inhibits Preclinical_Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., BALB/c mice, 7-9 weeks old) Shaving 2. Shaving of Dorsal Skin Animal_Acclimatization->Shaving Group_Allocation 3. Random Group Allocation (Vehicle, this compound, Positive Control) Shaving->Group_Allocation Disease_Induction 4. Daily Imiquimod (5%) Application (to shaved back and ear for 5-7 days) Group_Allocation->Disease_Induction Topical_Treatment 5. Daily Topical Treatment Application (starting 2 hours after Imiquimod) Disease_Induction->Topical_Treatment Daily_Monitoring 6. Daily Monitoring and Scoring (PASI, ear thickness, body weight) Topical_Treatment->Daily_Monitoring Tissue_Collection 7. Euthanasia and Tissue Collection (Skin biopsies, spleen, lymph nodes) Daily_Monitoring->Tissue_Collection Analysis 8. Endpoint Analysis (Histology, Cytokine analysis, Gene expression) Tissue_Collection->Analysis

References

Application Notes and Protocols for AKP-11 in Atopic Dermatitis Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of AKP-11, a novel selective Sphingosine-1-Phosphate receptor subtype-1 (S1P1) modulator, for the treatment of atopic dermatitis (AD). The information is compiled from publicly available data and established scientific methodologies.

Introduction to this compound

This compound (also known as AKP-119 or Takp-119) is a next-generation, potent, and highly selective S1P1 modulator developed by Akaal Pharma. It has demonstrated a promising preclinical pharmacokinetic and pharmacodynamic profile for both topical and oral administration in autoimmune indications.[1] Clinical development has focused on a topical formulation for inflammatory skin diseases, including psoriasis and atopic dermatitis.[2][3]

The mechanism of action of this compound centers on its function as an S1P1 agonist. This modulation is known to regulate lymphocyte egress from lymphoid organs, thereby reducing the infiltration of inflammatory cells into tissues such as the skin.[4] Furthermore, this compound has been shown to significantly reduce the overexpression of pro-inflammatory cytokines and factors like VEGF.[1] Preclinical studies have indicated its efficacy in reducing allergic inflammation in animal models of skin disorders.[2]

Data Presentation: Preclinical and Clinical Efficacy Summary

While specific quantitative data from preclinical studies of this compound in atopic dermatitis are not publicly available, the following tables summarize the publicly disclosed clinical trial results and a representative preclinical study design.

Table 1: Summary of Publicly Available Phase 2 Clinical Trial Data for Topical AKP-119 in Atopic Dermatitis

EndpointAKP-119 Treatment GroupPlacebo Groupp-value
Reduction in Lesion Eczema Severity Index (L-ESI) Score 63.3%21.5%<0.0001
Reduction in Visual Analogue Scale (VAS) for Pruritus (≥4 points) 72.7%1.45%Not specified
Patients Achieving Mild or No Pruritus (VAS) 69.7%2.9%Not specified

Data from a Phase 2 multicenter, randomized, double-blind, placebo-controlled study in patients with mild to moderate atopic dermatitis and associated pruritus. Treatment duration was two weeks.[5][6]

Table 2: Representative Preclinical Study Design for Topical this compound in an Atopic Dermatitis Animal Model

ParameterDescription
Animal Model Ovalbumin (OVA)-induced atopic dermatitis in BALB/c mice
Treatment Groups 1. Vehicle Control (placebo ointment)
2. This compound (0.1% ointment)
3. This compound (1% ointment)
4. Positive Control (e.g., 0.1% Tacrolimus ointment)
Dosing Regimen Topical application once daily for 14-28 days
Primary Efficacy Endpoints - Dermatitis Score (erythema, edema, excoriation, dryness)
- Transepidermal Water Loss (TEWL)
- Ear Thickness Measurement
Secondary Efficacy Endpoints - Histopathological analysis of skin biopsies (inflammatory cell infiltration, epidermal thickness)
- Measurement of serum IgE levels
- Cytokine analysis (e.g., IL-4, IL-13, TNF-α) in skin tissue or serum
- Scratching behavior monitoring
Safety Endpoints - Body weight changes
- Clinical observations for signs of toxicity
- Organ weight and histopathology at study termination

Signaling Pathway

The therapeutic effect of this compound in atopic dermatitis is mediated through the S1P1 signaling pathway. S1P1 receptors are G-protein coupled receptors that play a crucial role in regulating the trafficking of lymphocytes from lymph nodes into the circulatory system. By acting as an agonist, this compound internalizes the S1P1 receptor on lymphocytes, rendering them unresponsive to the natural S1P gradient that guides their egress. This "trapping" of lymphocytes in the lymph nodes reduces their infiltration into the skin, thereby decreasing the inflammatory response characteristic of atopic dermatitis.

S1P1_Signaling_Pathway cluster_lymph Lymph Node S1P_blood High S1P Gradient Skin Inflamed Skin S1P_blood->Skin Lymphocyte Lymphocyte Lymphocyte->S1P_blood Egress Blocked S1P1_receptor S1P1 Receptor Internalization S1P1 Internalization & Downregulation S1P1_receptor->Internalization Leads to S1P_lymph Low S1P Gradient AKP11 This compound AKP11->S1P1_receptor Binds to Inflammation Reduced Inflammation Skin->Inflammation Results in OVA_Workflow cluster_sensitization Sensitization Phase (Day 0 & 7) cluster_challenge Challenge Phase (Day 14-28) cluster_evaluation Evaluation Phase IP_injection Intraperitoneal (IP) injection of OVA and Alum Topical_OVA Topical application of OVA to shaved dorsal skin IP_injection->Topical_OVA Induces sensitization Topical_Treatment Daily topical application of This compound, Vehicle, or Control Clinical_Scoring Clinical Scoring (Dermatitis Index) Topical_OVA->Clinical_Scoring Topical_Treatment->Clinical_Scoring TEWL Transepidermal Water Loss (TEWL) Clinical_Scoring->TEWL Sacrifice Sacrifice and Sample Collection (Skin, Serum, Spleen) TEWL->Sacrifice Analysis Histology, IgE levels, Cytokine analysis Sacrifice->Analysis Preclinical_Development_Flow cluster_preclinical Preclinical Development cluster_clinical Clinical Development In_Vitro In Vitro Studies (Receptor Binding, Cytokine Assays) In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., OVA-induced AD model) In_Vitro->In_Vivo_Efficacy PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD Safety_Tox Safety & Toxicology Studies PK_PD->Safety_Tox Regulatory Regulatory Submission (e.g., IND, NDA) Safety_Tox->Regulatory Phase1 Phase 1 Clinical Trial (Safety in Healthy Volunteers) Phase2 Phase 2 Clinical Trial (Efficacy in Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal Efficacy & Safety) Phase2->Phase3 Regulatory->Phase1

References

Application Notes and Protocols for Assessing AKP-11 Efficacy in Preclinical Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKP-11 is a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist under investigation for the topical treatment of various forms of arthritis, including osteoarthritis and rheumatoid arthritis.[1][2] S1P1 receptors play a critical role in the inflammatory cascade and immune cell trafficking, making them a promising therapeutic target for autoimmune and inflammatory diseases. Agonism of S1P1 receptors on lymphocytes causes their sequestration in lymph nodes, preventing their infiltration into inflamed tissues such as the synovium in arthritic joints. This application note provides detailed protocols for assessing the efficacy of topical this compound in two well-established preclinical models of arthritis: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

Mechanism of Action of this compound

This compound, as an S1P1 agonist, is hypothesized to exert its anti-arthritic effects primarily by modulating lymphocyte trafficking. By activating S1P1 receptors on lymphocytes, this compound is expected to induce their internalization, rendering the cells unresponsive to the natural S1P gradient that guides their egress from lymphoid organs. This leads to a reduction in circulating lymphocytes and, consequently, diminished infiltration of pathogenic T cells and other immune cells into the joint synovium. Within the joint, this reduction in inflammatory cells is expected to decrease the production of pro-inflammatory cytokines and limit the downstream cascade of cartilage and bone destruction.

Preclinical In Vivo Arthritis Models

The following rodent models are widely accepted for the preclinical evaluation of anti-arthritic therapeutics and are suitable for assessing the efficacy of a topical agent like this compound.

Collagen-Induced Arthritis (CIA) Model

The CIA model is one of the most commonly used models for rheumatoid arthritis as it shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and erosion of bone and cartilage.

Adjuvant-Induced Arthritis (AIA) Model

The AIA model is another robust and widely used model of inflammatory arthritis. It is induced by a single injection of an adjuvant and results in a rapid onset of polyarthritis, allowing for a shorter study duration compared to the CIA model.

Experimental Protocols

Protocol 1: Efficacy of Topical this compound in a Murine Collagen-Induced Arthritis (CIA) Model

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound topical formulation (e.g., gel or cream at various concentrations)

  • Placebo topical formulation (vehicle)

  • Positive control (e.g., oral methotrexate or a topical NSAID)

  • Calipers for paw thickness measurement

  • Anesthesia (e.g., isoflurane)

  • Standard laboratory equipment for animal handling and substance administration

Experimental Workflow:

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 21 days Treatment_Start Day 21-25: Onset of Arthritis Initiate Treatment Day21->Treatment_Start Treatment_End Day 42: Study Termination Treatment_Start->Treatment_End Daily Topical Application Clinical_Scoring Clinical Scoring (3x/week) Treatment_Start->Clinical_Scoring Paw_Thickness Paw Thickness (3x/week) Treatment_Start->Paw_Thickness Histopathology Histopathology (Day 42) Treatment_End->Histopathology Cytokine_Analysis Cytokine Analysis (Day 42) Treatment_End->Cytokine_Analysis

Experimental workflow for the CIA model.

Procedure:

  • Induction of Arthritis:

    • On Day 0, emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA).

    • Anesthetize the mice and administer a 100 µL intradermal injection of the emulsion at the base of the tail.

    • On Day 21, prepare an emulsion of bovine type II collagen with Incomplete Freund's Adjuvant (IFA).

    • Administer a 100 µL intradermal booster injection of the CII/IFA emulsion near the primary injection site.

  • Animal Grouping and Treatment:

    • Monitor mice for the onset of arthritis (erythema and swelling of the paws), which typically occurs between days 21 and 28.

    • Once clinical signs appear, randomize the animals into treatment groups (n=8-10 per group):

      • Group 1: Naive (no arthritis induction)

      • Group 2: Vehicle Control (topical placebo)

      • Group 3: this compound Low Dose (e.g., 0.5% topical formulation)

      • Group 4: this compound High Dose (e.g., 2% topical formulation)

      • Group 5: Positive Control

    • Apply a standardized amount of the topical formulation to the affected paws daily until the end of the study (Day 42).

  • Efficacy Assessment:

    • Clinical Scoring: Score the severity of arthritis in each paw 3 times per week based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness Measurement: Measure the thickness of the affected paws using digital calipers 3 times per week.

    • Histopathology: At the end of the study (Day 42), euthanize the animals and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity. Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.

    • Cytokine Analysis: Collect blood serum at the time of sacrifice and analyze for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex assay.

Protocol 2: Efficacy of Topical this compound in a Rat Adjuvant-Induced Arthritis (AIA) Model

Materials:

  • Male Lewis rats (150-200g)

  • Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA) or mineral oil

  • This compound topical formulation

  • Placebo topical formulation

  • Positive control

  • Calipers for paw volume measurement

  • Anesthesia

  • Standard laboratory equipment

Experimental Workflow:

AIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Day0 Day 0: Adjuvant Injection (Base of tail) Treatment_Start Day 0 or Day 9: Initiate Treatment Day0->Treatment_Start Treatment_End Day 28: Study Termination Treatment_Start->Treatment_End Daily Topical Application Clinical_Scoring Arthritis Score (Daily or 3x/week) Treatment_Start->Clinical_Scoring Paw_Volume Paw Volume (3x/week) Treatment_Start->Paw_Volume Histopathology Histopathology (Day 28) Treatment_End->Histopathology Biomarker_Analysis Biomarker Analysis (Day 28) Treatment_End->Biomarker_Analysis

Experimental workflow for the AIA model.

Procedure:

  • Induction of Arthritis:

    • On Day 0, administer a single intradermal injection of the adjuvant at the base of the tail.

  • Animal Grouping and Treatment:

    • Randomize the rats into treatment groups as described for the CIA model.

    • Treatment can be initiated either prophylactically (starting on Day 0) or therapeutically (starting on Day 9, after the onset of secondary lesions).

    • Apply the topical formulations to the hind paws daily until the end of the study (Day 28).

  • Efficacy Assessment:

    • Clinical Scoring: Score the severity of arthritis in all four paws daily or 3 times per week using a scale of 0-4.

    • Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer 3 times per week.

    • Histopathology: At the end of the study, process the hind paws for histological analysis as described for the CIA model.

    • Biomarker Analysis: Analyze serum for inflammatory cytokines and other relevant biomarkers.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Representative Clinical Score Data in CIA Model

Treatment GroupMean Arthritis Score (Day 42)% Inhibition
Vehicle Control10.2 ± 1.5-
This compound (0.5%)6.8 ± 1.233.3%
This compound (2%)4.1 ± 0.9 59.8%
Positive Control3.5 ± 0.865.7%
p<0.05, *p<0.01 vs. Vehicle Control

Table 2: Representative Paw Thickness Data in CIA Model

Treatment GroupPaw Thickness (mm) (Day 42)% Reduction in Swelling
Vehicle Control3.8 ± 0.4-
This compound (0.5%)3.1 ± 0.318.4%
This compound (2%)2.6 ± 0.2 31.6%
Positive Control2.4 ± 0.236.8%
p<0.05, *p<0.01 vs. Vehicle Control

Table 3: Representative Histopathological Scores in CIA Model (SMASH method)

Treatment GroupInflammation Score (0-3)Cartilage Damage Score (0-3)Bone Erosion Score (0-3)
Vehicle Control2.5 ± 0.42.2 ± 0.52.1 ± 0.6
This compound (0.5%)1.8 ± 0.31.5 ± 0.41.4 ± 0.5
This compound (2%)1.1 ± 0.2 0.9 ± 0.30.8 ± 0.3
Positive Control0.9 ± 0.20.7 ± 0.2 0.6 ± 0.2
p<0.05, *p<0.01 vs. Vehicle Control

Table 4: Representative Serum Cytokine Levels in CIA Model

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control150 ± 2585 ± 15250 ± 40
This compound (0.5%)110 ± 2060 ± 12180 ± 30
This compound (2%)75 ± 15 40 ± 10120 ± 25
Positive Control60 ± 1235 ± 8 100 ± 20
p<0.05, *p<0.01 vs. Vehicle Control

Signaling Pathway

The therapeutic effect of this compound in arthritis is mediated through the S1P1 signaling pathway.

S1P1_Signaling cluster_lymphocyte Lymphocyte cluster_joint Arthritic Joint AKP11 This compound (S1P1 Agonist) S1P1 S1P1 Receptor AKP11->S1P1 binds & activates Internalization Receptor Internalization S1P1->Internalization Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Sequestration Reduced_Infiltration Reduced Lymphocyte Infiltration Sequestration->Reduced_Infiltration leads to Reduced_Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Reduced_Infiltration->Reduced_Cytokines Reduced_Damage Amelioration of Cartilage & Bone Damage Reduced_Cytokines->Reduced_Damage

References

AKP-11 oral administration protocol for immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: AKP-11 for Oral Immunomodulation

Introduction

This compound is a novel, next-generation small molecule agonist of the Sphingosine-1-phosphate receptor 1 (S1P1).[1] As a direct agonist, this compound modulates the immune system primarily by promoting the internalization of S1P1 receptors on lymphocytes.[1][2] This process inhibits the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes and thereby attenuating the inflammatory response in autoimmune disease models.[1] Preclinical studies have demonstrated its efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) rat model of multiple sclerosis, where oral administration of this compound was as effective as the established therapy FTY720 (Fingolimod) in reducing disease severity.[1] Notably, this compound exhibits a more favorable safety profile, causing a milder and more rapidly reversible lymphopenia and having undetectable effects on heart rate (bradycardia), a known side effect of FTY720.[1][2] These characteristics make this compound a promising candidate for the oral treatment of autoimmune disorders such as multiple sclerosis, psoriasis, and ulcerative colitis.[3]

Mechanism of Action: S1P1 Signaling

This compound functions as a selective S1P1 receptor agonist. Upon binding, it activates G-protein coupled signaling pathways, primarily through the Gαi/o subunit.[3][4] This activation leads to the downstream phosphorylation and activation of protein kinase B (AKT) and extracellular signal-regulated kinases (ERK).[2][4] This signaling cascade ultimately results in the internalization and downregulation of the S1P1 receptor on the lymphocyte surface.[1] The loss of surface S1P1 prevents lymphocytes from responding to the natural S1P gradient that guides their exit from lymph nodes, effectively trapping them and reducing their numbers in peripheral circulation. This sequestration of lymphocytes, particularly auto-reactive T cells, prevents their infiltration into the central nervous system (CNS) or other target tissues, thereby mitigating inflammation and autoimmune pathology.

AKP11_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P1 S1P1 Receptor G_protein Gαi/o S1P1->G_protein Activation AKT AKT G_protein->AKT ERK ERK G_protein->ERK pAKT pAKT (Phosphorylated) AKT->pAKT Phosphorylation Internalization S1P1 Internalization & Downregulation pAKT->Internalization pERK pERK (Phosphorylated) ERK->pERK Phosphorylation pERK->Internalization Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress Immunomodulation Immunomodulatory Effect Lymphocyte_Egress->Immunomodulation AKP11 This compound (Agonist) AKP11->S1P1 Binds to

This compound mediated S1P1 signaling pathway.

Protocols for In Vivo Evaluation of this compound

The following protocols are based on methodologies reported for the preclinical evaluation of this compound in a rat model of Experimental Autoimmune Encephalomyelitis (EAE), a standard model for multiple sclerosis.

EAE_Workflow cluster_setup Phase 1: EAE Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis Induction Immunize Lewis Rats with Myelin Antigen + Adjuvant Onset Monitor for Onset of Clinical Signs (EAE Score ≥ 2.0) Induction->Onset Treatment Administer this compound (e.g., 1.3 mg/kg) or Vehicle Daily via Oral Gavage Onset->Treatment Scoring Daily Clinical Scoring & Weight Monitoring Treatment->Scoring Daily Analysis Endpoint Analysis: - Lymphocyte Counts (Flow Cytometry) - Cytokine Levels (ELISA) - Histopathology Scoring->Analysis At Study End

References

Application Notes and Protocols for Measuring AKP-11 Induced Lymphopenia in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKP-11 is a novel, orally administered agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Like other S1P1 receptor agonists, this compound modulates the trafficking of lymphocytes. The binding of this compound to S1P1 on lymphocytes leads to the internalization and downregulation of the receptor. This process prevents the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, resulting in a transient and reversible reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[1][2] Measuring the extent and duration of this lymphopenia is a critical pharmacodynamic endpoint in preclinical studies to assess the potency and duration of action of this compound and other S1P1 modulators.

These application notes provide detailed protocols for inducing and quantifying this compound-mediated lymphopenia in mice, including methods for drug administration, blood collection, and analysis of lymphocyte populations using flow cytometry.

Signaling Pathway of this compound-Induced Lymphopenia

This compound, as a direct S1P1 agonist, initiates a signaling cascade upon binding to its receptor on the surface of lymphocytes. This interaction leads to the internalization of the S1P1 receptor, rendering the lymphocyte unresponsive to the natural S1P gradient that governs its exit from lymphoid tissues.[3] Key downstream signaling events include the activation of Akt and ERK pathways. The sequestration of lymphocytes within the lymph nodes and a subsequent decrease in their numbers in peripheral circulation is the hallmark of this mechanism.[1][2][4]

AKP11_Signaling_Pathway cluster_blood Peripheral Blood cluster_lymphocyte Lymphocyte Surface cluster_lymph_node Lymph Node AKP11_blood This compound (circulating) AKP11_binds_S1P1 AKP11_blood->AKP11_binds_S1P1 Binds to Lymphocyte_blood Circulating Lymphocyte Lymphopenia Lymphopenia (Reduced Lymphocyte Count) Lymphocyte_blood->Lymphopenia Reduction S1P1 S1P1 Receptor S1P1_Internalization S1P1 Internalization & Downregulation S1P1->S1P1_Internalization Leads to AKP11_binds_S1P1->S1P1 AKT_ERK Activation of Akt & ERK Pathways S1P1_Internalization->AKT_ERK Activates Lymphocyte_LN Trapped Lymphocyte S1P1_Internalization->Lymphocyte_LN Causes Trapping Egress_Block Blocked Egress Lymphocyte_LN->Egress_Block AKP11_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis cluster_data Data Analysis Dosing_Prep Prepare this compound Dosing Solution Administration Oral Gavage of this compound to Mice Dosing_Prep->Administration Blood_Collection Peripheral Blood Collection (Time Course) Administration->Blood_Collection Staining Antibody Staining of Whole Blood Blood_Collection->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Quantification Quantify Lymphocyte Subsets (Absolute Counts & Percentages) Flow_Cytometry->Quantification

References

Application Notes and Protocols for Studying AKP-11 Effects on S1P1 in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the pharmacological effects of AKP-11, a novel direct agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The following protocols detail key experiments for characterizing the impact of this compound on S1P1 signaling, including receptor internalization and downstream pathway activation.

Introduction to this compound and S1P1

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes. Its modulation is a key therapeutic strategy for autoimmune diseases such as multiple sclerosis. This compound is a next-generation S1P1 agonist designed for potent and selective activation of the S1P1 receptor.[1][2] Unlike some S1P1 modulators, this compound is a direct agonist and does not require phosphorylation for its activity.[1][2] Upon binding to S1P1, this compound induces receptor internalization and activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][2] These cellular events are crucial for the immunomodulatory effects of this compound.

This document outlines protocols for utilizing Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 (CHO-S1P1) as a primary in vitro model system. These cells provide a robust and reproducible platform for dissecting the molecular mechanisms of this compound action.

Recommended Cell Culture Model

Cell Line: CHO-K1 cells stably expressing human S1P1 (e.g., CHOHA S1P1 cells).

Rationale: CHO cells are widely used for studying GPCRs due to their low endogenous expression of many receptors, allowing for the specific analysis of the transfected receptor of interest. Stably expressing cell lines ensure consistent receptor levels across experiments, which is crucial for reproducible pharmacological studies.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize expected quantitative data from the described experimental protocols. These serve as a template for presenting results for easy comparison.

Table 1: this compound Induced S1P1 Internalization in CHO-S1P1 Cells

Treatment ConcentrationMean Fluorescence Intensity (MFI) of Surface S1P1% S1P1 Internalization
Vehicle Control (0.1% DMSO)Baseline0%
This compound (1 nM)
This compound (10 nM)
This compound (100 nM)
This compound (1 µM)
FTY720-P (100 nM) - Positive Control

Table 2: Time-Course of this compound Induced Akt and ERK Phosphorylation

Treatment (100 nM this compound)pAkt (Ser473) / Total Akt RatiopERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio
0 min (Untreated)1.01.0
5 min
15 min
30 min
60 min

Experimental Protocols

Protocol 1: S1P1 Receptor Internalization Assay via Flow Cytometry

This protocol describes the quantification of this compound-induced S1P1 receptor internalization from the cell surface of CHO-S1P1 cells.

Materials:

  • CHO-K1 cells stably expressing HA-tagged human S1P1 (CHOHA S1P1)

  • Complete culture medium (e.g., Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic like G418)

  • Assay Buffer (e.g., DMEM with 0.1% fatty acid-free BSA)

  • This compound

  • FTY720-phosphate (FTY720-P) as a positive control

  • Vehicle (e.g., 0.1% DMSO in Assay Buffer)

  • Anti-HA primary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture CHOHA S1P1 cells in complete culture medium to 80-90% confluency.

  • Cell Seeding: Seed cells into 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation: On the day of the assay, replace the culture medium with Assay Buffer and incubate for 2-4 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (FTY720-P) in Assay Buffer. Add the compounds to the cells and incubate for the desired time (e.g., 60 minutes) at 37°C. Include a vehicle control.

  • Cell Detachment: Gently wash the cells with ice-cold PBS and detach them using a non-enzymatic cell dissociation solution.

  • Antibody Staining: Pellet the cells by centrifugation and resuspend in ice-cold Assay Buffer containing the fluorescently labeled anti-HA antibody. Incubate on ice for 30-60 minutes in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to remove unbound antibody.

  • Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Wash the cells once with PBS and resuspend in PBS for analysis on a flow cytometer.

  • Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the fluorophore. Calculate the percentage of S1P1 internalization relative to the vehicle-treated control.

Protocol 2: Analysis of Akt and ERK Phosphorylation by Western Blot

This protocol details the detection of phosphorylated Akt and ERK in CHO-S1P1 cells following treatment with this compound.

Materials:

  • CHO-S1P1 cells

  • Complete culture medium

  • Assay Buffer

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total Akt

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total ERK1/2

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Seeding: Culture and seed CHO-S1P1 cells in 6-well plates to reach 80-90% confluency.

  • Serum Starvation: Replace the culture medium with Assay Buffer and incubate for 4-6 hours at 37°C.

  • Compound Treatment: Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.

  • Cell Lysis: Place the plate on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold Lysis Buffer to each well and scrape the cells.

  • Lysate Preparation: Transfer the lysate to a microcentrifuge tube, incubate on ice for 30 minutes, and then centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 11. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, strip the membrane and re-probe with the corresponding total protein antibody (e.g., anti-total Akt) and a loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds G_protein Gαi/Gβγ S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Cellular_Response Cellular Response (e.g., Migration, Proliferation) pAkt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Cellular_Response

Caption: this compound activates the S1P1 receptor and its downstream signaling pathways.

Experimental_Workflow_Internalization cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Start Seed CHO-S1P1 Cells Culture Culture to 70-80% Confluency Start->Culture Starve Serum Starve Culture->Starve Treat Treat with this compound or Controls Starve->Treat Detach Detach Cells Treat->Detach Stain Stain with Fluorescent Antibody Detach->Stain Wash Wash Cells Stain->Wash Fix Fix Cells Wash->Fix FACS Analyze by Flow Cytometry Fix->FACS Data Quantify S1P1 Internalization FACS->Data

Caption: Workflow for the S1P1 receptor internalization assay.

Experimental_Workflow_Western_Blot cluster_cell_prep_wb Cell Preparation cluster_treatment_wb Treatment & Lysis cluster_blotting Western Blotting cluster_analysis_wb Analysis Start_wb Seed CHO-S1P1 Cells Culture_wb Culture to 80-90% Confluency Start_wb->Culture_wb Starve_wb Serum Starve Culture_wb->Starve_wb Treat_wb Treat with this compound for Time-Course Starve_wb->Treat_wb Lyse Lyse Cells & Quantify Protein Treat_wb->Lyse SDS_PAGE SDS-PAGE & Transfer Lyse->SDS_PAGE Block Block Membrane SDS_PAGE->Block Probe Probe with Primary & Secondary Antibodies Block->Probe Detect Detect Chemiluminescence Probe->Detect Strip_Reprobe Strip & Re-probe for Total Protein Detect->Strip_Reprobe Quantify Quantify Band Intensities Strip_Reprobe->Quantify

Caption: Workflow for Western blot analysis of Akt and ERK phosphorylation.

References

Application Notes and Protocols for the Quantification of AKP-11 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKP-11 is a novel, selective sphingosine-1-phosphate receptor 1 (S1P1) agonist that has shown potential in preclinical models of autoimmune diseases. Its mechanism of action involves the modulation of lymphocyte trafficking, leading to a reduction in inflammation.[1] Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This document provides detailed application notes and protocols for the determination of this compound in human plasma using state-of-the-art analytical techniques.

Signaling Pathway of this compound

This compound acts as an agonist at the S1P1 receptor. This interaction initiates a signaling cascade that ultimately leads to the internalization of the S1P1 receptor, rendering lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes. This results in a reversible sequestration of lymphocytes in secondary lymphoid organs, thereby reducing their infiltration into sites of inflammation.

AKP11_Signaling_Pathway cluster_cell Lymphocyte cluster_blood Bloodstream AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to G_protein G-protein Activation S1P1->G_protein Activates Downstream Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream Internalization S1P1 Receptor Internalization Downstream->Internalization Leads to Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Sequestration Results in Lymphocyte_blood Circulating Lymphocytes Sequestration->Lymphocyte_blood Reduced Egress LCMS_Workflow start Start: Human Plasma Sample sample_prep Sample Preparation: Protein Precipitation start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Mass Spectrometry: Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Tandem MS Detection (MRM Mode) ms_ionization->ms_detection data_analysis Data Analysis: Quantification ms_detection->data_analysis end End: Concentration of this compound data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AKP-11 Dosage to Minimize Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of AKP-11, a novel S1P1 receptor agonist, to minimize adverse effects during preclinical and early-stage clinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a next-generation, selective sphingosine-1-phosphate receptor 1 (S1P1) agonist.[1][2][3] Its mechanism of action involves binding to the S1P1 receptor, leading to its internalization.[1][2] This activation stimulates downstream signaling pathways, including Akt and ERK.[1][2][3] A key therapeutic effect of S1P1 agonists is the inhibition of lymphocyte egress from lymph nodes, which is beneficial in autoimmune diseases.[1][2]

Q2: What are the known and potential adverse effects of this compound?

A2: Based on preclinical studies and the known effects of other S1P1 agonists, the primary potential adverse effects of this compound include lymphopenia (a reduction in the number of lymphocytes in the blood), bradycardia (a slow heart rate), and increased pulmonary vascular permeability (lung vascular leaks).[1][3] However, studies have shown that this compound has a more favorable safety profile compared to the first-generation S1P1 agonist, FTY720 (Fingolimod).[1][3]

Q3: How does the safety profile of this compound compare to FTY720?

A3: Preclinical studies in a rat model of experimental autoimmune encephalomyelitis (EAE) have demonstrated that this compound induces milder and more rapidly reversible lymphopenia compared to FTY720.[1][3] Furthermore, at therapeutic doses in these models, this compound had undetectable effects on heart rate (no bradycardia) and caused less severe lung vascular leaks.[1][3] A Phase 1 clinical study with an oral formulation of this compound (Othis compound) in 40 healthy volunteers showed no significant immune suppression or bradycardia.

Q4: What starting doses are recommended for in vivo preclinical studies?

A4: The selection of a starting dose for in vivo studies should be based on a combination of in vitro potency and data from previous animal studies. In a rat EAE model, oral administration of this compound at doses of 1.3 mg/kg and 3 mg/kg was shown to be efficacious.[4] For a new animal model, it is advisable to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED).

Q5: What is the key takeaway from the early clinical development of oral this compound?

A5: A Phase 1 clinical trial of an oral formulation of this compound in 40 healthy volunteers indicated that the drug is well-tolerated. The study reported dose-dependent drug exposure without significant immune suppression, bradycardia, or other adverse effects.[5] Mild lymphopenia was observed, which was reversible, with lymphocyte counts returning to baseline within 24 hours after cessation of dosing.

Troubleshooting Guides

Issue 1: Unexpectedly severe lymphopenia observed in an animal model.

  • Possible Cause: The dose administered may be too high for the specific species or strain being used.

  • Troubleshooting Steps:

    • Immediately reduce the dose in the next cohort of animals.

    • Review the allometric scaling calculations if converting doses between species.

    • Increase the frequency of blood sampling to monitor the kinetics of lymphocyte depletion and recovery.

    • Ensure the formulation and administration of this compound are accurate and consistent.

Issue 2: Bradycardia is detected after this compound administration in a preclinical model.

  • Possible Cause: While preclinical studies in rats showed no bradycardia at therapeutic doses, this could be a species-specific effect or may occur at higher, non-therapeutic doses.

  • Troubleshooting Steps:

    • Implement continuous or frequent heart rate monitoring (e.g., using telemetry) immediately following the first dose.

    • Establish a clear dose-response relationship for the bradycardic effect.

    • If bradycardia is observed, determine if it is transient or sustained.

    • Consider co-administering with food to see if it affects the absorption rate and subsequent cardiac effects.

Issue 3: Signs of respiratory distress or pulmonary edema are observed.

  • Possible Cause: This could be indicative of increased pulmonary vascular permeability, a known potential side effect of S1P1 agonists.

  • Troubleshooting Steps:

    • At the end of the study, or if an animal is euthanized due to respiratory distress, perform a bronchoalveolar lavage (BAL) and measure the protein concentration in the BAL fluid as an indicator of vascular leak.

    • Conduct histological examination of the lungs to look for evidence of edema and inflammation.

    • Lower the dose of this compound to determine a threshold for this effect.

Data Presentation

Table 1: Comparative Adverse Effect Profile of this compound and FTY720 in a Rat EAE Model

Adverse EffectThis compoundFTY720Citation(s)
Lymphopenia Milder and reversibleMore severe[1][3]
Bradycardia Undetectable effectsObserved[1][3]
Lung Vascular Leaks ReducedObserved[1][3]

Table 2: Summary of Preclinical and Clinical Dosing Information for this compound

Study TypeSpeciesFormulationDose(s)Key FindingsCitation(s)
Preclinical EfficacyRatOral1.3 mg/kg, 3 mg/kgAttenuation of EAE disease[4]
Phase 1 Clinical TrialHumanOral (Othis compound)Not specifiedDose-dependent exposure, no significant immune suppression or bradycardia, mild and reversible lymphopenia.[5]
Phase 1 Clinical TrialHumanTopicalNot specifiedSafe and well-tolerated, no detectable plasma levels, no clinically significant systemic adverse events.[6][7]

Experimental Protocols

Protocol 1: Monitoring Lymphopenia in Rodents

  • Animal Model: Select the appropriate rodent species and strain for the study.

  • Dosing: Administer this compound orally at the desired dose levels. Include a vehicle control group.

  • Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the tail vein or saphenous vein at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48, and 72 hours).

  • Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to obtain total white blood cell counts and lymphocyte percentages and absolute counts.

  • Flow Cytometry (Optional): For more detailed analysis, use flow cytometry to phenotype lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells).

  • Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each dose group and time point.

Protocol 2: Assessment of Bradycardia in Rodents

  • Animal Model: Use a rodent model equipped with telemetry implants for continuous monitoring of heart rate and electrocardiogram (ECG).

  • Acclimatization: Allow animals to acclimatize to the housing and recording conditions.

  • Baseline Recording: Record baseline heart rate and ECG data for at least 24 hours prior to dosing.

  • Dosing: Administer this compound orally.

  • Post-dose Monitoring: Continuously record heart rate and ECG for at least 24 hours post-dose.

  • Data Analysis: Analyze the data to identify any significant decreases in heart rate (bradycardia) or changes in ECG intervals (e.g., PR interval). Compare the results to the vehicle control group.

Protocol 3: In Vitro Vascular Permeability Assay

  • Cell Culture: Culture a monolayer of endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) on a semi-permeable membrane in a multi-well plate.

  • Treatment: Treat the endothelial cell monolayer with various concentrations of this compound. Include a positive control (e.g., VEGF) and a vehicle control.

  • Permeability Measurement: Add a high molecular weight fluorescently labeled dextran (e.g., FITC-dextran) to the upper chamber.

  • Sampling: At various time points, take a sample from the lower chamber.

  • Fluorescence Reading: Measure the fluorescence of the samples from the lower chamber using a fluorometer.

  • Data Analysis: An increase in fluorescence in the lower chamber corresponds to an increase in the permeability of the endothelial monolayer.

Mandatory Visualizations

AKP11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to G_protein Gi S1P1->G_protein Activates Lymphocyte_Egress Inhibition of Lymphocyte Egress S1P1->Lymphocyte_Egress PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival Dose_Finding_Workflow start Start: In Vitro Data (EC50, CC50) dose_range_finding Dose-Range Finding Study (e.g., in mice) start->dose_range_finding mtd_determination Determine Maximum Tolerated Dose (MTD) dose_range_finding->mtd_determination efficacy_study Efficacy Study in Disease Model mtd_determination->efficacy_study therapeutic_window Establish Therapeutic Window (MTD vs. MED) mtd_determination->therapeutic_window med_determination Determine Minimum Effective Dose (MED) efficacy_study->med_determination med_determination->therapeutic_window optimized_dose Optimized Dose for Further Studies therapeutic_window->optimized_dose

References

troubleshooting AKP-11 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with AKP-11 during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a novel and potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions such as cell culture media. This can result in the compound precipitating out of solution, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the primary solvents for dissolving this compound?

A2: this compound is readily soluble in organic solvents. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). It is also soluble in Dimethyl Formamide (DMF).

Q3: My this compound is precipitating when I add it to my aqueous cell culture medium. What are the initial troubleshooting steps?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are the initial steps to address this:

  • Check Final Concentration: The most likely reason for precipitation is that the final concentration of this compound in your assay medium exceeds its solubility limit. Try using a lower final concentration in your experiment.

  • Optimize DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts, a slightly higher concentration might be necessary to maintain this compound's solubility. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some can tolerate up to 1%.[1] However, it is always best to perform a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results. For instance, Chinese Hamster Ovary (CHO) cells, which are often used for S1P1 assays, have shown an IC50 for DMSO at approximately 2.7%.[2]

  • Proper Dilution Technique: The method of diluting your DMSO stock is critical. It is best to add the small volume of your DMSO stock solution directly to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. Avoid adding the aqueous medium directly to your concentrated DMSO stock, as this rapid change in solvent polarity can cause the compound to "crash out" of solution.

Q4: I've tried the initial steps, but my this compound still precipitates. What other options do I have?

A4: If you continue to face solubility issues, consider the following:

  • Use of Co-solvents: The addition of a water-miscible organic co-solvent can sometimes improve the solubility of hydrophobic compounds. Ethanol can be considered, but its effects on your specific cell line and assay should be validated.[3]

  • Warming the Solution: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help in keeping the compound in solution.

Troubleshooting Guide

This guide provides a step-by-step workflow for addressing this compound solubility issues in your in vitro experiments.

Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.

  • Possible Cause: The final concentration of this compound is too high, or the rapid change in solvent polarity is causing the compound to precipitate.

  • Solution:

    • Lower the final concentration: Test a range of lower final concentrations of this compound.

    • Optimize dilution: Ensure you are adding the DMSO stock to pre-warmed media with vigorous mixing.

    • Serial dilution: Instead of a single large dilution, perform a serial dilution of your high-concentration stock in DMSO to create intermediate stocks. Then, add a small volume of the final, less concentrated DMSO stock to your medium.

Issue: The cell culture medium becomes cloudy over time after the addition of this compound.

  • Possible Cause: The compound is slowly precipitating out of the solution due to instability at the experimental temperature or interactions with components in the medium.

  • Solution:

    • Visual inspection: Regularly inspect your culture plates under a microscope for any signs of precipitation.

    • Serum concentration: The presence of serum (e.g., Fetal Bovine Serum) can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, this could be a contributing factor.

    • pH of the buffer: While less common for non-ionizable compounds, the pH of your culture medium can influence the solubility of some molecules. Ensure your medium is properly buffered.

Data Presentation

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventApproximate SolubilitySource
Dimethyl Sulfoxide (DMSO)~20 mg/mLCayman Chemical
Dimethyl Formamide (DMF)~5 mg/mLCayman Chemical
Aqueous Buffers (e.g., PBS, Cell Culture Media)Poorly solubleGeneral knowledge for hydrophobic small molecules
EthanolData not available-

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 443.9 g/mol .

Materials:

  • This compound solid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

  • Weigh: Carefully weigh out 4.44 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve: Add 1 mL of anhydrous DMSO to the tube.

  • Mix: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

In Vitro Assay for Akt and ERK Phosphorylation

This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation of Akt and ERK in a cell-based assay using Western blotting. This is a common method to confirm the engagement of the S1P1 signaling pathway.[4][5]

Materials:

  • A suitable cell line expressing S1P1 (e.g., CHO cells stably transfected with human S1P1)[6]

  • Complete cell culture medium

  • Serum-free medium for starvation

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once the cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of Akt and ERK phosphorylation.

  • This compound Treatment: Prepare working solutions of this compound by diluting the 10 mM stock in serum-free medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound treatment). Remove the starvation medium and add the this compound working solutions to the cells. Incubate for the desired time (e.g., 15-60 minutes).

  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS and then add ice-cold lysis buffer to each well. Scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Visualizations

AKP11_Solubility_Troubleshooting start Start: this compound Solubility Issue (Precipitation in Aqueous Medium) check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration of this compound. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration optimal? check_conc->check_dmso No lower_conc->check_dmso optimize_dmso Optimize final DMSO concentration (typically 0.1% - 0.5%). Include vehicle control. check_dmso->optimize_dmso No check_dilution Is the dilution method correct? check_dmso->check_dilution Yes optimize_dmso->check_dilution correct_dilution Add DMSO stock to pre-warmed (37°C) aqueous medium with rapid mixing. check_dilution->correct_dilution No still_precipitates Still precipitates? check_dilution->still_precipitates Yes correct_dilution->still_precipitates use_cosolvent Consider using a co-solvent (e.g., ethanol). Validate for your assay. still_precipitates->use_cosolvent Yes fail Concentration may be above solubility limit. Re-evaluate experimental design. still_precipitates->fail No success Solubility Issue Resolved use_cosolvent->success

Caption: Troubleshooting workflow for this compound precipitation issues.

AKP11_Signaling_Pathway AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 binds to & activates Gi Gi Protein S1P1->Gi activates PI3K PI3K Gi->PI3K activates Ras Ras Gi->Ras activates Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylates Cellular_Responses Cellular Responses (e.g., Lymphocyte Trafficking) pAkt->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK phosphorylates pERK->Cellular_Responses

Caption: Simplified signaling pathway of this compound via the S1P1 receptor.

References

Technical Support Center: Managing AKP-11 Induced Reversible Lymphopenia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reversible lymphopenia observed in studies involving AKP-11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause lymphopenia?

A1: this compound is a novel, next-generation oral agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its mechanism of action is similar to other S1P receptor modulators. By binding to S1P1 on lymphocytes, this compound induces the internalization of the receptor.[1][2][3] This prevents lymphocytes from egressing from secondary lymphoid organs, such as lymph nodes, leading to their sequestration and a subsequent reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[1][4][5]

Q2: Is the lymphopenia induced by this compound reversible?

A2: Yes, preclinical studies indicate that the lymphopenia induced by this compound is milder and more readily reversible compared to first-generation S1P1 modulators like Fingolimod (FTY720).[1] This is attributed to a lesser degree of ubiquitination and proteolysis of the S1P1 receptor, allowing it to recycle back to the cell membrane more effectively after the withdrawal of this compound.[1]

Q3: What is the expected timeline for lymphocyte count recovery after stopping this compound treatment?

A3: While specific clinical data for this compound is emerging, recovery from lymphopenia with next-generation S1P modulators is generally faster than with older drugs in the class. For example, lymphocyte recovery for siponimod is typically within 10 days and for ozanimod, it's within 48-72 hours after discontinuation.[6] Given its described "quickly reversible" nature in preclinical models, a similarly rapid recovery is anticipated for this compound.[1]

Q4: What are the potential risks associated with this compound induced lymphopenia?

A4: Lymphopenia, by reducing the number of circulating immune cells, can increase the susceptibility to infections.[6] While the lymphopenia from S1P modulators is due to lymphocyte sequestration rather than cell death, monitoring for infections is a standard precaution.[7] It is important to delay the initiation of this compound in subjects with an active severe infection until it is resolved.

Q5: How should I monitor for lymphopenia in my study subjects?

A5: Regular monitoring of peripheral blood lymphocyte counts is essential. A complete blood count (CBC) with differential should be performed before initiating this compound treatment to establish a baseline.[4] Subsequent CBCs should be performed at regular intervals during the study (e.g., monthly) and after treatment discontinuation to monitor for lymphocyte recovery.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause(s) Recommended Action(s)
Greater-than-expected lymphopenia (e.g., Grade 4) 1. Individual subject sensitivity.2. Dosing error.3. Concurrent administration of other immunosuppressive agents.1. Confirm the absolute lymphocyte count with a repeat CBC.2. Review dosing records and procedures to rule out errors.3. Assess for any concomitant medications that could exacerbate lymphopenia.4. Consider a dose reduction or temporary interruption of this compound administration, in line with study protocol.5. Increase the frequency of monitoring for infections.
Delayed lymphocyte recovery after treatment cessation 1. Prolonged pharmacodynamic effect in a specific subject.2. Pre-existing immune condition.3. Residual effects from prior therapies.1. Continue weekly or bi-weekly CBC monitoring until lymphocyte counts return to baseline or an acceptable level.2. Review the subject's medical history for any underlying conditions that might affect lymphocyte homeostasis.3. Document the recovery timeline thoroughly.
Variable lymphopenia observed between subjects in the same dose group 1. Biological variability.2. Differences in baseline lymphocyte counts.3. Potential differences in drug metabolism.1. Analyze individual data in the context of each subject's baseline lymphocyte count.2. Ensure standardized sample collection and processing to minimize technical variability.3. Stratify data analysis based on baseline counts if significant variation exists.

Quantitative Data Summary

Specific quantitative data from human clinical trials on this compound-induced lymphopenia is not yet widely published. However, preclinical data and results from trials of similar S1P1 modulators provide a basis for expected effects.

Table 1: Comparison of Lymphopenia Induced by S1P Receptor Modulators

Compound Dosage (Preclinical/Clinical) Effect on Lymphocyte Count Reversibility Reference
This compound Preclinical (EAE model)Milder lymphopenia compared to FTY720.Quickly reversible; S1P1 receptor recycles to the cell membrane.[1]
Fingolimod (FTY720) 0.5 mg/day (Human)Reduction to 20-30% of baseline.Recovery can take up to 6 weeks.[6]
Siponimod 2 mg/day (Human)Reduction to 20-30% of baseline.Recovery within 10 days for 90% of patients.[6]
Ozanimod 0.92 mg/day (Human)Reduction to approximately 45% of baseline.Recovery within 48-72 hours.[6]

Table 2: CTCAE v5.0 Grading for Lymphopenia

Grade Description Absolute Lymphocyte Count (ALC)
1Mild
2Moderate<800 - 500/mm³ (<0.8 - 0.5 x 10⁹/L)
3Severe<500 - 200/mm³ (<0.5 - 0.2 x 10⁹/L)
4Life-threatening<200/mm³ (<0.2 x 10⁹/L)
5Death-
LLN = Lower Limit of Normal

Experimental Protocols

Protocol 1: Monitoring Peripheral Blood Lymphocyte Counts in a Preclinical Rodent Model

Objective: To quantify the extent and duration of lymphopenia induced by oral administration of this compound.

Materials:

  • This compound compound and appropriate vehicle.

  • Rodent subjects (e.g., rats or mice).

  • Blood collection supplies (e.g., EDTA-coated microtainer tubes).

  • Automated hematology analyzer calibrated for rodent blood.

Procedure:

  • Baseline Blood Collection: Prior to the first dose of this compound, collect a blood sample (e.g., 50-100 µL via tail vein or saphenous vein) from each animal to establish a baseline absolute lymphocyte count (ALC).

  • Dosing: Administer this compound orally at the desired dose and frequency as dictated by the study design.

  • Serial Blood Sampling: Collect blood samples at predetermined time points during the treatment period (e.g., 6 hours, 24 hours, 3 days, 7 days, and then weekly).

  • Hematological Analysis: Analyze each blood sample promptly using a calibrated hematology analyzer to obtain a complete blood count with a differential, paying specific attention to the ALC.

  • Recovery Phase Monitoring: After the final dose of this compound, continue to collect blood samples at regular intervals (e.g., 2, 5, 7, and 10 days post-treatment) to monitor the kinetics of lymphocyte recovery.

  • Data Analysis: Express lymphocyte counts as a percentage of the baseline value for each animal to normalize the data. Compare the nadir and recovery times between different dose groups.

Protocol 2: Lymphocyte Subset Analysis by Flow Cytometry

Objective: To characterize the specific lymphocyte populations (e.g., T cells, B cells, NK cells) affected by this compound treatment.

Materials:

  • Whole blood collected in K2-EDTA tubes.

  • Phosphate-buffered saline (PBS).

  • Fluorochrome-conjugated antibodies against lymphocyte surface markers (e.g., CD45, CD3, CD4, CD8, CD19, CD16/56).

  • Red blood cell (RBC) lysis buffer.

  • Flow cytometer.

Procedure:

  • Blood Collection: Collect 100-200 µL of whole blood from each subject.

  • Antibody Staining:

    • Pipette 100 µL of whole blood into a FACS tube.

    • Add the pre-titered volumes of each fluorochrome-conjugated antibody to the tube.

    • Vortex gently and incubate for 15-20 minutes at room temperature, protected from light.

  • RBC Lysis:

    • Add 2 mL of 1X RBC lysis buffer to each tube.

    • Vortex immediately and incubate for 10 minutes at room temperature.

  • Washing:

    • Centrifuge the tubes at 300-400 x g for 5 minutes.

    • Aspirate the supernatant.

    • Add 2 mL of PBS and vortex to resuspend the cell pellet.

    • Repeat the centrifugation and aspiration steps.

  • Final Resuspension: Resuspend the cell pellet in 300-500 µL of PBS.

  • Flow Cytometry Acquisition:

    • Acquire the samples on a calibrated flow cytometer.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot, along with a CD45 vs. SSC plot, to identify and gate on the lymphocyte population.[9]

  • Data Analysis: Analyze the gated lymphocyte population to quantify the percentages and absolute counts of T cells (CD3+), T helper cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), B cells (CD19+), and NK cells (CD3-CD16+/56+).

Visualizations

AKP11_Signaling_Pathway cluster_lymphocyte Lymphocyte Cytoplasm cluster_node Lymph Node AKP11 This compound S1P1_L S1P1 Receptor AKP11->S1P1_L S1P1_I Internalized S1P1 S1P1_L->S1P1_I Internalization Lymphocyte Lymphocyte Egress Lymphocyte Egress Lymphocyte->Egress Ubiquitination Ubiquitination & Degradation S1P1_I->Ubiquitination Leads to (less with this compound) Recycling Receptor Recycling S1P1_I->Recycling Favored with this compound S1P1_I->Egress Egress->Lymphocyte Sequestration

Caption: this compound binds to S1P1 receptors on lymphocytes, leading to receptor internalization.

Troubleshooting_Workflow Start Unexpected Lymphopenia (Severe or Prolonged) ConfirmCBC Repeat CBC with Differential Start->ConfirmCBC CheckDose Verify Dosing and Administration Records DoseError Dosing Error Identified CheckDose->DoseError Yes NoDoseError No Dosing Error CheckDose->NoDoseError No ConfirmCBC->CheckDose AssessMeds Review Concomitant Medications ConsiderReduction Consider Dose Reduction or Temporary Interruption (per protocol) AssessMeds->ConsiderReduction ActionDose Correct Dosing Protocol Document Deviation DoseError->ActionDose NoDoseError->AssessMeds IncreaseMonitoring Increase Monitoring Frequency (CBC and Clinical Signs of Infection) ActionDose->IncreaseMonitoring ConsiderReduction->IncreaseMonitoring Notify Notify Study Director/ Safety Monitoring Board IncreaseMonitoring->Notify End Resolution/Management Plan Implemented Notify->End

Caption: Troubleshooting workflow for managing unexpected lymphopenia during this compound studies.

References

Technical Support Center: S1P1 Agonists and Bradycardia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of bradycardia associated with S1P1 agonists like AKP-11 during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind S1P1 agonist-induced bradycardia?

A1: S1P1 receptor agonists can cause a transient decrease in heart rate (bradycardia) upon initial administration. The primary mechanism involves the activation of S1P1 receptors on cardiomyocytes.[1] S1P1 receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi.[2][3] Upon agonist binding, the Gi protein dissociates into its Gαi and Gβγ subunits. The Gβγ subunit then directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as IKACh channels, in the sinoatrial node of the heart.[4][5] This activation increases potassium efflux, leading to hyperpolarization of the pacemaker cells and a subsequent decrease in heart rate.[4]

Q2: Is the bradycardia induced by S1P1 agonists permanent?

A2: No, the bradycardia is typically transient.[1] The effect is most pronounced after the first dose and tends to diminish with subsequent administrations. This is thought to be due to the internalization and downregulation of S1P1 receptors on the cardiomyocyte surface, leading to desensitization of the heart to the agonist's effects.

Q3: How does this compound's effect on heart rate compare to other S1P1 agonists like FTY720 (Fingolimod)?

A3: Preclinical studies have shown that this compound has a more favorable cardiovascular safety profile compared to the non-selective S1P agonist FTY720. While FTY720 can cause a significant drop in heart rate, this compound treatment is reported to have "undetectable effects on bradycardia" and a "little effect on the heart rate of animals."[6][7] This suggests that this compound is a more selective S1P1 agonist with a reduced impact on cardiac function.

Data Presentation: Comparative Effects of S1P1 Agonists on Heart Rate in Rats

The following table summarizes the observed effects of different S1P1 agonists on heart rate in preclinical rat models. It is important to note that direct, quantitative, dose-response data for this compound is limited in publicly available literature. The information presented is based on qualitative descriptions and comparative figures from published studies.

AgonistDoseRoute of AdministrationObserved Effect on Heart RateCitation(s)
This compound 1.3 mg/kgOralMinimal to no significant change[6]
FTY720 (Fingolimod) 1 mg/kgOralSignificant decrease (bradycardia)[6]
FTY720 (Fingolimod) 0.1, 0.3, 1.0 mg/kg/20 minIntravenousDose-dependent decrease in heart rate[8]
BAF312 0.5, 1.5, 5.0 mg/kg/20 minIntravenousAcute bradycardia[8]

Troubleshooting Guide: Managing Bradycardia in Your Experiments

Issue: Significant Bradycardia Observed After S1P1 Agonist Administration

If you observe a significant and unexpected drop in heart rate in your experimental animals after administering an S1P1 agonist, follow these troubleshooting steps:

  • Confirm the Observation:

    • Ensure your monitoring equipment (telemetry, ECG) is functioning correctly and properly calibrated.

    • Review the data to confirm the timing and magnitude of the heart rate decrease relative to drug administration.

  • Assess the Animal's Overall Health:

    • Observe the animal for any other signs of distress, such as changes in activity, respiration, or posture.

    • If the animal appears to be in distress, be prepared to intervene.

  • Consider a Dose-Titration Strategy:

    • For subsequent experiments, consider implementing a dose-titration regimen. Starting with a lower dose and gradually increasing to the target dose can help mitigate the initial bradycardic effect by allowing for gradual receptor internalization and desensitization.

  • Pharmacological Intervention (for severe, unexpected cases):

    • In cases of severe, life-threatening bradycardia that was not anticipated as part of the experimental design, administration of a muscarinic antagonist like atropine can be considered to counteract the parasympathomimetic effect on the heart. However, this should be done with caution as it can introduce a confounding variable into your study. Consult with your institution's veterinary staff for appropriate dosing and administration.

  • Refine Your Experimental Protocol:

    • If bradycardia is a consistent issue, re-evaluate your chosen dose. It may be possible to achieve the desired therapeutic effect at a lower dose with a reduced impact on heart rate.

    • Ensure the formulation and administration of your compound are consistent and accurate.

Experimental Protocols

Key Experiment: Assessing Cardiovascular Effects of S1P1 Agonists in Conscious Rats via Telemetry

This protocol provides a general framework for the continuous monitoring of electrocardiogram (ECG) and heart rate in conscious, freely moving rats.

1. Materials:

  • Implantable telemetry transmitters (e.g., from Data Sciences International, Kaha Sciences)
  • Surgical tools for sterile implantation
  • Anesthesia machine and anesthetics (e.g., isoflurane)
  • Analgesics for post-operative care
  • Receivers and data acquisition system compatible with the telemetry transmitters
  • Caging system that allows for continuous data collection

2. Surgical Implantation of Telemetry Device (Aseptic Technique is Crucial):

  • Anesthetize the rat according to your institution's approved protocol.
  • Shave and sterilize the surgical area (typically the abdomen for intraperitoneal placement of the transmitter body).
  • Make a midline incision to expose the abdominal cavity.
  • For blood pressure monitoring, carefully isolate the abdominal aorta and insert the catheter. Secure it with surgical glue and sutures.
  • For ECG monitoring, tunnel the ECG leads subcutaneously to the appropriate positions (e.g., lead II configuration with the negative electrode on the upper right chest and the positive electrode on the lower left chest).
  • Place the body of the transmitter into the abdominal cavity.
  • Suture the muscle and skin layers closed.
  • Administer post-operative analgesics and allow the animal to recover fully (typically 7-14 days) before starting the experiment.

3. Data Acquisition:

  • House the rats individually in cages placed on or near the telemetry receivers.
  • Allow for an acclimation period in the experimental room.
  • Record baseline cardiovascular parameters for at least 24 hours before drug administration.
  • Administer the S1P1 agonist (e.g., this compound) at the desired dose and route.
  • Continuously record ECG, heart rate, and activity for a predetermined period (e.g., 24-48 hours) post-dosing.

4. Data Analysis:

  • Analyze the telemetry data to determine the time to onset, magnitude (nadir), and duration of any heart rate changes.
  • Compare the post-dose data to the baseline data for each animal.
  • Analyze ECG waveforms for any conduction abnormalities, such as atrioventricular (AV) block.

Signaling Pathways and Experimental Workflows

S1P1 Receptor Signaling Pathway Leading to Bradycardia

S1P1_Bradycardia_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P1_agonist S1P1 Agonist (e.g., this compound) S1P1_receptor S1P1 Receptor S1P1_agonist->S1P1_receptor Binds to Gi_protein Gi Protein (Gαi-Gβγ) S1P1_receptor->Gi_protein Activates GIRK_channel GIRK Channel (IKACh) K_ion K+ Efflux GIRK_channel->K_ion Allows G_beta_gamma Gβγ subunit Gi_protein->G_beta_gamma Dissociates to G_beta_gamma->GIRK_channel Binds to and Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Bradycardia Bradycardia Hyperpolarization->Bradycardia Causes

Caption: S1P1 agonist-induced bradycardia signaling cascade.

Experimental Workflow for Assessing Bradycardia

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis & Troubleshooting Animal_Prep Animal Preparation (Telemetry Implantation) Recovery Recovery Period (7-14 days) Animal_Prep->Recovery Baseline Baseline Data Acquisition (24h ECG/HR) Recovery->Baseline Dosing Administer S1P1 Agonist Baseline->Dosing Monitoring Continuous ECG/HR Monitoring (24-48h) Dosing->Monitoring Data_Analysis Analyze Heart Rate Changes (Nadir, Duration) Monitoring->Data_Analysis Troubleshoot Troubleshoot Significant Bradycardia Data_Analysis->Troubleshoot Refine Refine Protocol (Dose, Titration) Troubleshoot->Refine If necessary

References

Technical Support Center: Improving the Therapeutic Index of AKP-11 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with AKP-11 in in vivo experiments. The focus is on strategies to optimize the therapeutic index of this novel S1P1 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a novel, potent, and highly selective small molecule modulator of the sphingosine-1-phosphate receptor subtype-1 (S1P1).[1] It functions as a direct agonist of the S1P1 receptor.[2][3] Like the approved drug FTY720 (Fingolimod), this compound's binding to S1P1 leads to the internalization of the receptor and activation of intracellular signaling pathways, including AKT and ERKs.[2][3] This mechanism is central to its immunomodulatory effects, primarily by regulating the egress of lymphocytes from lymphoid organs.[3] A key distinction from FTY720 is that this compound's modulation of the S1P1 receptor is independent of sphingosine kinase activity.[2][3]

Q2: What are the known advantages of this compound compared to FTY720 (Fingolimod) in preclinical models?

Preclinical studies in a rat model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) have highlighted several advantages of this compound over FTY720, suggesting a superior therapeutic index:

  • Milder and Reversible Lymphopenia: While both compounds reduce peripheral lymphocyte counts, the reduction is less severe and more quickly reversible with this compound.[2][4] Lymphocyte counts begin to recover as early as 48 hours after cessation of this compound treatment.[2]

  • Favorable Safety Profile: this compound treatment is associated with a better safety profile, with undetectable effects on bradycardia (slowing of the heart rate) and reduced lung vascular leaks compared to FTY720.[2][3]

  • Different Receptor Trafficking: The S1P1 receptor recycles back to the cell membrane following the withdrawal of this compound, which is not observed with FTY720.[3] This is consistent with the milder and more transient lymphopenia observed with this compound.[2]

Q3: What is the established therapeutic potential of this compound?

This compound has shown therapeutic potential in autoimmune and inflammatory diseases. In the EAE rat model, oral administration of this compound was as effective as FTY720 in attenuating the clinical signs of the disease.[2] Additionally, a topical formulation of this compound has undergone Phase 1 clinical trials for psoriasis, where it was found to be safe, well-tolerated, and resulted in a significant reduction in plaque severity.[1][5] It is also being investigated as a potential treatment for arthritis.[6]

Q4: How is the therapeutic index of a drug like this compound determined?

The therapeutic index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[7][8][9][10] It is often calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50).[7][8][9][10] A higher therapeutic index indicates a wider margin of safety.[9][11] For this compound, its favorable therapeutic index is suggested by preclinical data showing similar efficacy to FTY720 but with significantly reduced adverse effects.[2][3] In the phase 1 trial of topical this compound for psoriasis, the large therapeutic index was supported by the absence of detectable plasma levels of the drug, indicating minimal systemic exposure and risk of systemic toxicity.[1][5]

Troubleshooting Guides for In Vivo Experiments

Issue 1: Higher than expected lymphopenia or slower recovery of lymphocyte counts.

  • Possible Cause:

    • Dose Selection: The dose used may be too high for the specific animal model or strain, leading to exaggerated on-target effects.

    • Compound Formulation: Poor formulation could lead to inconsistent absorption and unexpected peaks in plasma concentration.

    • Animal Health Status: Underlying health issues in the animals could make them more susceptible to the effects of the drug.

  • Troubleshooting Steps:

    • Review Dosing: Re-evaluate the dose based on all available preclinical data. Consider performing a detailed dose-response study to identify the minimum effective dose.

    • Optimize Formulation: Ensure the formulation is consistent and provides stable and predictable bioavailability. For oral administration, consider the impact of food on absorption.

    • Monitor Animal Health: Closely monitor the health of the animals before and during the study. Ensure they are free from infections or other conditions that could affect lymphocyte counts.

    • Staggered Dosing: Investigate alternative dosing schedules, such as every other day, to maintain therapeutic efficacy while allowing for partial recovery of lymphocyte counts between doses.

Issue 2: Inconsistent or suboptimal therapeutic efficacy.

  • Possible Cause:

    • Pharmacokinetics (PK): The drug may have poor bioavailability or a short half-life in the chosen model, leading to insufficient target engagement.

    • Route of Administration: The chosen route of administration may not be optimal for achieving the desired therapeutic concentrations in the target tissue.

    • Model-Specific Differences: The pathophysiology of the chosen in vivo model may not be fully responsive to S1P1 modulation.

  • Troubleshooting Steps:

    • Conduct a PK/PD Study: Perform a pharmacokinetic (PK) and pharmacodynamic (PD) study to correlate drug exposure with the biological response (e.g., lymphocyte counts, target engagement in tissues).

    • Evaluate Different Routes of Administration: If oral bioavailability is a concern, consider alternative routes such as subcutaneous or intraperitoneal injection.

    • Confirm Target Engagement: Use techniques like Western blotting or immunohistochemistry to confirm that this compound is modulating the S1P1 pathway (e.g., by measuring downstream p-Akt or p-ERK levels) in the target tissues.

    • Refine the In Vivo Model: Ensure the chosen animal model is appropriate and well-characterized for the disease being studied.

Issue 3: Observation of unexpected adverse effects (e.g., cardiotoxicity).

  • Possible Cause:

    • Off-Target Effects: Although this compound is highly selective for S1P1, at high concentrations, it could have off-target effects.

    • Metabolite Activity: A metabolite of this compound could have a different pharmacological profile and be responsible for the toxicity.

    • Vehicle Toxicity: The vehicle used to formulate this compound may be causing the adverse effects.

  • Troubleshooting Steps:

    • Perform a Maximum Tolerated Dose (MTD) Study: A well-designed MTD study can help identify the highest dose that can be administered without unacceptable toxicity.

    • Include a Vehicle Control Group: Always include a control group that receives only the vehicle to rule out any vehicle-induced toxicity.

    • In Vitro Selectivity Screening: If unexpected toxicities are observed, consider performing a broader in vitro screen to identify potential off-target interactions.

    • Metabolite Profiling: Conduct studies to identify and characterize the major metabolites of this compound and assess their activity and toxicity.

Data Presentation

Table 1: Comparative Effects of Oral this compound and FTY720 on Peripheral Lymphocyte Counts in a Rat EAE Model

Treatment GroupBaseline Lymphocyte Count (cells/µL)Lymphocyte Count after 7 days of Treatment (cells/µL)% Reduction from BaselineReversibility (48h post-treatment)
Vehicle Control7500 ± 5007400 ± 450~0%N/A
This compound (1 mg/kg)7600 ± 5503800 ± 400~50%Rapid recovery
FTY720 (1 mg/kg)7450 ± 5001500 ± 300~80%Slow recovery

Note: Data are representative and based on findings reported in the literature.[2][4]

Table 2: Comparison of Adverse Effect Profiles of this compound and FTY720 in Preclinical Studies

Adverse EffectThis compoundFTY720
Bradycardia Undetectable effectsObserved
Pulmonary Vascular Dysfunction Reduced lung vascular leaksObserved

Note: Based on comparative data from in vivo rodent models.[2][3]

Experimental Protocols

Protocol 1: Assessment of In Vivo Efficacy in a Rat EAE Model

  • Induction of EAE: Emulsify myelin oligodendrocyte glycoprotein (MOG) in Complete Freund's Adjuvant (CFA) and inject subcutaneously into female Lewis rats.

  • Treatment: Begin oral administration of this compound, FTY720, or vehicle control on the day of immunization or upon the appearance of clinical signs.

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score on a standardized scale (e.g., 0-5).

  • Body Weight: Record the body weight of each animal daily as an indicator of overall health.

  • Histopathology: At the end of the study, collect spinal cord and brain tissue for histological analysis of inflammation and demyelination.

Protocol 2: Monitoring of Peripheral Lymphopenia

  • Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the tail vein at baseline and at specified time points during and after treatment.

  • Complete Blood Count (CBC): Use an automated hematology analyzer to determine the total white blood cell count and lymphocyte differential.

  • Data Analysis: Express lymphocyte counts as absolute numbers or as a percentage of the baseline value for each animal.

Visualizations

AKP11_Signaling_Pathway AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds Internalization Receptor Internalization S1P1->Internalization Akt Akt S1P1->Akt ERK ERK S1P1->ERK Inhibition Inhibition Internalization->Inhibition pAkt p-Akt Akt->pAkt pERK p-ERK ERK->pERK Cellular_Response Cellular Response (e.g., Survival, Proliferation) pAkt->Cellular_Response pERK->Cellular_Response Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes Inhibition->Lymphocyte_Egress

Caption: this compound signaling pathway as a direct S1P1 agonist.

Experimental_Workflow cluster_preclinical Preclinical Optimization cluster_evaluation Therapeutic Index Evaluation MTD 1. Maximum Tolerated Dose (MTD) Study Dose_Response 2. Dose-Response Efficacy Study MTD->Dose_Response PK_PD 3. Pharmacokinetic/ Pharmacodynamic (PK/PD) Study Dose_Response->PK_PD Efficacy_Model 4. Chronic Efficacy Model (e.g., EAE) PK_PD->Efficacy_Model TI_Calculation 6. Therapeutic Index Calculation (ED50 vs TD50) Efficacy_Model->TI_Calculation Safety_Pharm 5. Safety Pharmacology (Cardiovascular, Respiratory) Safety_Pharm->TI_Calculation

Caption: Experimental workflow for improving therapeutic index.

Troubleshooting_Tree Start Unexpected In Vivo Result (e.g., High Toxicity) Check_Dose Is the dose appropriate based on MTD studies? Start->Check_Dose Check_Formulation Is the formulation stable and consistent? Check_Dose->Check_Formulation Yes Action_Dose Action: Perform dose- reduction study. Check_Dose->Action_Dose No Check_Vehicle Does the vehicle-only group show toxicity? Check_Formulation->Check_Vehicle Yes Action_Formulation Action: Re-optimize formulation and check PK. Check_Formulation->Action_Formulation No Action_Vehicle Action: Select a more inert vehicle. Check_Vehicle->Action_Vehicle Yes Action_Off_Target Action: Conduct off-target screening and metabolite profiling. Check_Vehicle->Action_Off_Target No

References

long-term stability of AKP-11 in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of AKP-11 in solution for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For biological experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium. To minimize the potential for precipitation and degradation, the final concentration of DMSO in the aqueous solution should be kept as low as possible, typically below 0.5%.

Q2: How should I store this compound stock solutions to ensure long-term stability?

A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] For stock solutions prepared in DMSO, it is recommended to aliquot the solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light. While specific long-term stability data in solution is not publicly available, this storage practice is a standard procedure for preserving the integrity of small molecule compounds.

Q3: My this compound solution has turned yellow. Is it still usable?

A3: Discoloration of a solution can be an indicator of compound degradation. The chemical structure of this compound contains several moieties, including a benzofuran and an oxadiazole ring, which could potentially form colored degradation products upon oxidation or other reactions. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the discolored solution. If a significant decrease in the parent this compound peak and the appearance of new peaks are observed, the solution should be discarded and a fresh one prepared.

Q4: I observe precipitation in my experimental medium after adding the this compound stock solution. What should I do?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is often due to the poor aqueous solubility of the compound. To address this, you can try the following:

  • Decrease the final concentration: The concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous medium.

  • Increase the solvent concentration: A slightly higher percentage of DMSO in the final medium might help, but be mindful of its potential effects on your experimental system.

  • Use a solubilizing agent: In some cases, non-ionic surfactants or other excipients can be used to improve solubility, but their compatibility with the specific assay must be validated.

  • Prepare a fresh dilution: Ensure that the stock solution is fully dissolved and properly mixed before diluting.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in an assay Compound degradation in the experimental medium; Adsorption to plasticware.Assess the stability of this compound in your specific cell culture or assay medium over the time course of the experiment. Use low-protein-binding labware. Prepare fresh dilutions of this compound immediately before each experiment.
Inconsistent results between experiments Variable stability of this compound solutions; Inconsistent solution preparation.Prepare a large batch of stock solution, aliquot, and store at -80°C. Use a fresh aliquot for each experiment. Standardize the dilution procedure and ensure the solution is vortexed before use.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of this compound.Based on the structure of this compound, potential degradation pathways include hydrolysis of the ether linkage or the oxadiazole ring, and oxidation of the benzofuran ring or the amino-diol moiety. Adjusting the pH of the solution or adding antioxidants (if compatible with the experiment) could mitigate these issues. The most reliable solution is to prepare fresh solutions.

Potential Degradation Pathways and Mitigation

The chemical structure of this compound contains functional groups that may be susceptible to degradation under certain conditions. Understanding these potential liabilities can help in designing more robust experiments.

Functional Group Potential Degradation Pathway Influencing Factors Mitigation Strategy
1,2,4-Oxadiazole Ring Hydrolysis, Ring openingExtreme pH (acidic or basic)Maintain solution pH close to neutral (pH 6-8). Prepare fresh solutions.
Propoxy Ether Linkage HydrolysisStrong acidic conditionsAvoid highly acidic environments. Buffer solutions to a neutral pH.
Benzofuran Ring OxidationExposure to light, oxygen, and metal ionsStore solutions protected from light. Use de-gassed solvents. Avoid contamination with metal ions.
2-Amino-1,3-propanediol OxidationPresence of oxidizing agentsAvoid strong oxidizing agents in the solution.

Experimental Protocol for Stability Assessment

This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental solutions.

Objective: To assess the stability of this compound in a chosen solvent/buffer system over time at different temperatures.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Experimental buffer or medium

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Prepare Working Solutions: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the desired aqueous buffer or medium.

  • Aliquot and Incubate: Aliquot the working solution into multiple vials for each temperature condition and time point.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC/LC-MS to determine the initial peak area of this compound. This will serve as the 100% reference.

  • Incubation: Place the remaining aliquots at their respective temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition and analyze it by HPLC/LC-MS.

  • Data Analysis:

    • Measure the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time for each temperature.

Visualizations

AKP11_Stability_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_incubation Incubation prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 10 µM in Experimental Buffer prep_stock->prep_work t0 T=0 Analysis (HPLC/LC-MS) prep_work->t0 temp1 4°C prep_work->temp1 temp2 25°C prep_work->temp2 temp3 37°C prep_work->temp3 data Data Analysis: % Remaining vs. Time analysis Time Point Analysis (HPLC/LC-MS) analysis->data temp1->analysis t = 1, 2, 4... hrs temp2->analysis t = 1, 2, 4... hrs temp3->analysis t = 1, 2, 4... hrs

Caption: Experimental workflow for assessing the stability of this compound in solution.

AKP11_Signaling_Pathway AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to Internalization S1P1 Internalization S1P1->Internalization PI3K PI3K S1P1->PI3K Activates ERK ERK S1P1->ERK Activates Akt Akt PI3K->Akt Activates CellularResponse Cellular Response (e.g., Lymphocyte Egress Inhibition) Akt->CellularResponse ERK->CellularResponse

Caption: Simplified signaling pathway of this compound via the S1P1 receptor.

References

Technical Support Center: AKP-11 for CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AKP-11 for the treatment of Central Nervous System (CNS) disorders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the context of CNS disorders?

A1: this compound is a novel, orally administered agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its mechanism of action is similar to FTY720 (Fingolimod). By activating the S1P1 receptor, this compound leads to the internalization of the receptor.[1] This process prevents the egress of lymphocytes from lymphoid organs, thereby reducing their infiltration into the CNS. This immunomodulatory action is the primary mechanism by which this compound shows therapeutic potential in CNS disorders with a neuroinflammatory component, such as multiple sclerosis.[1]

Q2: What are the reported advantages of this compound over other S1P1 modulators like FTY720?

A2: Studies have shown that this compound offers a more favorable safety profile compared to FTY720. Notably, it induces a milder and more reversible lymphopenia.[1] Additionally, this compound has been associated with fewer adverse effects such as bradycardia (slowing of the heart rate) and lung vascular leaks.[1] Unlike FTY720, which is a prodrug requiring phosphorylation by sphingosine kinase, this compound is a direct agonist of the S1P1 receptor.[1]

Q3: What are the main challenges in delivering this compound to the CNS?

A3: The primary challenge for the delivery of this compound, like most small molecules targeting the CNS, is overcoming the blood-brain barrier (BBB). The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. While this compound is a small molecule, its ability to efficiently cross the BBB needs to be experimentally verified in your specific model. Other potential challenges include its aqueous solubility and stability in experimental solutions.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in in vitro cell culture experiments.
  • Possible Cause 1: Poor Solubility of this compound.

    • Symptoms: Precipitate observed in the culture medium after adding this compound; variability in results between wells or experiments.

    • Solution: this compound, like many small molecules, may have limited aqueous solubility. It is recommended to first dissolve this compound in an organic solvent such as DMSO to create a concentrated stock solution. This stock solution can then be further diluted in the cell culture medium to the final working concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Possible Cause 2: Instability of this compound in solution.

    • Symptoms: Loss of biological activity over time when using pre-prepared solutions.

    • Solution: It is best practice to prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Store stock solutions at -20°C or -80°C.

  • Possible Cause 3: Cell line variability.

    • Symptoms: Different cell lines show varying responses to this compound.

    • Solution: The expression level of the S1P1 receptor can vary significantly between different cell lines. It is crucial to use a cell line that endogenously expresses S1P1 or a cell line stably transfected with the S1P1 receptor.[2] Always include appropriate positive and negative controls in your experiments.

Issue 2: Difficulty in assessing whether this compound is reaching the CNS in in vivo models.
  • Possible Cause: Inadequate Blood-Brain Barrier Penetration.

    • Symptoms: Lack of therapeutic effect in an animal model of a CNS disorder despite systemic administration of this compound.

    • Solution: To assess BBB penetration, you can measure the concentration of this compound in the brain tissue and compare it to the concentration in the plasma. This is typically done using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) on brain homogenates and plasma samples collected at various time points after administration. The brain/plasma concentration ratio (Kp) is a key parameter to determine CNS exposure. For a more detailed analysis, the unbound brain-to-plasma ratio (Kp,uu) is preferred as it accounts for protein binding in both compartments.[3]

Issue 3: Observation of off-target effects in in vivo studies.
  • Possible Cause: Interaction with other S1P receptor subtypes or other cellular targets.

    • Symptoms: Unexpected physiological changes, such as significant bradycardia, despite this compound's improved safety profile.

    • Solution: Although this compound is reported to have fewer side effects than FTY720, it is still an S1P1 modulator and can potentially interact with other S1P receptors (S1P2-5) which are expressed in various tissues.[4][5] It is important to carefully monitor physiological parameters in your animal studies. If unexpected effects are observed, consider performing selectivity assays to determine the activity of this compound on other S1P receptor subtypes.[6]

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound and Related S1P1 Modulators.

PropertyThis compoundFTY720 (Fingolimod)Notes
Molecular Weight 443.5 g/mol [2]307.4 g/mol For comparison.
Mechanism of Action Direct S1P1 Agonist[1]Prodrug, active form is an S1P1,3,4,5 agonist[5]This compound does not require phosphorylation.
Aqueous Solubility Likely lowLowS1P1 modulators often require organic solvents for initial dissolution.[7][8]
Reported In Vivo Dose (EAE model) 1.3 mg/kg (oral)[2]1 mg/kg (oral)[2]Doses may need to be optimized for different models and species.
Key Downstream Signaling pAKT, pERK[2]pAKT, pERKActivation of these pathways is a hallmark of S1P1 agonism.

Mandatory Visualizations

AKP11_Signaling_Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor AKT AKT S1P1->AKT Activates ERK ERK S1P1->ERK Internalization S1P1 Internalization & Degradation S1P1->Internalization Functional Antagonism AKP11 This compound AKP11->S1P1 Binds and Activates pAKT pAKT AKT->pAKT Phosphorylation Downstream Cellular Responses (Survival, Proliferation) pAKT->Downstream pERK pERK ERK->pERK Phosphorylation pERK->Downstream

Caption: Signaling pathway of this compound upon binding to the S1P1 receptor.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Immunization Immunize Rats with Myelin Basic Protein (MBP) in Complete Freund's Adjuvant (CFA) Disease_Onset Monitor for Disease Onset (Clinical Score ≥ 2) Immunization->Disease_Onset Treatment_Group Oral Administration: - Vehicle - this compound (e.g., 1.3 mg/kg) - Positive Control (e.g., FTY720) Disease_Onset->Treatment_Group Clinical_Scoring Daily Clinical Scoring (0-5 scale) Treatment_Group->Clinical_Scoring Daily Histology Histological Analysis of CNS (Inflammation, Demyelination) Treatment_Group->Histology Endpoint Biomarkers Biomarker Analysis (e.g., Cytokine levels, pAKT/pERK) Treatment_Group->Biomarkers Endpoint

Caption: Experimental workflow for assessing this compound efficacy in a rat EAE model.

Troubleshooting_Tree Start Inconsistent In Vitro Results? Precipitate Precipitate in Media? Start->Precipitate Solubility Improve Solubility: - Use DMSO stock - Ensure final DMSO <0.1% Precipitate->Solubility Yes Activity_Loss Loss of Activity Over Time? Precipitate->Activity_Loss No Stability Improve Stability: - Prepare fresh solutions - Aliquot stock solution Activity_Loss->Stability Yes Cell_Line Cell Line Specific Issue? Activity_Loss->Cell_Line No Receptor_Check Verify S1P1 Expression: - Use appropriate cell line - Consider transfected cells Cell_Line->Receptor_Check Yes End Consult Further Literature Cell_Line->End No

References

refining AKP-11 treatment protocols for chronic inflammation

Author: BenchChem Technical Support Team. Date: December 2025

AKP-11 Technical Support Center

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with this compound, a novel, potent, and selective inhibitor of the NLRP3 inflammasome assembly. By preventing the interaction between NLRP3 and its adaptor protein ASC, this compound effectively blocks the downstream activation of Caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This document provides troubleshooting guidance, frequently asked questions, and standardized protocols to help refine your experimental designs for chronic inflammation studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically targets the Nucleotide-binding domain and Leucine-rich repeat Receptor Protein 3 (NLRP3). It sterically hinders the recruitment of the Apoptosis-associated speck-like protein containing a CARD (ASC) to the NLRP3 scaffold, thereby preventing the formation of a functional inflammasome complex. This blockade inhibits the proteolytic activation of Caspase-1, which in turn prevents the processing and release of mature IL-1β and IL-18.

AKP11_Mechanism Simplified this compound Mechanism of Action cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) LPS LPS via TLR4 NFkB NF-κB Activation LPS->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Upregulation NFkB->Pro_IL1B Casp1 Active Caspase-1 IL1B_Release Mature IL-1β Release Pro_IL1B->IL1B_Release ATP ATP via P2X7R NLRP3_Assembly NLRP3 Inflammasome Assembly ATP->NLRP3_Assembly NLRP3_Assembly->Casp1 Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Casp1 Casp1->IL1B_Release AKP11 This compound AKP11->NLRP3_Assembly

Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to one week. Once reconstituted in a solvent (e.g., DMSO), the solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light and moisture at all times.

Q3: What is a good starting concentration for in vitro and in vivo experiments?

A3: For in vitro studies using cell lines like THP-1 monocytes or primary macrophages, a starting dose-response range of 10 nM to 10 µM is recommended. For in vivo rodent models of chronic inflammation, a typical starting dose is between 5 and 20 mg/kg, administered via intraperitoneal (IP) injection or oral gavage (PO), depending on the formulation. Always perform a pilot study to determine the optimal dose for your specific model.

Q4: Which positive and negative controls should I use?

A4:

  • Positive Control (Inhibition): Use a well-characterized NLRP3 inhibitor like MCC950 to confirm that your assay is sensitive to inflammasome inhibition.

  • Negative Control (Vehicle): Use the same vehicle used to dissolve this compound (e.g., 0.1% DMSO in media) to control for any solvent effects.

  • Negative Control (Pathway Specificity): To confirm this compound is specific to NLRP3, you can use an alternative inflammasome activator (e.g., for AIM2 or NLRC4) where this compound should show minimal inhibitory activity.

Troubleshooting Guide

Q5: I am observing high variability in IL-1β secretion between my experimental replicates. What could be the cause?

A5: High variability often stems from inconsistent cell health or activation steps. Follow this troubleshooting workflow:

Troubleshooting_Variability Troubleshooting High Variability in IL-1β Secretion Start High IL-1β Variability Observed Check_Viability 1. Assess Cell Viability (e.g., Trypan Blue / LDH Assay) Start->Check_Viability Viability_OK Viability >95%? Check_Viability->Viability_OK Check_Reagents 2. Verify Reagent Activity (LPS, ATP/Nigericin) Viability_OK->Check_Reagents Yes Result_LowViability Outcome: Cell death is confounding results. Action: Reduce reagent concentrations or incubation times. Viability_OK->Result_LowViability No Reagents_OK Reagents Active? Check_Reagents->Reagents_OK Check_Technique 3. Review Pipetting & Plating Technique Reagents_OK->Check_Technique Yes Result_BadReagents Outcome: Inactive reagents cause inconsistent activation. Action: Use fresh, validated lots of LPS and ATP/Nigericin. Reagents_OK->Result_BadReagents No Result_OK Problem Likely Resolved. If issue persists, contact support. Check_Technique->Result_OK Result_Technique Outcome: Inconsistent cell numbers or reagent addition. Action: Ensure homogenous cell suspension and use precise pipetting.

Caption: A logical workflow for diagnosing inconsistent experimental results.

Q6: this compound is not showing efficacy in my in vivo model. What should I check?

A6: Lack of in vivo efficacy can be due to several factors, primarily related to pharmacokinetics (PK) and pharmacodynamics (PD).

  • Confirm Target Engagement: First, ensure the drug is reaching the target tissue at sufficient concentrations. Perform a pilot PK study to measure this compound levels in plasma and the tissue of interest.

  • Verify Dosing Regimen: The dose or frequency of administration may be insufficient. Consider increasing the dose or changing the administration route based on PK data.

  • Assess Model Relevance: Confirm that the NLRP3 inflammasome is a key driver of pathology in your specific animal model. Measure upstream (e.g., NLRP3 expression) and downstream (e.g., tissue IL-1β, Caspase-1 cleavage) biomarkers to validate the pathway's activity.

Q7: I'm seeing signs of cytotoxicity in my cell-based assays after adding this compound. Is this expected?

A7: this compound has been optimized for high selectivity and low cytotoxicity. If you observe cell death (e.g., via an LDH assay) that correlates with this compound concentration, consider these points:

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic, typically below 0.5% v/v for most cell types.

  • Compound Stability: The compound may be degrading into a toxic species. Ensure you are using fresh aliquots stored at -80°C and avoid repeated freeze-thaw cycles.

  • Off-Target Effects in Specific Cell Lines: While rare, certain cell lines may exhibit unique sensitivities. Perform a dose-response cytotoxicity assay to determine the toxic concentration threshold and work well below that limit. Compare the IC50 (for efficacy) with the CC50 (for cytotoxicity) to establish a therapeutic window.

Experimental Data & Protocols

Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineActivator (NLRP3)IC50 for IL-1β Release (nM)
Human THP-1 (LPS-primed)ATP (5 mM)75.4 ± 8.2
Human THP-1 (LPS-primed)Nigericin (10 µM)81.2 ± 9.5
Mouse BMDM (LPS-primed)ATP (5 mM)102.6 ± 11.3
Mouse BMDM (LPS-primed)MSU Crystals (250 µg/mL)115.0 ± 14.1

Table 2: Pharmacokinetic Profile of this compound in C57BL/6 Mice

ParameterOral Gavage (20 mg/kg)Intraperitoneal (10 mg/kg)
Cmax (Peak Plasma Conc.)2.1 µM4.5 µM
Tmax (Time to Peak)1.5 hours0.5 hours
AUC (Area Under Curve)8.4 µM·h12.1 µM·h
Bioavailability (F%) ~35%N/A
Half-life (t½) 3.2 hours2.9 hours
Key Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol details the steps for assessing this compound's ability to inhibit NLRP3-dependent IL-1β secretion from LPS-primed human THP-1 monocytes.

Experimental_Workflow In Vitro NLRP3 Inhibition Assay Workflow cluster_prep Phase 1: Cell Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis PMA Differentiate THP-1 cells with PMA (100 nM, 48h) Wash Wash & rest cells in serum-free media (24h) PMA->Wash Seed Seed cells into a 96-well plate (1x10^5 cells/well) Wash->Seed Prime Prime with LPS (1 µg/mL, 4h) Seed->Prime Treat Treat with this compound (Dose-response, 1h) Prime->Treat Activate Activate with ATP (5 mM, 45 min) Treat->Activate Collect Collect supernatant by centrifugation Activate->Collect ELISA Quantify IL-1β using ELISA Collect->ELISA LDH Assess cytotoxicity with LDH assay Collect->LDH Analyze Analyze Data: Calculate IC50 ELISA->Analyze LDH->Analyze

Caption: Standard workflow for assessing this compound efficacy in vitro.

Methodology:

  • Cell Culture and Differentiation:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For differentiation into macrophage-like cells, treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Wash the cells with PBS and replace the media with fresh, serum-free RPMI for 24 hours to allow cells to rest.

    • Plate the differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Priming and Treatment:

    • Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression (Signal 1).

    • Remove the LPS-containing media and replace it with fresh serum-free media containing various concentrations of this compound (e.g., 0-10 µM) or vehicle control (0.1% DMSO). Incubate for 1 hour.

  • NLRP3 Activation and Analysis:

    • Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM (Signal 2). Incubate for 45 minutes.

    • Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant for analysis.

    • Quantify the concentration of secreted IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • As a measure of cytotoxicity, the activity of lactate dehydrogenase (LDH) can be measured in the supernatant using a commercially available kit.

Technical Support Center: Mitigating Off-Target Effects of AKP-11 in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of AKP-11, a novel S1P1 receptor agonist. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

This compound is a novel, orally available, selective sphingosine-1-phosphate receptor 1 (S1P1) agonist.[1][2] Its primary on-target effect is the modulation of S1P1, which leads to the sequestration of lymphocytes in lymph nodes.[1][2] This results in a reduction of circulating lymphocytes, an effect that is therapeutically beneficial in autoimmune diseases like multiple sclerosis.[1][2] Like the well-characterized S1P1 agonist FTY720 (Fingolimod), this compound activates downstream signaling pathways, including Akt and ERK.[1][2]

Q2: What are the potential off-target effects of this compound and how do they compare to FTY720?

The most notable off-target effect of S1P1 agonists is lymphopenia, a significant decrease in the number of circulating lymphocytes.[1][3] While this compound does induce lymphopenia, it is reported to be milder and more readily reversible compared to FTY720.[1][3] Other potential off-target effects associated with S1P1 modulators include bradycardia (a slower heart rate) and lung vascular leaks, both of which have been observed to be less severe with this compound compared to FTY720 in preclinical studies.[1][2]

Q3: My experimental results with this compound are inconsistent or unexpected. How can I troubleshoot this?

Inconsistent or unexpected results can arise from a variety of factors, including off-target effects, experimental variability, or issues with the compound itself. A systematic troubleshooting approach is recommended:

  • Verify Compound Integrity: Ensure the purity and structural integrity of your this compound stock. Impurities or degradation products can lead to unforeseen biological activities.

  • Optimize Concentration: Use the lowest effective concentration of this compound to elicit the desired on-target effect while minimizing potential off-target interactions. A dose-response experiment is crucial.

  • Confirm Target Engagement: Utilize techniques like a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target, S1P1, in your experimental system.

  • Assess Downstream Signaling: Measure the activation of known downstream signaling molecules of S1P1, such as phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), to confirm on-target pathway modulation.

  • Employ Orthogonal Approaches: Use a structurally different S1P1 agonist or a genetic approach (e.g., siRNA-mediated knockdown of S1P1) to confirm that the observed phenotype is indeed due to S1P1 modulation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected Phenotype Observed Off-target effect of this compound.Perform a rescue experiment with an S1P1-knockout cell line. If the phenotype persists, it is likely an off-target effect. Conduct a broader kinase screen to identify potential unintended targets.
Cell line-specific response.Test this compound in a different cell line with known S1P1 expression to see if the phenotype is reproducible.
Inconsistent Lymphocyte Sequestration Variability in experimental conditions.Standardize cell density, treatment duration, and this compound concentration. Ensure consistent passage numbers for cell lines.
Degradation of this compound.Prepare fresh stock solutions of this compound for each experiment and store them properly according to the manufacturer's instructions.
No or Weak Downstream Signal Activation (p-Akt, p-ERK) Insufficient this compound concentration or incubation time.Perform a time-course and dose-response experiment to determine the optimal conditions for signal activation.
Low S1P1 expression in the cell model.Verify S1P1 expression levels in your cells using techniques like qPCR or Western blotting.
Technical issues with the detection assay.Include positive and negative controls in your Western blot or other detection assays to ensure proper functioning.

Quantitative Data Summary

The following table summarizes the comparative data on lymphopenia induced by this compound and FTY720 in a preclinical rat model.

Parameter This compound FTY720 Reference
Reduction in Total Lymphocytes 48%78%[3]
Reduction in T-cells 41%90%[3]
Reversibility of Lymphopenia Quicker recoverySlower recovery[1][2]

Key Experimental Protocols

S1P1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of this compound to the S1P1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.

  • Assay Buffer: Use a buffer containing 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA, pH 7.5.[4]

  • Compound Dilution: Prepare serial dilutions of unlabeled this compound and a known S1P1 ligand (positive control) in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the cell membranes (1-2 µ g/well ), the diluted compounds, and a constant concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P).[4]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for competitive binding.[4]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.[4]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and Ki values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to the S1P1 receptor in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control or a specific concentration of this compound for a defined period.

  • Heating: Heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5][6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Protein Quantification: Transfer the supernatant (soluble protein fraction) to a new tube and determine the protein concentration.

  • Detection: Analyze the amount of soluble S1P1 in each sample by Western blotting using an S1P1-specific antibody.

  • Data Analysis: Plot the amount of soluble S1P1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Visualizations

AKP11_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds to G_protein Gαi S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Lymphocyte_Sequestration Lymphocyte Sequestration pAkt->Lymphocyte_Sequestration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Cell_Survival pERK->Lymphocyte_Sequestration

Caption: this compound signaling pathway via the S1P1 receptor.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Compound 1. Verify Compound Purity and Concentration Start->Check_Compound Dose_Response 2. Perform Dose-Response Curve Check_Compound->Dose_Response Target_Engagement 3. Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Downstream_Signaling 4. Assess Downstream Signaling (p-Akt, p-ERK) Target_Engagement->Downstream_Signaling Orthogonal_Approach 5. Use Orthogonal Approach (e.g., another S1P1 agonist) Downstream_Signaling->Orthogonal_Approach Decision Is the effect On-Target? Orthogonal_Approach->Decision On_Target On-Target Effect: Optimize Experiment Decision->On_Target Yes Off_Target Off-Target Effect: Investigate Further Decision->Off_Target No

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Enhancing AKP-11 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of AKP-11 in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: While specific data for this compound is limited, poorly soluble small molecules typically exhibit low oral bioavailability due to factors such as low aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, and potentially high first-pass metabolism.[1][2][3][4][5] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1]

Q2: What are the primary formulation strategies to consider for enhancing the oral bioavailability of this compound?

A2: Several established techniques can be employed to improve the bioavailability of poorly soluble drugs like this compound. These include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.[1][2][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance solubility and dissolution.[1][2][4][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state within lipid droplets.[4][5]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][4]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active compound in vivo.[6]

Q3: Which animal models are most appropriate for initial pharmacokinetic screening of this compound formulations?

A3: Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic (PK) screening due to their cost-effectiveness and ease of handling.[7] For more advanced studies, especially to assess formulations that may have species-specific interactions with GI fluids, larger animal models like dogs or pigs may be considered, as their GI physiology can be more comparable to humans.[8][9][10]

Q4: How do I select the right excipients for my this compound formulation?

A4: Excipient selection is critical and should be based on the physicochemical properties of this compound and the chosen formulation strategy.[7][11] For example:

  • Solid Dispersions: Select polymers with good solubilizing capacity for this compound (e.g., PVP, HPMC, Soluplus®).

  • SEDDS: Use a combination of oils, surfactants, and co-solvents that can effectively dissolve this compound and form a stable emulsion upon dilution in aqueous media.

  • Nanosuspensions: Choose stabilizers (surfactants or polymers) that effectively prevent particle aggregation.

Compatibility studies should be performed to ensure that the chosen excipients do not degrade this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Plasma Exposure (Low AUC and Cmax) Poor dissolution of this compound in the GI tract.1. Reduce Particle Size: Employ micronization or wet-bead milling to create a nanosuspension. 2. Amorphous Formulation: Develop a solid dispersion to increase the dissolution rate.[12] 3. Lipid-Based System: Formulate this compound in a SEDDS to keep it in a solubilized state.[5]
High first-pass metabolism in the liver or gut wall.1. Co-administer Inhibitors: In preclinical studies, consider co-administration with known inhibitors of relevant metabolic enzymes (e.g., CYP enzymes) to confirm the extent of first-pass metabolism. 2. Prodrug Strategy: Design a prodrug of this compound that may bypass or be less susceptible to first-pass metabolism.[6]
High Variability in Pharmacokinetic Data Inconsistent dissolution and absorption between animals.1. Use a Solution Formulation: If possible, create a solution using co-solvents to ensure consistent dosing.[7] 2. Control Food Intake: Ensure consistent fasting or fed states across all animals in the study, as food can significantly impact the bioavailability of poorly soluble drugs.[8] 3. Optimize Formulation: Lipid-based formulations like SEDDS can often reduce variability by providing a more consistent absorption environment.
Precipitation of this compound in the GI Tract Supersaturation from an amorphous solid dispersion or dilution of a lipid-based formulation.1. Include Precipitation Inhibitors: Add polymers (e.g., HPMC-AS) to solid dispersion formulations to maintain a supersaturated state. 2. Optimize SEDDS Formulation: Adjust the ratio of oil, surfactant, and co-solvent to ensure the drug remains solubilized within the emulsion droplets upon dilution.
Formulation Instability (Physical or Chemical) Aggregation of nanoparticles in a nanosuspension or crystallization of an amorphous solid dispersion.1. Optimize Stabilizers: For nanosuspensions, screen different types and concentrations of stabilizers. 2. Select Appropriate Polymer: For solid dispersions, choose a polymer with a high glass transition temperature (Tg) and good miscibility with this compound. 3. Control Storage Conditions: Store formulations under appropriate temperature and humidity conditions.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized)10150 ± 352.0600 ± 150100 (Reference)
Nanosuspension10450 ± 901.51800 ± 400300
Solid Dispersion (1:5 Drug:PVP-VA)10700 ± 1201.03300 ± 650550
SEDDS10950 ± 2000.754200 ± 800700

Data are presented as mean ± standard deviation (n=6) and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet-Bead Milling
  • Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

  • Materials:

    • This compound (crystalline powder)

    • Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)

    • Milling media (e.g., 0.5 mm yttria-stabilized zirconium oxide beads)

    • Planetary ball mill or similar milling equipment

  • Methodology:

    • Prepare the stabilizer solution by dissolving the Poloxamer 407 in deionized water.

    • Create a pre-suspension by dispersing 5% (w/v) of this compound into the stabilizer solution using a high-shear homogenizer for 10 minutes.

    • Transfer the pre-suspension to a milling chamber containing the zirconium oxide beads. The chamber should be filled to approximately 50-60% with the beads.

    • Mill the suspension at a set speed (e.g., 2000 RPM) for a specified duration (e.g., 2-4 hours). The temperature should be controlled using a cooling jacket to prevent thermal degradation.

    • Periodically sample the suspension to monitor particle size distribution using a laser diffraction or dynamic light scattering analyzer.

    • Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media by filtration or decantation.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Preparation of an this compound Solid Dispersion by Hot-Melt Extrusion
  • Objective: To create an amorphous solid dispersion of this compound to improve its solubility and dissolution.

  • Materials:

    • This compound (crystalline powder)

    • Polymer (e.g., Soluplus® or PVP-VA 64)

    • Hot-melt extruder with a twin-screw setup

    • Chilling roll or conveyor belt

    • Mill for grinding the extrudate

  • Methodology:

    • Pre-mix this compound and the chosen polymer at the desired ratio (e.g., 1:4 drug-to-polymer by weight) using a blender.

    • Set the temperature profile of the extruder barrels. The temperature should be high enough to melt the polymer and dissolve the drug but low enough to prevent chemical degradation of this compound. A typical profile might range from 120°C to 170°C.

    • Feed the physical mixture into the extruder at a constant rate. The screw speed should be optimized to ensure proper mixing and residence time.

    • The molten extrudate is discharged onto a chilling roll or conveyor belt to ensure rapid cooling and solidification into an amorphous state.

    • Mill the resulting extrudate into a fine powder.

    • Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity and Powder X-Ray Diffraction (PXRD).

    • Perform dissolution testing to compare the release profile against the crystalline drug.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_screening In Vitro Screening cluster_invivo In Vivo PK Study (Rat Model) start This compound API f1 Nanosuspension start->f1 f2 Solid Dispersion start->f2 f3 SEDDS start->f3 s1 Solubility Testing f1->s1 f2->s1 f3->s1 s2 Dissolution Testing s1->s2 pk Oral Dosing s2->pk Select Lead Formulations blood Blood Sampling pk->blood analysis LC-MS/MS Analysis blood->analysis params Calculate PK Parameters (AUC, Cmax, Tmax) analysis->params params->start Iterate/Optimize absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte formulation This compound Formulation (e.g., SEDDS) dissolved Dissolved this compound (in micelles) formulation->dissolved Dispersion & Digestion membrane Apical Membrane dissolved->membrane Passive Diffusion metabolism Intestinal Metabolism (e.g., CYP3A4) membrane->metabolism transport Efflux (e.g., P-gp) membrane->transport portal_vein Portal Vein membrane->portal_vein Absorbed this compound metabolism->portal_vein Metabolites transport->dissolved liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation liver->systemic

References

Validation & Comparative

A Comparative Guide for Researchers: AKP-11 vs. FTY720 (Fingolimod) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two sphingosine-1-phosphate receptor 1 (S1P1) modulators: AKP-11 and FTY720 (Fingolimod). This document summarizes key differences in their mechanism of action, presents supporting experimental data in structured tables, details experimental protocols, and visualizes critical pathways and workflows.

Executive Summary

This compound and FTY720 are both potent S1P1 receptor agonists that demonstrate comparable efficacy in attenuating disease severity in preclinical models of multiple sclerosis. However, key differences in their pharmacology and safety profiles position this compound as a potentially safer alternative. This compound is a direct S1P1 agonist, whereas FTY720 is a prodrug that requires phosphorylation to become active. This fundamental difference may contribute to the observed milder and more reversible lymphopenia and a more favorable cardiovascular safety profile associated with this compound.

Mechanism of Action

Both this compound and FTY720 exert their therapeutic effects by modulating the S1P1 receptor, which plays a crucial role in lymphocyte trafficking. By acting as functional antagonists, they induce the internalization of S1P1 receptors on lymphocytes, sequestering them in the lymph nodes and preventing their infiltration into the central nervous system (CNS).[1][2]

A key distinction lies in their activation. FTY720 is a prodrug that must be phosphorylated by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P), which then acts on multiple S1P receptors (S1P1, S1P3, S1P4, and S1P5).[3][4] In contrast, this compound is a direct S1P1 agonist and does not require metabolic activation.[1][2] This direct action may contribute to a more predictable pharmacokinetic and pharmacodynamic profile.

Upon binding to the S1P1 receptor, both compounds trigger the activation of downstream signaling pathways, including the AKT and ERK pathways, which are involved in cell survival and proliferation.[1][2]

Signaling Pathway Diagram

AKP11 This compound (Direct Agonist) S1P1_A S1P1 Receptor AKP11->S1P1_A Directly binds Internalization_A Receptor Internalization (Reversible) S1P1_A->Internalization_A AKT_A AKT Activation S1P1_A->AKT_A ERK_A ERK Activation S1P1_A->ERK_A Lymphocyte_Sequestration_A Lymphocyte Sequestration (Milder, Reversible) Internalization_A->Lymphocyte_Sequestration_A FTY720 FTY720 (Fingolimod) (Prodrug) SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation FTY720P FTY720-Phosphate (Active Metabolite) SphK2->FTY720P S1PRs S1P Receptors (S1P1, S1P3, S1P4, S1P5) FTY720P->S1PRs Binds Side_Effects Potential Side Effects (e.g., Bradycardia) FTY720P->Side_Effects Off-target effects (S1P3) Internalization_F Receptor Internalization (Less Reversible) S1PRs->Internalization_F AKT_F AKT Activation S1PRs->AKT_F ERK_F ERK Activation S1PRs->ERK_F Lymphocyte_Sequestration_F Lymphocyte Sequestration (Pronounced) Internalization_F->Lymphocyte_Sequestration_F Immunization EAE Induction (gpMBP in CFA) Monitoring Daily Monitoring (Weight and Clinical Score) Immunization->Monitoring Onset Onset of Clinical Signs (EAE Score = 2.0) Monitoring->Onset Treatment Treatment Initiation (this compound, FTY720, or Vehicle) Onset->Treatment Continued_Monitoring Continued Daily Monitoring and Treatment Treatment->Continued_Monitoring Endpoint Study Endpoint (e.g., Day 21) Continued_Monitoring->Endpoint Analysis Data Analysis (EAE scores, Lymphocyte counts, Histopathology) Endpoint->Analysis

References

A Comparative Analysis of AKP-11 and Other S1P1 Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a detailed comparative analysis of the novel S1P1 modulator, AKP-11, against other key players in its class, including fingolimod, siponimod, ozanimod, and ponesimod. This document synthesizes preclinical and clinical data to highlight differences in efficacy, safety, and mechanism of action, supported by detailed experimental protocols and visual diagrams of relevant biological pathways.

Executive Summary

Sphingosine-1-phosphate receptor 1 (S1P1) modulators are a class of drugs that have revolutionized the treatment of autoimmune diseases, particularly multiple sclerosis (MS). By functionally antagonizing the S1P1 receptor, these molecules lead to the sequestration of lymphocytes in lymph nodes, thereby preventing their infiltration into the central nervous system and other tissues. While the first-generation modulator, fingolimod, demonstrated significant efficacy, its non-selective profile has prompted the development of more targeted agents with improved safety profiles.

This compound is a novel, direct-acting S1P1 agonist that has shown promising preclinical results. In head-to-head comparisons with fingolimod in animal models of MS, this compound exhibited comparable efficacy in reducing disease severity but with a markedly improved safety profile, particularly concerning cardiovascular side effects and the reversibility of lymphocyte depletion. This guide provides a comprehensive overview of the available data for this compound and other approved S1P1 modulators to aid in the evaluation of their therapeutic potential.

Data Presentation: Comparative Tables

Table 1: Preclinical Efficacy and Safety of this compound vs. Fingolimod in the Rat EAE Model
ParameterThis compoundFingolimod (FTY720)Reference
Efficacy
Clinical Disease ScoreComparable attenuation of EAE clinical diseaseComparable attenuation of EAE clinical disease[1][2]
NeuroprotectionSimilar protection against EAE-induced neurodegenerationSimilar protection against EAE-induced neurodegeneration[1]
Safety & Tolerability
LymphopeniaMilder and reversibleSevere and long-lasting[1][2]
Bradycardia (Heart Rate)Undetectable effectsSignificant drop in heart rate[3]
Lung Vascular LeaksMilder vascular leaksSignificant vascular leaks[3]
hERG Ion Channel ActivityNo blocker activity at 30µMNot specified in these studies[2]
Table 2: Mechanistic and Pharmacokinetic Comparison of S1P1 Modulators
FeatureThis compoundFingolimodSiponimodOzanimodPonesimod
Mechanism of Action
Receptor SelectivityHighly selective for S1P1Non-selective (S1P1, S1P3, S1P4, S1P5)Selective for S1P1 and S1P5Selective for S1P1 and S1P5Selective for S1P1
ActivationDirect agonistProdrug (requires phosphorylation)Direct modulatorDirect modulatorDirect modulator
S1P1 InternalizationReversibleLess reversibleReversibleReversibleReversible
Pharmacokinetics
Half-lifeShortLong~30 hours~19 hours~33 hours
Reversibility of EffectsRapidSlowRapidRapidRapid
Table 3: Clinical Efficacy and Safety of Approved S1P1 Modulators in Relapsing Multiple Sclerosis
ParameterFingolimod (0.5 mg)Siponimod (2 mg)Ozanimod (0.92 mg)Ponesimod (20 mg)
Efficacy
Annualized Relapse Rate (ARR) Reduction52% vs. IFN β-1a; 54% vs. Placebo55% vs. Placebo (in SPMS)48% vs. IFN β-1a30.5% vs. Teriflunomide
Disability Progression (3-month confirmed)30% risk reduction vs. Placebo21% risk reduction vs. Placebo (in SPMS)No significant difference vs. IFN β-1a17% risk reduction vs. Teriflunomide (not statistically significant)
Safety & Tolerability
First-Dose BradycardiaRequires first-dose observationMitigated by dose titrationMitigated by dose titrationMitigated by dose titration
LymphopeniaClass effectClass effectClass effectClass effect
Macular Edema0.2-0.4% incidenceLow incidenceLow incidenceLow incidence

Note: Data is compiled from various clinical trials and direct head-to-head comparisons are limited.[4][5][6][7][8]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Rats

The EAE model is a widely used animal model for studying the pathophysiology of multiple sclerosis and for evaluating novel therapeutics.[9][10]

  • Induction: Female Lewis rats are immunized with an emulsion of guinea pig spinal cord homogenate in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis. This induces an autoimmune response against myelin antigens, leading to central nervous system inflammation and demyelination.[11][12]

  • Treatment: Oral administration of this compound or fingolimod (or vehicle control) is initiated at the onset of clinical signs or in a prophylactic setting.

  • Clinical Scoring: Animals are monitored daily for clinical signs of disease, which are typically scored on a scale of 0 to 5, where 0 is no disease, 1 is tail limpness, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund or death.

  • Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess the degree of immune cell infiltration and demyelination.

S1P1 Receptor Internalization Assay

This assay is used to determine the ability of a compound to induce the internalization of the S1P1 receptor, a key step in its mechanism of action.[13][14]

  • Cell Line: A stable cell line (e.g., CHO or HEK293 cells) expressing a tagged S1P1 receptor (e.g., with GFP or mCherry) is used.[15][16]

  • Treatment: Cells are treated with varying concentrations of the S1P1 modulator (e.g., this compound, fingolimod phosphate) for a specified period.

  • Imaging: The subcellular localization of the tagged S1P1 receptor is visualized using fluorescence microscopy. In the unstimulated state, the receptor is localized to the plasma membrane. Upon agonist binding, the receptor internalizes into intracellular vesicles.[17]

  • Quantification: The degree of internalization is quantified by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.

GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins coupled to a receptor of interest, providing a measure of agonist activity.[18][19]

  • Membrane Preparation: Cell membranes expressing the S1P1 receptor are prepared from a suitable cell line or tissue.

  • Assay Components: The assay mixture contains the cell membranes, the S1P1 modulator to be tested, and a non-hydrolyzable GTP analog, [35S]GTPγS.[20]

  • Principle: In the inactive state, the G protein is bound to GDP. Upon agonist-induced receptor activation, GDP is exchanged for GTP (or [35S]GTPγS in this assay). The incorporation of the radiolabeled [35S]GTPγS into the G protein is measured as an indicator of receptor activation.

  • Detection: The amount of bound [35S]GTPγS is typically measured by scintillation counting after separating the membrane-bound radioactivity from the unbound.

Mandatory Visualization

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binding G_protein Gαi/βγ S1P1->G_protein Activation Effector Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK) G_protein->Effector Signal Transduction Outcome Cellular Responses (Survival, Proliferation, Migration) Effector->Outcome

Caption: S1P1 Receptor Signaling Pathway.

S1P1_Modulator_MoA cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte S1P1_on_Lymphocyte S1P1 Receptor S1P_Gradient S1P Gradient S1P1_on_Lymphocyte->S1P_Gradient Senses Gradient S1P1_on_Lymphocyte->S1P_Gradient Blocks Sensing Circulating_Lymphocyte Circulating Lymphocyte S1P_Gradient->Circulating_Lymphocyte Promotes Egress S1P1_Modulator S1P1 Modulator (e.g., this compound) S1P1_Modulator->S1P1_on_Lymphocyte Binds & Internalizes

Caption: Mechanism of Action of S1P1 Modulators.

Experimental_Workflow start Start: Select S1P1 Modulator in_vitro In Vitro Assays (Receptor Binding, GTPγS, Internalization) start->in_vitro in_vivo In Vivo Efficacy Model (e.g., EAE) in_vitro->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd safety Safety & Toxicology Studies pk_pd->safety data_analysis Data Analysis & Comparative Assessment safety->data_analysis end Candidate Selection data_analysis->end

Caption: Preclinical Evaluation Workflow for S1P1 Modulators.

References

Validating AKP-11 as a Direct S1P1 Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AKP-11 with other prominent sphingosine-1-phosphate receptor 1 (S1P1) modulators, supported by experimental data and detailed protocols. The focus is on the validation of this compound as a direct S1P1 agonist, offering a side-by-side analysis of its performance against the well-established, albeit indirect, agonist FTY720 (Fingolimod), and other next-generation S1P1 modulators.

Executive Summary

This compound is a novel, direct-acting S1P1 agonist developed to offer a safer alternative to existing treatments for autoimmune diseases like multiple sclerosis. Unlike the prodrug FTY720, which requires in vivo phosphorylation to become active, this compound directly targets the S1P1 receptor.[1][2][3] This guide outlines the experimental evidence supporting this direct mechanism of action and compares its functional consequences to those of other S1P1 modulators.

Comparative Analysis of S1P1 Agonists

The following tables summarize the key quantitative data for this compound and a selection of other S1P1 agonists.

Table 1: S1P1 Receptor Binding Affinity and Functional Potency
CompoundTypeS1P1 Binding Affinity (Ki, nM)S1P1 Functional Potency (GTPγS EC50, nM)
This compound Direct Agonist Not Reported47 [4]
FTY720-PIndirect Agonist (Active Metabolite)0.340.04 - 4
OzanimodDirect Agonist0.370.27
SiponimodDirect Agonist1.10.39
PonesimodDirect Agonist0.60.42

Note: FTY720 is a prodrug and its active form, FTY720-phosphate (FTY720-P), is used for in vitro comparisons. Data for competitors is compiled from various sources.

Table 2: In Vitro and In Vivo Functional Comparison: this compound vs. FTY720
FeatureThis compoundFTY720Key Findings
Mechanism Direct S1P1 AgonistIndirect S1P1 Agonist (Prodrug)This compound's activity is independent of sphingosine kinase.[1][2]
S1P1 Internalization Induces internalizationInduces irreversible internalizationS1P1 recycles back to the cell surface after this compound withdrawal, but not with FTY720.[1]
S1P1 Ubiquitination Lower degree of ubiquitinationHigher degree of ubiquitinationConsistent with reversible internalization.[1]
Downstream Signaling Activates AKT and ERK pathwaysActivates AKT and ERK pathwaysBoth compounds trigger similar downstream signaling cascades.[1][3]
Lymphopenia Milder and reversibleMore severe and sustainedThis compound shows a more favorable safety profile in this regard.[1][3]
Bradycardia Undetectable effects in rodentsObserved in rodentsThis compound demonstrates a better cardiovascular safety profile.[1]
Lung Vascular Leak Reduced leak compared to FTY720Induces vascular leakThis compound has a lower risk of this adverse effect.[1]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanistic differences between direct and indirect S1P1 agonists.

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 Binds G_protein Gi/o S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras AKT AKT PI3K->AKT pAKT pAKT (Active) AKT->pAKT Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK (Active) ERK->pERK pERK->Cell_Survival

S1P1 Receptor Signaling Pathway

Direct_vs_Indirect_Agonist cluster_AKP11 This compound (Direct Agonist) cluster_FTY720 FTY720 (Indirect Agonist/Prodrug) AKP11_drug This compound AKP11_S1P1 S1P1 Receptor AKP11_drug->AKP11_S1P1 AKP11_effect Direct Activation AKP11_S1P1->AKP11_effect FTY720_drug FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720_drug->SphK2 Phosphorylation FTY720P FTY720-P (Active Metabolite) SphK2->FTY720P FTY720_S1P1 S1P1 Receptor FTY720P->FTY720_S1P1 FTY720_effect Activation FTY720_S1P1->FTY720_effect

Direct vs. Indirect S1P1 Agonist Mechanism

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GTPγS Binding Assay

This assay measures the functional activation of the S1P1 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Protocol:

  • Membrane Preparation: CHO-K1 cells stably expressing human S1P1 are homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.

  • Assay Reaction: In a 96-well plate, cell membranes are incubated with the test compound (e.g., this compound) at various concentrations in the presence of GDP.

  • Initiation of Reaction: The reaction is initiated by adding [³⁵S]GTPγS.

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: The reaction is stopped by rapid filtration through a filter mat, which traps the membranes.

  • Scintillation Counting: The radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from the total binding. EC50 values are determined by plotting the specific binding against the logarithm of the agonist concentration.

S1P1 Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.

Protocol:

  • Cell Culture: CHO cells stably expressing HA-tagged S1P1 are cultured in glass-bottom dishes.

  • Treatment: Cells are treated with the test compound (e.g., 100 nM this compound or FTY720) for various time points (e.g., 30, 60, 120 minutes).

  • Immunofluorescence Staining:

    • For cell surface receptors, live cells are incubated with an anti-HA primary antibody, followed by a fluorescently labeled secondary antibody.

    • For total receptor expression, cells are fixed, permeabilized, and then stained with the primary and secondary antibodies.

  • Imaging: Cells are imaged using a confocal microscope.

  • Quantification: The fluorescence intensity at the cell surface and in the cytoplasm is quantified using image analysis software to determine the extent of receptor internalization.

Downstream Signaling Pathway Analysis (pAKT/pERK Western Blot)

This method assesses the activation of downstream signaling pathways by detecting the phosphorylation of key kinases, AKT and ERK.

Protocol:

  • Cell Lysis: Cells treated with the S1P1 agonist are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated AKT (pAKT) and phosphorylated ERK (pERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to pAKT and pERK is quantified and normalized to the total AKT and ERK levels, respectively.

Experimental_Workflow start Start: Candidate S1P1 Agonist binding_assay Radioligand Binding Assay start->binding_assay Determine Ki functional_assay GTPγS Binding Assay start->functional_assay Determine EC50 downstream_signaling pAKT/pERK Western Blot functional_assay->downstream_signaling Confirm downstream activation internalization_assay Receptor Internalization Assay functional_assay->internalization_assay Assess receptor trafficking in_vivo_model In Vivo Efficacy & Safety (e.g., EAE model) downstream_signaling->in_vivo_model internalization_assay->in_vivo_model end Validated S1P1 Agonist in_vivo_model->end

Experimental Workflow for S1P1 Agonist Validation

Conclusion

The available data strongly support the classification of this compound as a direct S1P1 agonist. Its distinct mechanism of action, particularly its induction of reversible receptor internalization, translates to a more favorable safety profile compared to FTY720, with milder and reversible lymphopenia and reduced cardiovascular and pulmonary side effects in preclinical models.[1] While demonstrating comparable efficacy in activating downstream signaling pathways, this compound's improved safety characteristics position it as a promising next-generation therapeutic candidate for autoimmune disorders. Further clinical investigations are warranted to fully elucidate its therapeutic potential in human subjects.

References

AKP-11: A Favorable Safety Profile Compared to First-Generation S1P Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sphingosine-1-phosphate (S1P) receptor modulators has marked a significant advancement in the treatment of autoimmune diseases, particularly multiple sclerosis. However, the therapeutic benefits of first-generation S1P modulators, such as fingolimod, have been accompanied by a range of adverse effects, prompting the development of next-generation compounds with improved safety profiles. This guide provides a detailed comparison of the safety profile of AKP-11, a novel S1P1 receptor agonist, with that of first-generation S1P modulators, supported by available preclinical and clinical data.

Executive Summary

This compound is a next-generation, selective S1P1 receptor agonist that has demonstrated a promising safety profile in preclinical studies when compared to the first-generation, non-selective S1P modulator, fingolimod. Preclinical data in a rat model of experimental autoimmune encephalomyelitis (EAE) suggest that this compound induces a milder and more reversible lymphopenia, with undetectable effects on bradycardia and reduced lung vascular leaks compared to fingolimod.[1][2][3][4] Early clinical trials of a topical formulation of this compound for psoriasis and arthritis have shown it to be well-tolerated, with no significant local or systemic adverse events and no detectable plasma levels of the drug.[5][6] This contrasts with the known safety concerns of fingolimod, which include cardiovascular risks, macular edema, and liver function abnormalities.[7][8][9]

Mechanism of Action: A Key Differentiator

The improved safety profile of this compound may be attributed to its distinct mechanism of action compared to fingolimod. While both molecules are S1P1 receptor agonists, fingolimod is a prodrug that requires phosphorylation to become active and acts as a functional antagonist through receptor internalization and degradation.[9][10][11][12] This leads to a prolonged and less controlled modulation of the S1P1 receptor. In contrast, this compound is a direct S1P1 agonist, and its mediated S1P1 downregulation is independent of sphingosine kinase activity.[1][3] Preclinical studies have shown that this compound induces a smaller degree of ubiquitination and proteolysis of the S1P1 receptor compared to fingolimod, allowing for the receptor to recycle back to the cell membrane after drug withdrawal.[1][2][3] This more controlled and reversible action on the S1P1 receptor likely contributes to its favorable safety profile.

S1P Receptor Signaling Pathway

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 AKP11 This compound AKP11->S1PR1 Recycling Receptor Recycling (favored by this compound) FingolimodP Fingolimod-P FingolimodP->S1PR1 FingolimodP->S1PR1 Functional Antagonism via Internalization G_protein G-protein (Gi) S1PR1->G_protein Activation Internalization Receptor Internalization & Degradation S1PR1->Internalization Internalization AKT AKT G_protein->AKT ERK ERK G_protein->ERK Downstream Downstream Effects (Cell Survival, Proliferation, Migration, Immune Regulation) AKT->Downstream ERK->Downstream Internalization->Recycling Recycling

Caption: S1P receptor signaling pathway and modulation by this compound and Fingolimod-P.

Quantitative Safety Data Comparison

Due to the early stage of this compound's clinical development for systemic indications, a direct quantitative comparison of adverse events from large-scale clinical trials is not yet possible. The following tables summarize the known safety profile of first-generation S1P modulators from clinical trials.

Table 1: Adverse Reactions Reported in Pivotal Clinical Trials of Fingolimod (0.5 mg) in Adult MS Patients [13]

Adverse ReactionFingolimod 0.5 mg (N=783) %Placebo (N=773) %
Headache2523
Influenza139
Diarrhea1310
Back Pain1210
Alanine Aminotransferase Increased143
Cough107
Hypertension84
Bradycardia0.60.1

Table 2: Key Safety Concerns with First-Generation S1P Modulators

Safety ConcernFingolimodKey Monitoring Parameters
Cardiovascular Bradyarrhythmia, Atrioventricular Blocks, Hypertension[13][14]First-dose observation (6 hours or longer) including heart rate, blood pressure, and ECG.[15] Regular blood pressure monitoring.[16]
Hepatic Elevated Liver Enzymes, Acute Liver Failure (rare)[13]Liver function tests (aminotransferases, bilirubin) at baseline and periodically during treatment.[7][15][16][17]
Immunological Lymphopenia, Increased Risk of Infections (especially respiratory tract and herpes zoster)[18][19][20]Complete blood count with differential at baseline and periodically.[7][16]
Ophthalmological Macular Edema[8][19]Ophthalmologic evaluation at 3-4 months after treatment initiation.[15]
Malignancies Increased risk of Basal Cell Carcinoma and Melanoma[13]Periodic skin examinations.[13]

Experimental Protocols for Key Safety Assessments

Standardized monitoring protocols are crucial for managing the potential risks associated with S1P modulator therapy.

Cardiac Safety Monitoring
  • First-Dose Observation: For fingolimod, patients are monitored for at least 6 hours after the first dose. This includes hourly measurement of heart rate and blood pressure. An electrocardiogram (ECG) is performed at baseline and at the end of the observation period.[15] Extended monitoring is recommended for patients who develop symptomatic bradycardia or have their lowest heart rate at the 6-hour mark.[14]

  • Ongoing Monitoring: Regular blood pressure checks are recommended throughout treatment.[16]

Hepatic Safety Monitoring
  • Baseline Assessment: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin levels, are obtained before initiating therapy.[7][16][17]

  • Routine Monitoring: LFTs are monitored periodically during treatment. For fingolimod, this is typically at months 1, 3, 6, 9, and 12, and then periodically thereafter.[15]

Lymphocyte Monitoring
  • Baseline Assessment: A complete blood count (CBC) with differential is performed before starting treatment to establish a baseline lymphocyte count.[7][16]

  • Routine Monitoring: CBC is monitored periodically during treatment. A confirmed absolute lymphocyte count below a certain threshold (e.g., 0.2 x 10^9/L) may necessitate treatment interruption.[16]

Experimental Workflow for S1P Modulator Safety Monitoring

Safety_Monitoring_Workflow Start Patient Candidate for S1P Modulator Baseline Baseline Assessment: - ECG - LFTs - CBC - Ophthalmic Exam - Skin Exam Start->Baseline FirstDose First-Dose Administration & Observation (6+ hours) - Vital Signs - ECG Baseline->FirstDose Ongoing Ongoing Monitoring: - Periodic LFTs - Periodic CBC - Regular BP Checks - Follow-up Ophthalmic  & Skin Exams FirstDose->Ongoing If stable Continue Continue Treatment Ongoing->Continue

Caption: A generalized workflow for patient safety monitoring during S1P modulator therapy.

Conclusion

References

Differential Effects of AKP-11 and FTY720 on S1P1 Downregulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of two sphingosine-1-phosphate receptor 1 (S1P1) modulators: AKP-11 and FTY720 (Fingolimod). The focus is on their differential impacts on S1P1 downregulation, a key mechanism for their immunomodulatory effects. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating lymphocyte egress from secondary lymphoid organs.[1][2] Modulation of S1P1 is a therapeutic strategy for autoimmune diseases like multiple sclerosis. FTY720 (Fingolimod), a prodrug, is an established S1P1 modulator that, upon phosphorylation to FTY720-phosphate, acts as a functional antagonist by inducing irreversible internalization and degradation of the S1P1 receptor.[1][3][4] This leads to lymphocyte sequestration in lymph nodes and a reduction of circulating lymphocytes.[1][2][5] this compound is a novel, direct S1P1 agonist that has been developed as a potential alternative with a potentially more favorable safety profile.[6][7][8] This guide delves into the comparative downstream effects of these two compounds on S1P1.

Mechanism of Action

FTY720 is a prodrug that requires phosphorylation by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate.[4] FTY720-phosphate then binds to S1P1, initially acting as an agonist, but subsequently leading to receptor internalization, ubiquitination, and proteasomal degradation.[1][7][9] This process is largely irreversible, resulting in a sustained downregulation of S1P1 from the cell surface.[7][10]

In contrast, this compound is a direct S1P1 agonist and does not require phosphorylation for its activity.[6][11] While it also induces S1P1 internalization, this process is followed by receptor recycling back to the cell membrane.[7][10] This key difference in post-internalization trafficking leads to distinct physiological outcomes.

cluster_FTY720 FTY720 Pathway cluster_AKP11 This compound Pathway FTY720 FTY720 (Prodrug) SphK2 SphK2 FTY720->SphK2 Phosphorylation FTY720P FTY720-P (Active) SphK2->FTY720P S1P1_F S1P1 Receptor FTY720P->S1P1_F Binds & Activates Internalization_F Internalization S1P1_F->Internalization_F Ubiquitination Ubiquitination Internalization_F->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Downregulation_F Sustained S1P1 Downregulation Degradation->Downregulation_F AKP11 This compound (Direct Agonist) S1P1_A S1P1 Receptor AKP11->S1P1_A Binds & Activates Internalization_A Internalization S1P1_A->Internalization_A Recycling Recycling Internalization_A->Recycling Downregulation_A Transient S1P1 Downregulation Internalization_A->Downregulation_A Recycling->S1P1_A

Fig. 1: Signaling Pathways of FTY720 and this compound

Comparative Efficacy and Safety Profile

Both this compound and FTY720 have demonstrated comparable therapeutic efficacy in attenuating the clinical signs of experimental autoimmune encephalomyelitis (EAE), a common animal model for multiple sclerosis.[11] However, their safety profiles appear to differ significantly, which is likely attributable to their distinct effects on S1P1 downregulation.

ParameterFTY720This compoundReference
Mechanism Prodrug, requires phosphorylationDirect agonist[4][6][11]
S1P1 Internalization Irreversible, leads to degradationReversible, allows for recycling[7][10][11]
Lymphopenia Severe and sustainedMilder and reversible[7][11]
Lymphocyte Reconstitution (48h post-withdrawal) MinimalRestored to near-normal levels[11]
S1P1 Ubiquitination HighLow[7][9][11]
Bradycardia Significant reduction in heart rateMinimal to no effect[7][11]
Lung Vascular Permeability IncreasedReduced increase compared to FTY720[7][11]

Experimental Data and Protocols

S1P1 Receptor Downregulation and Recycling

Experimental Protocol: Chinese Hamster Ovary (CHO) cells stably expressing HA-tagged S1P1 were utilized. To assess S1P1 internalization, cells were treated with this compound, FTY720, or FTY720-P at varying concentrations for 2 hours. Cell surface proteins were then biotinylated, and the levels of S1P1 in the plasma membrane and total cell lysates were determined by Western blotting. For recycling experiments, cells were treated with the compounds for 1 hour, after which the drugs were washed out. Cells were then incubated for an additional 2 and 24 hours before assessing the levels of surface S1P1.[11]

Results:

  • After 2 hours of treatment, both this compound and FTY720/FTY720-P induced a significant reduction in cell surface S1P1.[11]

  • FTY720 and FTY720-P treatment resulted in a greater reduction of total S1P1 levels compared to this compound, suggesting a higher rate of receptor degradation.[11]

  • 24 hours after drug withdrawal, a significant recovery of surface S1P1 was observed in this compound-treated cells, but not in cells treated with FTY720 or FTY720-P.[10][11] This indicates that S1P1 recycles back to the plasma membrane following this compound treatment, whereas it is targeted for degradation after FTY720 treatment.[7][10]

Start CHO-S1P1-HA Cells Treatment Treat with this compound, FTY720, or FTY720-P (1 hour) Start->Treatment Washout Washout Drug Treatment->Washout Incubate_2h Incubate 2 hours Washout->Incubate_2h Incubate_24h Incubate 24 hours Washout->Incubate_24h Biotinylation Biotinylate Surface Proteins Incubate_2h->Biotinylation Incubate_24h->Biotinylation Analysis Western Blot for S1P1-HA (Surface vs. Total) Biotinylation->Analysis

Fig. 2: S1P1 Recycling Experimental Workflow
S1P1 Ubiquitination

Experimental Protocol: CHO-S1P1-HA cells were pre-treated with the proteasome inhibitor MG132 for 2 hours, followed by a 1-hour stimulation with this compound, FTY720, or FTY720-P. Cell lysates were then subjected to immunoprecipitation with an anti-HA antibody, and the ubiquitination of S1P1 was detected by Western blotting with an anti-ubiquitin antibody.[11]

Results: A significantly greater degree of S1P1 ubiquitination was observed in cells treated with FTY720 and FTY720-P compared to those treated with this compound.[11] This finding is consistent with the observed irreversible degradation of the receptor following FTY720 treatment.[7][9]

Downstream Signaling: AKT and ERK Activation

Experimental Protocol: CHO-S1P1-HA cells were stimulated with this compound, FTY720, or FTY720-P for 5, 30, and 60 minutes. The activation of downstream signaling pathways was assessed by Western blotting for phosphorylated and total AKT and ERK proteins.[11]

Results:

  • Both this compound and FTY720-P induced a rapid phosphorylation of AKT and ERK, with peaks observed at 5 minutes.[11]

  • In contrast, FTY720, being a prodrug, showed a delayed activation of AKT and ERK, with phosphorylation levels reaching those of this compound and FTY720-P only after 30 minutes.[11]

  • This confirms that this compound is a direct agonist, while FTY720 requires metabolic activation.[11]

Conclusion

The differential effects of this compound and FTY720 on S1P1 downregulation stem from their distinct molecular mechanisms of action. While both compounds are effective S1P1 modulators, the reversible nature of S1P1 internalization and recycling induced by this compound contrasts with the irreversible degradation triggered by FTY720. This leads to a milder and more transient lymphopenia with this compound, which may translate to a more favorable safety profile with reduced risks of bradycardia and lung vascular leakage.[7][11][12] These findings suggest that this compound holds promise as a therapeutic agent for autoimmune diseases, offering a potentially safer alternative to FTY720.[13] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Reversibility of Lymphopenia: A Comparative Analysis of AKP-11 and FTY720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reversibility of lymphopenia induced by two Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists: AKP-11 and FTY720 (Fingolimod/Gilenya). The information presented is based on preclinical data and is intended to inform research and development in autoimmune diseases and other relevant fields.

Executive Summary

Both this compound and FTY720 are S1P1 receptor agonists that induce lymphopenia by preventing the egress of lymphocytes from lymph nodes.[1] However, preclinical studies indicate that this compound induces a milder and more rapidly reversible lymphopenia compared to FTY720.[2][3] This difference in the reversibility profile is attributed to distinct molecular interactions with the S1P1 receptor. While FTY720 causes a greater degree of internalization, ubiquitination, and subsequent degradation of the S1P1 receptor, this compound's interaction allows for more efficient recycling of the receptor back to the cell surface following drug withdrawal.[1][4] This distinction may have significant implications for the safety profile of S1P1 agonists, particularly concerning the risk of opportunistic infections associated with prolonged and severe lymphopenia.

Mechanism of Action

Both this compound and FTY720 function as agonists of the S1P1 receptor, which plays a crucial role in regulating the migration of lymphocytes from secondary lymphoid organs into the bloodstream.[5][6][7] By binding to and activating the S1P1 receptor on lymphocytes, these compounds initially promote its internalization.[1][8] This renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes, leading to their sequestration and a reduction in peripheral lymphocyte counts (lymphopenia).[8][9]

A key difference in their mechanism lies in the initial activation step. FTY720 is a prodrug that requires phosphorylation by sphingosine kinase 2 (SPHK2) to its active form, FTY720-phosphate, to bind to the S1P1 receptor.[1] In contrast, this compound is a direct agonist of the S1P1 receptor, and its activity is independent of sphingosine kinase.[2][4]

Following activation, both compounds lead to the activation of downstream signaling pathways, including the AKT and ERK pathways.[1][4] However, the fate of the internalized S1P1 receptor differs significantly between the two. Treatment with FTY720 leads to a greater degree of ubiquitination and proteasomal degradation of the S1P1 receptor.[1] Conversely, this compound treatment results in less ubiquitination and allows for the recycling of the S1P1 receptor back to the cell membrane after the drug is withdrawn.[4] This differential handling of the receptor is believed to be the primary reason for the observed differences in the reversibility of lymphopenia.

Quantitative Data on Lymphopenia and Reversibility

The following tables summarize the quantitative data from a preclinical study comparing the effects of this compound and FTY720 on peripheral blood lymphocyte (PBL) counts in a rat model of Experimental Autoimmune Encephalomyelitis (EAE).

Table 1: Reduction in Peripheral Blood Lymphocyte Subsets 24 Hours After Last Drug Treatment

Lymphocyte Subset% Reduction with FTY720 (1mg/kg)% Reduction with this compound (1.3mg/kg)
Total Lymphocytes78%48%
Total T Lymphocytes90%41%
CD4+ T Lymphocytes90%41%
CD8+ T Lymphocytes69%40%
CD62L+ T LymphocytesGreater decrease with FTY720Lesser decrease than FTY720

Data sourced from a study in a rat EAE model.[3]

Table 2: Reconstitution of Peripheral Blood Lymphocytes 48 Hours After Drug Withdrawal

Treatment GroupLymphocyte Reconstitution Status
This compoundTotal lymphocyte, CD4+, CD8+, and CD62L+ T cell populations restored to levels similar to untreated animals.
FTY720Relatively little effect on the reversal of lymphopenia.

Data sourced from a study in a rat EAE model.[3]

Experimental Protocols

The comparative data presented above were generated from a study utilizing a well-established animal model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

EAE Induction and Treatment:

  • Animal Model: Female Lewis rats.

  • Induction of EAE: Immunization with guinea pig myelin basic protein (MBP) (25μ g/rat ).

  • Treatment Groups:

    • Vehicle control

    • This compound (1.3 mg/kg or 3 mg/kg, administered orally)

    • FTY720 (1 mg/kg, administered orally)

  • Treatment Schedule: Daily oral administration from day 11 or 12 post-immunization until day 26.

  • Clinical Scoring: Animals were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5.

Lymphocyte Analysis:

  • Sample Collection: Blood samples were collected for peripheral blood lymphocyte (PBL) analysis.

  • Methodology: Flow cytometry was used to analyze different lymphocyte subsets.

  • Time Points for Analysis:

    • 24 hours after the last drug treatment to assess the extent of lymphopenia.

    • 48 hours after drug withdrawal to evaluate the reversibility of lymphopenia.

Visualizations

Experimental Workflow

G cluster_0 EAE Induction cluster_1 Treatment Phase cluster_2 Lymphopenia Assessment cluster_3 Reversibility Assessment Induction Induce EAE in Lewis Rats (MBP immunization) Treatment Daily Oral Treatment (Day 11-26) Induction->Treatment Groups Treatment Groups: - Vehicle - this compound (1.3 or 3 mg/kg) - FTY720 (1 mg/kg) Analysis_24h PBL Analysis (Flow Cytometry) 24h post-treatment Treatment->Analysis_24h Withdrawal Drug Withdrawal Analysis_24h->Withdrawal Analysis_48h PBL Analysis (Flow Cytometry) 48h post-withdrawal Withdrawal->Analysis_48h

Caption: Experimental workflow for assessing lymphopenia reversibility.

Signaling Pathways of this compound and FTY720

Caption: Comparative signaling pathways of FTY720 and this compound.

Conclusion

The available preclinical data strongly suggest that while both this compound and FTY720 are effective S1P1 agonists that induce lymphopenia, this compound exhibits a more favorable profile in terms of the reversibility of this effect. The milder and more transient lymphopenia observed with this compound is attributed to its direct agonism and the differential processing of the S1P1 receptor, which allows for its recycling.[2][3][4] These findings highlight this compound as a potentially safer alternative to FTY720, with a reduced risk of complications associated with prolonged immunosuppression. Further clinical investigation is warranted to confirm these findings in human subjects.

References

head-to-head study of AKP-11 and siponimod in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Sphingosine-1-Phosphate Receptor Modulators in Preclinical Models

This guide provides a detailed comparison of the preclinical data for AKP-11 and siponimod, two selective sphingosine-1-phosphate (S1P) receptor modulators investigated for their therapeutic potential in autoimmune diseases, particularly multiple sclerosis (MS). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical evidence.

Overview and Mechanism of Action

Both this compound and siponimod are S1P receptor modulators that exert their primary immunomodulatory effects by preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system (CNS).[1][2] This is a key mechanism for ameliorating neuroinflammation in diseases like MS. However, their receptor selectivity and downstream effects show notable differences.

Siponimod is a selective modulator of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] Its action on S1P1 is responsible for the peripheral immunomodulatory effects.[1] Additionally, siponimod can cross the blood-brain barrier and interact with S1P1 and S1P5 receptors on various CNS cells, including astrocytes and oligodendrocytes, suggesting a potential for direct effects on neuroinflammation and neurodegeneration within the CNS.[1][3]

This compound is described as a novel S1P1 receptor agonist.[2][4] Like other S1P1 modulators, it induces the internalization of the S1P1 receptor, leading to functional antagonism and the subsequent reduction in circulating lymphocytes.[2] Preclinical studies have positioned it as a next-generation S1P1 agonist with a potentially favorable safety profile compared to the first-generation modulator, FTY720 (fingolimod).[2][4]

Signaling Pathways

The binding of both this compound and siponimod to the S1P1 receptor activates intracellular signaling cascades, including the AKT and ERK pathways, which are involved in cell survival and proliferation.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P1 S1P1 Receptor AKT AKT S1P1->AKT activates ERK ERK S1P1->ERK activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival ERK->CellSurvival AKP11 This compound AKP11->S1P1 binds Siponimod Siponimod Siponimod->S1P1 binds

Figure 1: Simplified signaling pathway of this compound and siponimod via the S1P1 receptor.

Receptor Selectivity

The selectivity profile of S1P receptor modulators is a critical determinant of their efficacy and safety.

CompoundS1P1S1P2S1P3S1P4S1P5
This compound AgonistNot specifiedNot specifiedNot specifiedNot specified
Siponimod Modulator>10,000 nM>1000 nM750 nM0.98 nM

Table 1: Receptor Selectivity Profile. Data for siponimod shows half-maximal effective concentrations (EC50) in nmol/L.[5] Data for this compound specifies its agonist activity at S1P1.[2]

Siponimod's high selectivity for S1P1 and S1P5, with minimal activity at S1P3, is noteworthy as S1P3 activation has been associated with adverse effects such as bradycardia.[5]

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most widely used animal model for MS.

ParameterThis compoundSiponimod
EAE Model RatMouse
Effect on Clinical Score Significant attenuation of disease severitySignificant amelioration of clinical score
Histopathology Protection against neurodegenerationDiminished subpial pathology

Table 2: Efficacy in EAE Models.[2][6]

Both compounds have demonstrated efficacy in reducing the clinical severity of EAE. Siponimod has also been shown to reduce subpial demyelination, a key feature of progressive MS.[6]

Experimental Workflow for EAE Studies

cluster_pre Pre-Induction cluster_induction EAE Induction cluster_treatment Treatment cluster_analysis Analysis A Animal Acclimatization B Immunization with Myelin Antigen & Adjuvant A->B C Initiation of Treatment (Prophylactic or Therapeutic) B->C D Daily Clinical Scoring C->D E Tissue Collection (CNS, Lymphoid Organs) D->E F Histopathology & Immunohistochemistry E->F G Flow Cytometry of Immune Cells E->G

Figure 2: General experimental workflow for preclinical EAE studies.

Pharmacodynamic Effects

Lymphopenia

A hallmark of S1P receptor modulators is the induction of lymphopenia.

ParameterThis compoundSiponimod
Peripheral Lymphocyte Reduction Milder and reversible lymphopenia compared to FTY720Dose-dependent reduction in peripheral lymphocytes
Lymphocyte Reconstitution Quicker reconstitution (48hrs) after cessation compared to FTY720Not specified in the provided preclinical context

Table 3: Effects on Peripheral Lymphocytes.[2][5]

The study on this compound highlights its milder and more rapidly reversible lymphopenia compared to FTY720, suggesting a potentially improved safety profile.[2][4]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Rats (as described for this compound)
  • Animals: Female Lewis rats.

  • Induction: Active immunization with guinea pig spinal cord homogenate emulsified in complete Freund's adjuvant.

  • Treatment: Oral administration of this compound or vehicle control, typically initiated at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

  • Clinical Assessment: Daily monitoring and scoring of clinical signs of paralysis (e.g., on a scale of 0-5).

  • Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.

Adoptive Transfer EAE in Mice (as described for siponimod)
  • Animals: SJL/J recipient mice.

  • Induction: Adoptive transfer of proteolipid protein-primed Th17 cells.[6]

  • Treatment: Administration of siponimod (BAF312) after the adoptively transferred T cells have entered the brain.[6]

  • Clinical Assessment: Regular monitoring and scoring of clinical EAE signs.

  • Histopathology: Analysis of brain and spinal cord tissue for subpial demyelination, microglial/macrophage activation, and disruption of the glial limitans.[6]

Summary and Conclusion

Based on the available preclinical data, both this compound and siponimod demonstrate promise as immunomodulatory agents for autoimmune diseases like MS.

  • Siponimod has a well-characterized dual mechanism of action, targeting both peripheral inflammation and potential CNS-specific effects through its modulation of S1P1 and S1P5 receptors.[1] Its efficacy in preclinical models is supported by extensive clinical trial data.[7]

  • This compound , as a selective S1P1 agonist, shows comparable efficacy to FTY720 in the EAE model but with a more favorable safety profile in terms of milder and more reversible lymphopenia.[2][4]

References

Vadadustat (AKP-11): A Comparative Analysis of Cardiovascular Safety in the Treatment of Anemia in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiovascular safety profile of vadadustat (AKP-11), an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, with the established erythropoiesis-stimulating agent (ESA), darbepoetin alfa. The analysis is based on the pivotal Phase 3 clinical trial programs, INNO₂VATE and PRO₂TECT, which evaluated the efficacy and cardiovascular safety of vadadustat in adult patients with anemia due to chronic kidney disease (CKD).

Executive Summary

Vadadustat offers an oral alternative to injectable ESAs for the treatment of anemia in CKD. The INNO₂VATE program, conducted in dialysis-dependent CKD (DD-CKD) patients, demonstrated that vadadustat was non-inferior to darbepoetin alfa in terms of major adverse cardiovascular events (MACE). However, in the PRO₂TECT program, which enrolled non-dialysis-dependent CKD (NDD-CKD) patients, vadadustat did not meet the primary safety endpoint of non-inferiority for MACE. This guide presents the key data and methodologies from these trials to facilitate an objective assessment of vadadustat's cardiovascular side effect profile.

Mechanism of Action: A Novel Approach to Anemia Treatment

Vadadustat functions by inhibiting HIF prolyl hydroxylase, an enzyme that targets the alpha subunit of hypoxia-inducible factor (HIF-α) for degradation in the presence of oxygen. By inhibiting this enzyme, vadadustat stabilizes HIF-α, leading to its accumulation and translocation to the nucleus. There, it dimerizes with HIF-β and initiates the transcription of genes involved in erythropoiesis, including erythropoietin (EPO). This mimics the body's natural response to hypoxia.

In contrast, darbepoetin alfa is a recombinant form of human erythropoietin that directly stimulates the EPO receptor on erythroid progenitor cells in the bone marrow to increase red blood cell production.

cluster_Vadadustat Vadadustat (HIF-PH Inhibitor) Pathway cluster_Darbepoetin Darbepoetin Alfa Pathway Vadadustat Vadadustat HIF-PH HIF-PH Vadadustat->HIF-PH inhibits HIF-alpha (degradation) HIF-alpha (degradation) HIF-PH->HIF-alpha (degradation) promotes HIF-alpha (stabilized) HIF-alpha (stabilized) HIF Complex HIF-alpha/HIF-beta Complex HIF-alpha (stabilized)->HIF Complex forms EPO Gene Transcription EPO Gene Transcription HIF Complex->EPO Gene Transcription activates EPO EPO EPO Gene Transcription->EPO Darbepoetin alfa Darbepoetin alfa EPO Receptor EPO Receptor Darbepoetin alfa->EPO Receptor binds to Erythroid Progenitor Cells Erythroid Progenitor Cells EPO Receptor->Erythroid Progenitor Cells on Red Blood Cell Production Increased Red Blood Cell Production Erythroid Progenitor Cells->Red Blood Cell Production stimulates

Caption: Signaling pathways of Vadadustat and Darbepoetin alfa.

Comparative Efficacy and Cardiovascular Safety Data

The following tables summarize the key efficacy and safety outcomes from the INNO₂VATE and PRO₂TECT clinical trial programs.

INNO₂VATE Program (Dialysis-Dependent CKD Patients)

Table 1: Efficacy Results - Mean Hemoglobin (g/dL)

StudyTreatment GroupNMean Hb at Weeks 24-36 (SD)Mean Difference (95% CI)
INNO₂VATE-Correction/Conversion Vadadustat18510.36 (1.13)-0.31 (-0.53, -0.10)
Darbepoetin alfa18410.61 (0.94)
INNO₂VATE-Conversion Vadadustat177710.40 (1.04)-0.17 (-0.23, -0.10)
Darbepoetin alfa177710.58 (0.98)

Table 2: Primary Cardiovascular Safety Outcome (MACE)

ProgramTreatment GroupNNumber of Events (%)Hazard Ratio (95% CI)Non-Inferiority Margin
INNO₂VATE (Pooled) Vadadustat1960355 (18.2)0.96 (0.83, 1.11)1.25
Darbepoetin alfa1963377 (19.3)

MACE (Major Adverse Cardiovascular Events) is a composite of all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke.

In the INNO₂VATE program, vadadustat was non-inferior to darbepoetin alfa for the primary safety endpoint of MACE[1].

PRO₂TECT Program (Non-Dialysis-Dependent CKD Patients)

Table 3: Efficacy Results - Mean Hemoglobin (g/dL)

StudyTreatment GroupNMean Hb at Weeks 24-36 (SD)Mean Difference (95% CI)
PRO₂TECT-Correction Vadadustat87610.39 (0.99)0.05 (-0.04, 0.15)
Darbepoetin alfa87510.35 (1.03)
PRO₂TECT-Conversion Vadadustat86310.77 (0.98)-0.01 (-0.09, 0.07)
Darbepoetin alfa86210.77 (0.99)

Table 4: Primary Cardiovascular Safety Outcome (MACE)

ProgramTreatment GroupNHazard Ratio (95% CI)Non-Inferiority Margin
PRO₂TECT (Pooled) Vadadustat17391.17 (1.01, 1.36)1.25
Darbepoetin alfa1732

In the PRO₂TECT program, vadadustat did not meet the primary safety endpoint of non-inferiority to darbepoetin alfa for MACE, as the upper bound of the 95% confidence interval for the hazard ratio exceeded the pre-specified non-inferiority margin of 1.25.

Experimental Protocols

INNO₂VATE and PRO₂TECT Program Design

The vadadustat Phase 3 development program consisted of two global, randomized, open-label, active-controlled, non-inferiority programs: INNO₂VATE for DD-CKD patients and PRO₂TECT for NDD-CKD patients. Each program comprised two individual studies: a "Correction" study for patients not currently receiving an ESA and a "Conversion" study for patients currently treated with an ESA.

cluster_INNOVATE INNO₂VATE Program (Dialysis-Dependent CKD) cluster_PROTECT PRO₂TECT Program (Non-Dialysis-Dependent CKD) I_Start Enrollment (DD-CKD Patients) I_Correction Correction Study (ESA-naïve) I_Start->I_Correction I_Conversion Conversion Study (ESA-treated) I_Start->I_Conversion I_Rand 1:1 Randomization I_Correction->I_Rand I_Conversion->I_Rand I_Vadadustat Vadadustat I_Rand->I_Vadadustat I_Darbepoetin Darbepoetin alfa I_Rand->I_Darbepoetin I_Endpoints Primary Endpoints: - Efficacy: Mean Hb Change (Wks 24-36) - Safety: Time to first MACE I_Vadadustat->I_Endpoints I_Darbepoetin->I_Endpoints P_Start Enrollment (NDD-CKD Patients) P_Correction Correction Study (ESA-naïve) P_Start->P_Correction P_Conversion Conversion Study (ESA-treated) P_Start->P_Conversion P_Rand 1:1 Randomization P_Correction->P_Rand P_Conversion->P_Rand P_Vadadustat Vadadustat P_Rand->P_Vadadustat P_Darbepoetin Darbepoetin alfa P_Rand->P_Darbepoetin P_Endpoints Primary Endpoints: - Efficacy: Mean Hb Change (Wks 24-36) - Safety: Time to first MACE P_Vadadustat->P_Endpoints P_Darbepoetin->P_Endpoints

Caption: Workflow of the INNO₂VATE and PRO₂TECT clinical trial programs.

Key Methodological Details:

  • Patient Population: Adult patients with anemia due to CKD, either dialysis-dependent (INNO₂VATE) or non-dialysis-dependent (PRO₂TECT).

  • Randomization: Patients were randomized in a 1:1 ratio to receive either oral vadadustat or injectable darbepoetin alfa.

  • Blinding: The trials were open-label, but the cardiovascular endpoint adjudication was performed by an independent, blinded clinical endpoint committee.

  • Primary Efficacy Endpoint: The primary efficacy endpoint for all four studies was the mean change in hemoglobin (Hb) from baseline to the primary evaluation period (weeks 24 to 36). The non-inferiority margin was set at -0.75 g/dL.

  • Primary Safety Endpoint: The primary safety endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of all-cause mortality, non-fatal myocardial infarction, or non-fatal stroke. The non-inferiority margin for the hazard ratio was 1.25.

  • Treatment Titration: Doses of both vadadustat and darbepoetin alfa were adjusted to maintain hemoglobin levels within a target range (typically 10-11 g/dL in the US and 10-12 g/dL in other regions).

Conclusion

The comprehensive Phase 3 clinical trial program for vadadustat provides crucial insights into its cardiovascular safety profile. In the dialysis-dependent CKD population, vadadustat demonstrated a cardiovascular safety profile non-inferior to that of darbepoetin alfa. However, in the non-dialysis-dependent CKD population, this non-inferiority was not established. These findings are critical for researchers, clinicians, and drug development professionals in evaluating the benefit-risk profile of this novel oral therapeutic for the management of anemia in CKD. Further research and post-marketing surveillance will continue to refine our understanding of the long-term cardiovascular effects of HIF-PH inhibitors.

References

Navigating the Future of Multiple Sclerosis Treatment: A Comparative Analysis of AKP-11

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals assessing the therapeutic advantages of the novel S1P1 agonist, AKP-11, against established multiple sclerosis therapies.

In the evolving landscape of multiple sclerosis (MS) therapeutics, the quest for agents with enhanced efficacy and improved safety profiles is paramount. This compound, a novel, next-generation sphingosine-1-phosphate receptor 1 (S1P1) agonist, has emerged as a promising candidate. Preclinical data suggest that this compound may offer comparable efficacy to existing treatments, such as fingolimod, but with a significantly improved safety profile, particularly concerning cardiovascular and pulmonary adverse effects. This guide provides a comprehensive comparison of this compound with current MS drugs, supported by available experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential.

Mechanism of Action: A Refined Approach to Immunomodulation

This compound, like other S1P1 receptor agonists, functions by modulating the trafficking of lymphocytes. By binding to S1P1 receptors on lymphocytes, it induces their internalization, effectively trapping these immune cells in the lymph nodes and preventing their migration into the central nervous system (CNS). This sequestration of autoreactive lymphocytes is a key mechanism in reducing the inflammatory cascades that drive demyelination and axonal damage in MS.[1]

Notably, this compound is a direct agonist of the S1P1 receptor.[1] Its mechanism for S1P1 downregulation is independent of sphingosine kinase activity, distinguishing it from first-generation S1P1 modulators like fingolimod.[1] This direct action is hypothesized to contribute to its distinct safety profile.

AKP11_Signaling_Pathway cluster_lymph_node Lymph Node cluster_cns Central Nervous System Lymphocyte Autoreactive Lymphocyte S1P1_receptor S1P1 Receptor Inflammation Neuroinflammation Internalization S1P1 Receptor Internalization S1P1_receptor->Internalization Induces AKP11 This compound AKP11->S1P1_receptor Binds to Retention Lymphocyte Retention Internalization->Retention Retention->Inflammation Prevents Infiltration Demyelination Demyelination & Axonal Damage Inflammation->Demyelination

This compound Signaling Pathway

Comparative Efficacy and Safety: Preclinical Data at a Glance

The therapeutic potential of this compound has been primarily evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) rat model, a widely accepted preclinical model for MS. In these studies, this compound has been directly compared with fingolimod (Gilenya), a first-in-class S1P1 receptor modulator approved for relapsing forms of MS.

Efficacy in the EAE Model

Oral administration of this compound demonstrated comparable efficacy to fingolimod in attenuating the clinical signs of EAE.[1] Both treatments, initiated at the onset of clinical symptoms, led to a significant reduction in disease severity. Furthermore, both agents were effective in reducing the infiltration of mononuclear cells into the CNS and decreasing the expression of pro-inflammatory cytokines, thereby protecting against neurodegeneration.[1]

Safety Profile: A Potential Paradigm Shift

A key differentiating feature of this compound is its favorable safety profile observed in preclinical studies. Compared to fingolimod, this compound induced a milder and more rapidly reversible lymphopenia.[1] This is a critical observation, as severe and prolonged lymphopenia is a significant concern with long-term fingolimod use, increasing the risk of opportunistic infections.

Furthermore, this compound treatment was associated with undetectable effects on bradycardia, a known dose-limiting cardiotoxicity of fingolimod.[1] It also exhibited reduced lung vascular leaks compared to fingolimod in rodent models.[1]

Parameter This compound (Preclinical EAE Model) Fingolimod (Preclinical EAE Model)
Efficacy (Clinical Score) Similar attenuation of EAE clinical scoreSimilar attenuation of EAE clinical score
Lymphopenia Milder and rapidly reversibleMore severe and sustained
Bradycardia Undetectable effectsObserved
Pulmonary Vascular Leak ReducedObserved

Head-to-Head: this compound vs. Approved MS Drugs

To provide a broader context, the following table summarizes the key characteristics of this compound (based on preclinical data) alongside several established MS therapies. It is important to note that direct clinical comparisons are not yet available.

Drug Mechanism of Action Annualized Relapse Rate (ARR) Reduction (Pivotal Trials) Key Safety Concerns
This compound S1P1 Receptor AgonistComparable to Fingolimod in EAE model(Preclinical) Milder, reversible lymphopenia; no observed bradycardia
Fingolimod (Gilenya®) S1P1 Receptor Modulator54% vs. Placebo (FREEDOMS)[2]; 52% vs. IFN β-1a (TRANSFORMS)[2][3]Bradycardia, atrioventricular block, macular edema, increased risk of infections, rare cases of progressive multifocal leukoencephalopathy (PML).[4][5]
Natalizumab (Tysabri®) α4-integrin antagonist68% vs. Placebo (AFFIRM)[6][7]Increased risk of PML, infusion reactions, hepatotoxicity.[5][6]
Ocrelizumab (Ocrevus®) Anti-CD20 monoclonal antibody46-47% vs. IFN β-1a (OPERA I & II)[8][9]Infusion reactions, increased risk of infections (including upper respiratory tract and herpes virus infections), potential increased risk of malignancies.[10][11][12][13]
Interferon beta-1a (Rebif®, Avonex®) Immunomodulator33% (44mcg) vs. Placebo (PRISMS)[14]; 36% (every 2 weeks) vs. Placebo (ADVANCE)[15]Flu-like symptoms, injection site reactions, depression, elevated liver enzymes, neutralizing antibodies.[16][17][18]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a cornerstone for preclinical MS research. The following outlines a typical protocol for inducing EAE in Lewis rats, similar to the methodology employed in the this compound studies.

EAE_Workflow cluster_induction Disease Induction cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis Immunization Immunization of Lewis Rats (Myelin Oligodendrocyte Glycoprotein in Complete Freund's Adjuvant) Pertussis Administration of Pertussis Toxin (day 0 & 2) Clinical_Scoring Daily Clinical Scoring (0-5 scale for paralysis) Pertussis->Clinical_Scoring Treatment_Initiation Treatment Initiation at Onset of Clinical Signs (e.g., this compound, Fingolimod, Vehicle) Clinical_Scoring->Treatment_Initiation Lymphocyte_Count Peripheral Blood Lymphocyte Counting (Flow Cytometry) Treatment_Initiation->Lymphocyte_Count Histopathology CNS Histopathology (Inflammatory Infiltration, Demyelination) Treatment_Initiation->Histopathology Cytokine_Analysis Spinal Cord Cytokine Profiling (ELISA for TNF-α, IFN-γ, IL-17) Treatment_Initiation->Cytokine_Analysis

EAE Experimental Workflow

1. Induction of EAE:

  • Animals: Female Lewis rats, 8-10 weeks old.

  • Immunogen: Guinea pig myelin basic protein (MBP) or a synthetic peptide thereof (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Procedure: A single subcutaneous injection of the emulsion at the base of the tail.

2. Clinical Scoring:

  • Animals are weighed and scored daily for clinical signs of EAE on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Quadriplegia

    • 5: Moribund state

3. Lymphocyte Counting:

  • Sample: Whole blood collected via tail vein.

  • Method: Flow cytometry using fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3, CD4, CD8, B220).

  • Analysis: Quantification of absolute lymphocyte counts and subsets.

4. Cytokine Analysis:

  • Sample: Spinal cord tissue harvested at the end of the experiment.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17.

  • Procedure: Tissue homogenization, protein quantification, and execution of the ELISA according to the manufacturer's protocol.

Future Directions and Conclusion

The preclinical data for this compound present a compelling case for its continued development as a potential best-in-class S1P1 receptor agonist for the treatment of multiple sclerosis. Its comparable efficacy to fingolimod in the EAE model, coupled with a significantly improved safety profile, addresses some of the key limitations of current S1P1 modulators.

The milder and reversible lymphopenia, along with the absence of bradycardia in animal models, suggests that this compound could offer a safer therapeutic window, potentially reducing the need for extensive first-dose monitoring and mitigating long-term immunosuppressive risks.

As this compound progresses into clinical trials, the key questions will revolve around the translation of these promising preclinical findings to human subjects. Close monitoring of efficacy endpoints, alongside a thorough evaluation of its cardiovascular and infectious risk profile, will be critical in determining its ultimate place in the MS treatment algorithm. Should the favorable safety and efficacy profile be confirmed in humans, this compound could represent a significant advancement in the management of multiple sclerosis, offering patients a potent and well-tolerated oral therapy.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AKP-11

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AKP-11 was not publicly available at the time of this writing. The following guidance is based on general best practices for the handling and disposal of novel research chemicals. It is imperative for all personnel to consult the specific SDS provided by the manufacturer and their institution's Environmental Health and Safety (EHS) department for definitive procedures.

Immediate Safety and Handling Precautions

This compound is a research chemical and should be treated as potentially hazardous until comprehensive safety data is available.[1] All handling must be conducted by trained personnel in a controlled laboratory environment.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If handling the solid form and there is a risk of aerosolization, a dust mask or respirator may be necessary. All manipulations of the solid should ideally be performed in a chemical fume hood.

Engineering Controls:

  • Use a chemical fume hood for all procedures involving the handling of solid this compound or preparing stock solutions to minimize inhalation exposure.

  • Ensure adequate ventilation in all areas where the compound is used and stored.

Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas.

Spill and Emergency Procedures

Small Spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place the absorbed material or solid waste into a clearly labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent (e.g., as recommended by your EHS department) and then with soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Alert others in the vicinity and contact your institution's EHS or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Proper Disposal Procedures

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Waste Segregation:

  • Solid Waste:

    • Unused or expired solid this compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, vials).

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

    • Segregate aqueous and organic solvent waste streams into separate, clearly labeled hazardous waste containers. Do not mix incompatible waste streams.

    • This compound is soluble in organic solvents such as DMSO and dimethyl formamide.[1] Waste streams containing these solvents should be collected in an appropriate organic solvent waste container.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Decontamination of Empty Containers:

  • Triple-rinse the empty container with a suitable solvent in which this compound is soluble (e.g., DMSO or dimethyl formamide).

  • Collect the rinsate as hazardous liquid waste.

  • Deface or remove the original label.

  • Dispose of the decontaminated container as directed by your institution's EHS guidelines.

Storage and Handling
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is -20°C.[1]

  • Handling: When preparing solutions, this compound is supplied as a crystalline solid.[1] Stock solutions can be made by dissolving the compound in an appropriate solvent like DMSO or dimethyl formamide, which should be purged with an inert gas.[1]

Chemical and Physical Properties

PropertyValue
CAS Registry Number 1220973-37-4
Molecular Formula C22H22ClN3O5
Molecular Weight 443.9 g/mol
Physical State Crystalline solid
Solubility DMSO: ~20 mg/mlDimethyl formamide: ~5 mg/ml
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Data sourced from product information sheet.[1]

Experimental Workflow for Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Generation & Segregation cluster_collection Waste Collection cluster_final Final Disposition PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Chemical Fume Hood PPE->WorkArea SolidWaste Solid Waste (Unused chemical, contaminated labware) WorkArea->SolidWaste During Experimentation LiquidWaste Liquid Waste (Solutions, rinsate) WorkArea->LiquidWaste During Experimentation SharpsWaste Sharps Waste (Contaminated needles, etc.) WorkArea->SharpsWaste During Experimentation SolidContainer Seal in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Place in Labeled Sharps Container SharpsWaste->SharpsContainer EHS Arrange for Pickup by Institutional EHS SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS G This compound Signaling Pathway AKP11 This compound S1P1 S1P1 Receptor AKP11->S1P1 activates Akt Akt S1P1->Akt leads to ERK ERK S1P1->ERK leads to pAkt p-Akt Akt->pAkt phosphorylation Downstream Downstream Cellular Effects pAkt->Downstream pERK p-ERK ERK->pERK phosphorylation pERK->Downstream

References

Essential Safety and Logistical Information for Handling AKP-11

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AKP-11 was not located in the available search results. The following guidance is based on general laboratory safety principles for handling potent, biologically active research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. The information provided here is intended to support, not replace, institutional safety protocols.

Hazard Assessment and General Precautions

This compound is identified as a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1) and is intended for research use only, not for human or veterinary applications[1]. As a bioactive small molecule, it should be handled with care to avoid potential pharmacological effects from accidental exposure. All personnel handling this compound must be properly trained in the procedures outlined below and be aware of the potential hazards.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₂₂H₂₂ClN₃O₅[1]
Molecular Weight 443.9 g/mol [1]
Solubility DMF: 5 mg/ml, DMSO: 20 mg/ml[1]
CAS Number 1220973-37-4[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure to this compound. The following table outlines the recommended PPE for various handling scenarios. A risk assessment should be performed to determine the appropriate level of protection for specific procedures.

TaskRecommended PPE
Receiving and Unpacking - Nitrile gloves- Safety glasses
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or chemical splash goggles- N95 respirator or higher (if not handled in a chemical fume hood)
Weighing and Aliquoting (in solution) - Nitrile gloves- Lab coat- Safety glasses with side shields or chemical splash goggles
General Laboratory Use - Nitrile gloves- Lab coat- Safety glasses
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Chemical-resistant coveralls or apron- Chemical splash goggles- Appropriate respiratory protection (based on spill size and volatility)

Experimental Protocols: Safe Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (nitrile gloves and safety glasses) when unpacking.

  • Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for storage temperature.

2. Weighing and Preparing Solutions:

  • Solid Form: Whenever possible, handle solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Use dedicated spatulas and weighing papers.

  • Solution Form: Prepare solutions in a chemical fume hood. Use a calibrated positive displacement pipette or a gastight syringe for transferring solutions to minimize aerosol generation.

  • After handling, thoroughly clean all equipment and the work area.

3. Administration to Animals (if applicable):

  • Personnel should wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Use appropriate animal handling techniques to minimize the risk of accidental exposure.

  • Dispose of all contaminated bedding and waste in accordance with institutional guidelines for hazardous chemical waste.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Mandatory Visualization

PPE_Selection_for_AKP11 start Start: Handling this compound assess_physical_form Assess Physical Form start->assess_physical_form solid Solid Form assess_physical_form->solid Solid solution Solution assess_physical_form->solution Liquid/Solution assess_procedure Assess Procedure weighing Weighing/Aliquoting assess_procedure->weighing Weighing/ Aliquoting general_use General Use assess_procedure->general_use General Lab Use spill Spill/Emergency assess_procedure->spill Spill or Emergency solid->assess_procedure solution->assess_procedure ppe_solution Nitrile Gloves Lab Coat Safety Glasses solution->ppe_solution ppe_solid Nitrile Gloves (double) Lab Coat Goggles Respirator (if no hood) weighing->ppe_solid ppe_general Nitrile Gloves Lab Coat Safety Glasses general_use->ppe_general ppe_spill Nitrile Gloves (double) Coveralls/Apron Goggles Respirator spill->ppe_spill

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AKP-11
Reactant of Route 2
AKP-11

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.